Technical Documentation Center

2,4,6-Trichlorophenyl 8-quinolinesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4,6-Trichlorophenyl 8-quinolinesulfonate
  • CAS: 1171919-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,4,6-Trichlorophenyl 8-quinolinesulfonate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. By elucidating the core characteristics of this compound, we aim to facilitate its effective utilization in the design and synthesis of novel therapeutic agents and chemical probes. The guide delves into the rationale behind synthetic strategies, the interpretation of analytical data, and the implications of its chemical properties for practical applications.

Introduction: Strategic Importance in Medicinal Chemistry

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a sulfonate ester of significant interest in contemporary drug discovery and organic synthesis. Its molecular architecture, combining the reactive 2,4,6-trichlorophenyl sulfonate moiety with the biologically relevant quinoline scaffold, presents a unique profile for the development of novel chemical entities. The quinoline ring system is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 2,4,6-trichlorophenyl group, on the other hand, serves as an excellent leaving group, rendering the sulfonate ester a versatile intermediate for the synthesis of sulfonamides and other derivatives[2][3].

This guide will provide an in-depth analysis of the molecule's fundamental properties, offering a scientific narrative that underscores the causal relationships between its structure and reactivity.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure.

IdentifierValueSource
Chemical Name 2,4,6-Trichlorophenyl 8-quinolinesulfonate-
CAS Number 1171919-22-4
Molecular Formula C₁₅H₈Cl₃NO₃S
Molecular Weight 388.65 g/mol
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl)N=CC=C2-
InChI Key Not Available-

Physicochemical Properties: A Predictive and Comparative Analysis

Properties of Precursors

A comprehensive understanding of the starting materials is paramount for predicting the properties of the final product and for optimizing its synthesis.

Table 1: Physicochemical Properties of 2,4,6-Trichlorophenol

PropertyValueSource
CAS Number 88-06-2
Molecular Formula C₆H₃Cl₃O
Molecular Weight 197.45 g/mol
Appearance Yellow to pinkish-orange needles or orange fluffy solid
Melting Point 69 °C
Boiling Point 249 °C
Water Solubility 4,000 mg/L
logP 3.69
pKa 6.23 at 25°C

Table 2: Physicochemical Properties of 8-Quinolinesulfonyl Chloride

PropertyValueSource
CAS Number 18704-37-5
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Solid-
Melting Point 119-121 °C-
Boiling Point Decomposes-
Reactivity Reacts with water and nucleophiles-
Predicted Properties of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Based on the structures of the precursors and general principles of physical organic chemistry, the following properties can be predicted for the target compound.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Crystalline solidHigh molecular weight and aromatic nature suggest a solid state at room temperature.
Melting Point > 150 °CThe increased molecular size and rigidity compared to the precursors would lead to a higher melting point.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF)The large, hydrophobic aromatic structure will dominate, leading to low aqueous solubility.
logP > 4.5The combination of two lipophilic aromatic rings will result in a high octanol-water partition coefficient.
Stability Stable under anhydrous conditions; susceptible to hydrolysisThe sulfonate ester linkage is prone to cleavage by water, especially under basic or acidic conditions. The 2,4,6-trichlorophenoxide is a good leaving group, facilitating this process.

Synthesis and Mechanistic Considerations

The synthesis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is logically approached through the esterification of 8-quinolinesulfonyl chloride with 2,4,6-trichlorophenol. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 246TCP 2,4,6-Trichlorophenol Reaction Reaction 246TCP->Reaction Nucleophile 8QSC 8-Quinolinesulfonyl Chloride 8QSC->Reaction Electrophile Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Target 2,4,6-Trichlorophenyl 8-quinolinesulfonate Reaction->Target

Caption: Proposed synthesis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from established procedures for the synthesis of aryl sulfonate esters[6][7].

  • Preparation: To a solution of 2,4,6-trichlorophenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a suitable non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Reaction: Slowly add a solution of 8-quinolinesulfonyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality in Experimental Design
  • Inert Atmosphere: Prevents the hydrolysis of the highly reactive 8-quinolinesulfonyl chloride.

  • Anhydrous Solvent: Essential to avoid side reactions, particularly the hydrolysis of the sulfonyl chloride.

  • Base: The base deprotonates the phenolic hydroxyl group of 2,4,6-trichlorophenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is chosen to avoid its direct reaction with the sulfonyl chloride.

  • Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, computational methods can provide valuable predictions for spectroscopic analysis.

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum would show characteristic signals for both the quinoline and the trichlorophenyl rings.

HNMR_Prediction cluster_quinoline Quinoline Protons (δ 7.5-9.0 ppm) cluster_tcp Trichlorophenyl Protons (δ ~7.6 ppm) Spectrum Predicted ¹H NMR Spectrum H2 H2 (d) H3 H3 (dd) H4 H4 (d) H5 H5 (d) H6 H6 (t) H7 H7 (d) H_TCP 2H (s)

Caption: Predicted ¹H NMR signals for the target molecule.

  • The protons on the quinoline ring will appear as a series of doublets, triplets, and doublets of doublets in the aromatic region (δ 7.5-9.0 ppm).

  • The two equivalent protons on the 2,4,6-trichlorophenyl ring are expected to appear as a singlet at approximately δ 7.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule, with the carbons attached to chlorine atoms appearing at characteristic chemical shifts.

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the sulfonate group and the aromatic rings.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
S=O (asymmetric stretch)1350-1380
S=O (symmetric stretch)1160-1190
S-O-C stretch1000-1050
C=C (aromatic)1450-1600
C-Cl stretch600-800
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 387, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the cleavage of the sulfonate ester bond.

Reactivity and Applications in Drug Development

The primary utility of 2,4,6-Trichlorophenyl 8-quinolinesulfonate lies in its role as a stable and reactive intermediate for the synthesis of sulfonamides. The 2,4,6-trichlorophenoxide is an excellent leaving group, facilitating nucleophilic attack at the sulfur atom by amines.

Sulfonamide Synthesis

The reaction with a primary or secondary amine would yield the corresponding 8-quinolinesulfonamide.

Sulfonamide_Synthesis Target 2,4,6-Trichlorophenyl 8-quinolinesulfonate Reaction Reaction Target->Reaction Amine R¹R²NH Amine->Reaction Nucleophile Product 8-Quinolinesulfonamide Byproduct 2,4,6-Trichlorophenol Reaction->Product Reaction->Byproduct

Caption: General scheme for sulfonamide synthesis.

This reactivity allows for the facile introduction of the 8-quinolinesulfonyl moiety onto a wide range of amine-containing molecules, enabling the exploration of structure-activity relationships in drug discovery programs. The stability of the 2,4,6-trichlorophenyl sulfonate ester, compared to the corresponding sulfonyl chloride, makes it a more convenient and handleable reagent[2][3].

Safety and Handling

While a specific safety data sheet for 2,4,6-Trichlorophenyl 8-quinolinesulfonate is not widely available, precautions should be based on the known hazards of its precursors.

  • 2,4,6-Trichlorophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer[8]. It is also very toxic to aquatic life with long-lasting effects[8].

  • 8-Quinolinesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage[9]. It is also reactive towards water.

Handling Recommendations:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from moisture.

Conclusion

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its physicochemical properties, characterized by a stable yet reactive sulfonate ester, make it an ideal reagent for the synthesis of a diverse library of 8-quinolinesulfonamides. This guide has provided a comprehensive overview of its molecular characteristics, a plausible and detailed synthetic protocol, predicted analytical data, and a discussion of its reactivity and applications. By understanding the fundamental principles governing its behavior, researchers can effectively leverage this compound to advance their scientific endeavors.

References

  • Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]

  • Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. ORKG Ask. [Link]

  • Luzung, M. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. (n.d.). Blogger. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

  • Mansbach, R. A., et al. (2019). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental health perspectives, 127(6), 67004. [Link]

  • Wikipedia. (2023, December 1). 2,4,6-Trichlorophenol. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

  • Sanexen. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2,4,6-Trichlorophenol. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29220, 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • Ngassa, F. N., et al. (2013). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Synthetic Communications, 43(16), 2199-2207. [Link]

  • Ngassa, F. N., et al. (2013). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Mechanism and Application of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate as a Coupling Reagent

Introduction: The Quest for Efficient Amide Bond Formation In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the formation of amide bonds is a cornerstone reaction. The di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Amide Bond Formation

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the formation of amide bonds is a cornerstone reaction. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. This guide provides an in-depth analysis of 2,4,6-trichlorophenyl 8-quinolinesulfonate, a specialized coupling reagent, elucidating its mechanism of action and providing practical insights for its application.

The choice of a coupling reagent is dictated by factors such as reaction efficiency, suppression of side reactions (especially racemization in peptide synthesis), and the stability and handling of the reagent itself. While many coupling reagents exist, from classic carbodiimides to phosphonium and aminium salts, sulfonate esters offer a distinct class of activating agents.[1][2][3][4] 2,4,6-Trichlorophenyl 8-quinolinesulfonate leverages the robust activating potential of the 8-quinolinesulfonyl moiety combined with the excellent leaving group properties of 2,4,6-trichlorophenol.[5]

Core Mechanism of Action: A Two-Stage Activation and Coupling Process

The efficacy of 2,4,6-trichlorophenyl 8-quinolinesulfonate lies in its ability to convert a carboxylic acid into a highly reactive mixed sulfonic anhydride. This process can be understood as a two-stage sequence:

  • Activation of the Carboxylic Acid: The primary step involves the reaction of the carboxylic acid with 2,4,6-trichlorophenyl 8-quinolinesulfonate in the presence of a suitable base. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic sulfur atom of the sulfonate ester, displacing the 2,4,6-trichlorophenolate anion. This displacement is highly favorable due to the electron-withdrawing nature of the three chlorine atoms on the phenol, which stabilizes the resulting negative charge on the oxygen atom, making 2,4,6-trichlorophenol an excellent leaving group.[5] The product of this step is a mixed sulfonic-carboxylic anhydride. This intermediate is highly activated towards nucleophilic attack.

  • Nucleophilic Acyl Substitution: The second stage is the coupling reaction itself. An amine (the nucleophile) attacks the electrophilic carbonyl carbon of the mixed anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and releases 8-quinolinesulfonate as a byproduct.

The overall transformation is a highly efficient method for amide bond formation, driven by the formation of the stable 2,4,6-trichlorophenolate and 8-quinolinesulfonate byproducts.

Mechanism_of_Action cluster_activation Stage 1: Activation of Carboxylic Acid cluster_coupling Stage 2: Nucleophilic Coupling RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., Triethylamine) Base->RCOOH MixedAnhydride Activated Intermediate (Mixed Sulfonic Anhydride) Carboxylate->MixedAnhydride Nucleophilic Attack on Sulfonate Reagent 2,4,6-Trichlorophenyl 8-Quinolinesulfonate Reagent->MixedAnhydride TCP_ion 2,4,6-Trichlorophenolate (Leaving Group) MixedAnhydride->TCP_ion Displacement Amine Amine (R'-NH₂) Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Amine->Tetrahedral Nucleophilic Attack on Carbonyl Amide Amide Product (R-CO-NH-R') Tetrahedral->Amide Collapse Sulfonate_ion 8-Quinolinesulfonate (Byproduct) Tetrahedral->Sulfonate_ion

Figure 1: Proposed mechanism for amide bond formation using 2,4,6-trichlorophenyl 8-quinolinesulfonate.

Key Components and Their Roles

A deeper understanding of the reagent's efficacy can be gained by examining its constituent parts:

ComponentChemical FormulaRole in ReactionKey Properties
8-Quinolinesulfonyl Group C₉H₆NO₂S-Activating GroupThe sulfonyl group is highly electron-withdrawing, making the sulfur atom electrophilic and susceptible to attack by the carboxylate.
2,4,6-Trichlorophenyl Group C₆H₂Cl₃O-Leaving GroupThe three electron-withdrawing chlorine atoms significantly increase the acidity of the parent phenol, stabilizing the resulting phenolate anion and making it an excellent leaving group.[5][6]
Carboxylic Acid R-COOHSubstrateThe acyl group that will be incorporated into the final amide product.
Amine R'-NH₂NucleophileThe nitrogen-containing compound that forms the other half of the amide bond.

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a generalized, step-by-step methodology for a standard coupling reaction. It is designed to be self-validating by ensuring complete activation before the introduction of the nucleophile.

Materials:

  • Carboxylic acid

  • Amine (or amine hydrochloride salt)

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate

  • Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))[7]

Procedure:

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

    • If the amine is provided as a hydrochloride salt, a total of 2.0-2.2 equivalents of base will be required. If using the free amine, 1.0-1.1 equivalents of base are sufficient.

  • Activation Step:

    • Add the tertiary base (1.0-1.1 eq) to the solution of the carboxylic acid.

    • Add 2,4,6-trichlorophenyl 8-quinolinesulfonate (1.0-1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C to room temperature for 30-60 minutes. This allows for the complete formation of the mixed sulfonic anhydride intermediate.

    • Self-Validation Checkpoint: The formation of the activated intermediate can often be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Coupling Step:

    • In a separate flask, dissolve the amine (1.0 eq) in the anhydrous solvent. If using an amine salt, dissolve it and add the remaining portion of the base (1.0-1.1 eq) to generate the free amine in situ.

    • Slowly add the solution of the free amine to the activated carboxylic acid mixture.

    • Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification:

    • Monitor the reaction for the formation of the amide product by TLC or LC-MS.

    • Upon completion, the reaction mixture can be quenched with water or a mild aqueous acid (e.g., 1M HCl) to neutralize any remaining base.

    • Extract the product with a suitable organic solvent.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield the pure amide.

Experimental_Workflow start Start prep 1. Prepare Solutions - Carboxylic Acid in Anhydrous Solvent - Amine in Anhydrous Solvent start->prep activation 2. Activation - Add Base to Carboxylic Acid - Add Coupling Reagent - Stir for 30-60 min prep->activation checkpoint Validation Checkpoint (TLC / LC-MS for consumption of acid) activation->checkpoint coupling 3. Coupling - Add Amine Solution to Activated Mixture - Stir (1h - overnight) checkpoint->coupling Acid Consumed monitoring Monitor Reaction Progress (TLC / LC-MS for product formation) coupling->monitoring workup 4. Work-up - Quench Reaction - Aqueous Extraction monitoring->workup Reaction Complete purification 5. Purification - Column Chromatography or Recrystallization workup->purification end Pure Amide Product purification->end

Figure 2: A generalized, self-validating workflow for amide coupling.

Field-Proven Insights and Advantages

  • Reduced Toxicity Profile: The 2,4,6-trichlorophenyl (TCP) group is noted to have lower toxicity compared to other highly fluorinated phenols, such as pentafluorophenol, which are used in similar activating esters.[5] This can be a significant advantage in process chemistry and for reagents that require large-scale handling.

  • Stability and Handling: Sulfonate esters are generally stable, crystalline solids that are less sensitive to atmospheric moisture than many other classes of coupling reagents, such as acid chlorides or some phosphonium salts. This simplifies storage and handling.

  • Suppression of Racemization: While racemization is a concern in peptide synthesis with any coupling reagent, the mechanism involving a mixed sulfonic anhydride is generally considered to be less prone to racemization than methods that generate highly reactive, symmetric anhydrides or employ harsh conditions.[3] However, for sensitive substrates, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) could be explored, although it is not typically required with this class of reagent.

  • Broad Applicability: This reagent is not limited to peptide synthesis. Its robust activating power makes it suitable for the synthesis of a wide range of amides, including those from sterically hindered carboxylic acids or poorly nucleophilic amines, finding use in the synthesis of small molecule pharmaceuticals and advanced materials.[8][9]

Conclusion

2,4,6-Trichlorophenyl 8-quinolinesulfonate stands as a highly effective and practical coupling reagent for amide bond formation. Its mechanism proceeds through the formation of a reactive mixed sulfonic anhydride, facilitated by the excellent leaving group ability of 2,4,6-trichlorophenolate. The reagent offers a balance of high reactivity, operational simplicity, and a favorable stability and toxicity profile. By understanding the core principles of its action and adhering to a validated experimental workflow, researchers and drug development professionals can reliably leverage this reagent to achieve efficient and high-yield synthesis of target amide-containing molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility: Applications of 8-Quinolinesulfonyl Chloride in Chemical Innovation. [Link]

  • Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • PubChem. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914. [Link]

  • PubMed. Peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol. [Link]

  • Government of Canada. Fact sheet: 2,4,6-trichlorophenol. [Link]

  • UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]

  • Wikipedia. 2,4,6-Trichlorophenol. [Link]

  • 化工学报. Effective removal of 2,4,6-trichlorophenol by coupling photocatalysis with ion exchange adsorption. [Link]

  • Google Patents. CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Synthesis of peptides rich in serines?[Link]

Sources

Foundational

Spectral data (NMR, IR, MS) for 2,4,6-Trichlorophenyl 8-quinolinesulfonate

An In-Depth Technical Guide to the Predicted Spectral Signature of 2,4,6-Trichlorophenyl 8-quinolinesulfonate For researchers, scientists, and drug development professionals, the precise structural elucidation of novel c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Signature of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2,4,6-Trichlorophenyl 8-quinolinesulfonate. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide, grounded in the established principles of spectroscopic analysis and data from structurally analogous compounds. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers who may synthesize and characterize this compound.

Molecular Structure and Plausible Synthesis

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a sulfonate ester comprising a quinoline ring system linked to a trichlorinated phenyl group via a sulfonate bridge. The structure suggests potential applications in medicinal chemistry, drawing upon the biological activities associated with both quinoline and sulfonamide-related scaffolds.[1]

Plausible Synthetic Pathway

The synthesis of this target molecule can be logically achieved through the reaction of 8-quinolinesulfonyl chloride with 2,4,6-trichlorophenol in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct. This is a standard method for the formation of sulfonate esters.[2]

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 8-Quinolinesulfonyl_Chloride 8-Quinolinesulfonyl Chloride Target_Molecule 2,4,6-Trichlorophenyl 8-quinolinesulfonate 8-Quinolinesulfonyl_Chloride->Target_Molecule + 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol:s->Target_Molecule:n Solvent Dry Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Target_Molecule Reaction Environment Base Tertiary Amine Base (e.g., Triethylamine) Base->Target_Molecule HCl Scavenger

Caption: Plausible synthesis workflow for 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichlorophenol (1.0 eq) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Addition of Base: Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution and stir.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 8-quinolinesulfonyl chloride (1.0 eq) in the same dry solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the six protons of the quinoline ring and the two protons of the trichlorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the chlorine atoms.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.9 - 9.1ddH-2 (Quinoline)Downfield due to proximity to the nitrogen atom.
~8.2 - 8.4ddH-4 (Quinoline)Downfield shift.
~8.0 - 8.2dH-7 (Quinoline)Ortho to the sulfonate group, significantly deshielded.
~7.8 - 8.0dH-5 (Quinoline)Peri-position to the sulfonate group, experiencing deshielding.
~7.5 - 7.7mH-3, H-6 (Quinoline)Complex multiplet in the aromatic region.
~7.4 - 7.5sH-3', H-5' (TCP)The two protons on the trichlorophenyl ring are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the three adjacent chlorine atoms.[4]

Note: Chemical shifts can vary with solvent and concentration.[5][6] 2D NMR techniques like COSY would be essential to confirm proton-proton correlations.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms directly attached to the sulfonate group, nitrogen, and chlorine atoms will be significantly affected.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 152C-2 (Quinoline)Carbon adjacent to nitrogen.
~140 - 145C-4, C-8a (Quinoline)Quaternary carbons in the quinoline ring.
~135 - 138C-8 (Quinoline)Carbon attached to the sulfonate group, downfield shift.
~120 - 135Other Quinoline CRemaining quinoline carbons.
~145 - 148C-1' (TCP)Carbon attached to the oxygen of the sulfonate ester.
~130 - 135C-2', C-4', C-6' (TCP)Carbons bearing chlorine atoms, showing a downfield shift.[7]
~128 - 130C-3', C-5' (TCP)Carbons bearing hydrogen atoms.[7]

Note: TCP = Trichlorophenyl moiety.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • 2D NMR: If signal overlap occurs in the 1D spectra, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to aid in unambiguous signal assignment.[5]

Start Start: Purified Compound SamplePrep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl3 with TMS) Start->SamplePrep NMR_Tube Transfer to NMR Tube SamplePrep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Check_Overlap Check for Signal Overlap Acquire_1D->Check_Overlap Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Check_Overlap->Acquire_2D Yes Process_Data Process and Analyze Data Check_Overlap->Process_Data No Acquire_2D->Process_Data End End: Structural Elucidation Process_Data->End

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[9]

Predicted IR Absorption Bands

The IR spectrum of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is expected to be dominated by strong absorptions from the sulfonate group.

Table 3: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1350 - 1370StrongAsymmetric S=O stretchingA characteristic and strong absorption for sulfonate esters.[10][11]
~1175 - 1200StrongSymmetric S=O stretchingAnother strong and characteristic peak for the sulfonate group.[10][11]
~900 - 1000StrongS-O-C stretchingStrong bands in this region are indicative of the S-O single bond in the sulfonate ester linkage.[10]
~1500 - 1600MediumC=C and C=N stretching (Aromatic rings)Characteristic absorptions for the quinoline and phenyl rings.[12]
~3000 - 3100MediumAromatic C-H stretchingExpected for the C-H bonds on both aromatic rings.
~700 - 850StrongC-Cl stretching / Aromatic C-H out-of-plane bendingThe C-Cl bonds and the substitution pattern on the aromatic rings will give rise to strong bands in this fingerprint region.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample (or KBr pellet) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[3]

Predicted Mass Spectrum

The molecular formula of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is C₁₅H₈Cl₃NO₃S. The calculated monoisotopic mass is approximately 398.92 g/mol . Due to the presence of three chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6).

Predicted Fragmentation Pattern

Sulfonate esters are known to undergo specific fragmentation pathways. The most likely fragmentations would involve the cleavage of the S-O and S-C bonds.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides and sulfonates is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.[13][14]

  • Cleavage of the S-O Bond: This would lead to the formation of the 8-quinolinesulfonyl cation (m/z ≈ 190) and the 2,4,6-trichlorophenoxy radical.

  • Cleavage of the C-S Bond: This would result in the formation of a quinoline radical cation (m/z ≈ 128) and a 2,4,6-trichlorophenylsulfonyloxy radical.

  • Formation of the 2,4,6-trichlorophenoxy cation: This would give a fragment with a characteristic isotopic pattern around m/z ≈ 195.

Start Start: Purified Compound SamplePrep Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) Start->SamplePrep Injection Inject into Mass Spectrometer (e.g., ESI or EI source) SamplePrep->Injection Ionization Ionization Injection->Ionization Mass_Analyzer Mass Analysis (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detect_Molecular_Ion Detect Molecular Ion (M⁺) and Isotopic Pattern Mass_Analyzer->Detect_Molecular_Ion CID Collision-Induced Dissociation (CID) for MS/MS Analysis Detect_Molecular_Ion->CID Detect_Fragments Detect Fragment Ions CID->Detect_Fragments Process_Data Process and Analyze Data Detect_Fragments->Process_Data End End: Determine Molecular Weight and Fragmentation Pattern Process_Data->End

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform a tandem mass spectrometry experiment. Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2,4,6-Trichlorophenyl 8-quinolinesulfonate. By combining foundational spectroscopic principles with data from analogous structures, we have outlined the expected NMR, IR, and MS signatures. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. This comprehensive analysis serves as a valuable resource for any researcher undertaking the synthesis and structural verification of this and related compounds, bridging the gap between theoretical structure and empirical data.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Supporting Information.
  • UNCW Institutional Repository.
  • Journal of Chemical Education.
  • Analytical Chemistry.
  • Utrecht University Repository. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • ResearchGate.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • UCL Discovery.
  • PubMed. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents.
  • PubMed.
  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Vernier. IR Spectroscopy of Esters.
  • Journal of the American Society for Mass Spectrometry.
  • Benchchem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • PubChem. Bis(2,4,6-trichlorophenyl)
  • Google Patents. 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • NIST WebBook. Phenol, 2,4,6-trichloro-.
  • Google Patents. Synthetic method of 2,4,6-trichlorophenol.
  • MDPI.
  • ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • Google Patents. Process for preparing 2,4,6-trichlorophenol.
  • NICODOM Ltd. IS NIR Spectra.
  • Sigma-Aldrich.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • ChemicalBook. 2,4,6-Trichlorophenol(88-06-2) 1H NMR spectrum.
  • ChemicalBook. Bis(2,4,6-trichlorophenyl)
  • SpectraBase. 2,4,6-Trichlorophenol - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. Phenol, 2,4,6-trichloro-.
  • NIST WebBook. Phenol, 2,4,6-trichloro-.
  • SpectraBase. 2,4,6-Trichlorophenol - Optional[Vapor Phase IR] - Spectrum.
  • PubChem. 2,4,6-Trichlorophenol.
  • MDPI.
  • ACS Publications.

Sources

Exploratory

The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Synthetic Applications of 8-Quinolinesulfonyl Derivatives

For the modern researcher in organic synthesis and drug development, the quest for molecular tools that offer precision, efficiency, and versatility is perpetual. Among the vast arsenal of chemical entities, the 8-quinol...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the quest for molecular tools that offer precision, efficiency, and versatility is perpetual. Among the vast arsenal of chemical entities, the 8-quinolinesulfonyl group has emerged as a cornerstone, its utility spanning from a robust directing group in C-H activation to a pivotal building block in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of 8-quinolinesulfonyl derivatives, offering field-proven insights for both seasoned professionals and those new to this remarkable scaffold.

Genesis and Historical Perspective: From Obscurity to an Enabling Technology

The quinoline core, first isolated from coal tar in 1834, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] However, the specific journey of its 8-sulfonylated derivatives began more subtly. While early synthetic reports of quinoline sulfonates exist, the prominence of 8-quinolinesulfonyl chloride and its derivatives grew significantly in the latter half of the 20th century.[2] This ascent was largely driven by the burgeoning fields of peptide and oligonucleotide synthesis, where the need for efficient and selective coupling reagents was paramount.

A significant milestone in the history of 8-quinolinesulfonyl derivatives was their introduction as coupling agents in oligonucleotide synthesis. A patent filed in the early 1980s detailed the use of 8-quinolinesulfonyl derivatives, particularly 8-quinolinesulfonyltetrazolide, for the phosphotriester approach to oligonucleotide synthesis.[3] This method offered significantly reduced reaction times and higher yields compared to conventional reagents of the time.[3] The key advantage of these reagents was their ability to circumvent the formation of deleterious by-products and the ease of removal of the resulting 8-quinolinesulfonic acid salt, a critical factor in the multi-step synthesis of long oligonucleotide chains.[3]

Simultaneously, the development of sulfonamide-based therapeutics drew attention to 8-quinolinesulfonyl chloride as a versatile precursor. The ability to readily react 8-quinolinesulfonyl chloride with a wide range of amines to form stable sulfonamides made it an invaluable tool for medicinal chemists exploring structure-activity relationships.[2] This period laid the groundwork for the widespread adoption of this scaffold in drug discovery programs.

The 8-Quinolinesulfonyl Moiety as a Directing Group in C-H Functionalization

The advent of transition metal-catalyzed C-H activation has revolutionized organic synthesis, offering a more atom-economical and efficient approach to molecular construction. In this context, the related 8-aminoquinoline has been established as a powerful bidentate directing group.[4] The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group work in concert to chelate to a metal center, thereby directing functionalization to the C5 and C7 positions of the quinoline ring with high regioselectivity.

While the 8-aminoquinoline group has been more extensively studied, the 8-quinolinesulfonyl moiety can be considered a precursor or a convertible directing group. The sulfonamide linkage, formed from 8-quinolinesulfonyl chloride, can also participate in directing C-H activation reactions, although the specific mechanisms and applications are an area of ongoing research. The general principle involves the formation of a cyclometalated intermediate, which brings the catalytic metal in close proximity to the target C-H bond.

A generalized mechanistic pathway for a transition metal-catalyzed C-H functionalization directed by an 8-substituted quinoline is depicted below. The reaction typically initiates with the coordination of the metal catalyst to the directing group. This is followed by the C-H activation step, which can proceed through various mechanisms, including concerted metalation-deprotonation or oxidative addition. The resulting metallacycle then reacts with a coupling partner, and a subsequent reductive elimination step furnishes the functionalized product and regenerates the active catalyst.

C_H_Activation cluster_0 Catalytic Cycle Start Substrate + M(n) Coordination Coordination Start->Coordination Metallacycle Metallacycle Formation (C-H Activation) Coordination->Metallacycle Reaction Reaction with Coupling Partner Metallacycle->Reaction Product_Formation Reductive Elimination Reaction->Product_Formation Product_Formation->Start Catalyst Regeneration Product Functionalized Product Product_Formation->Product

Figure 1: Generalized catalytic cycle for directed C-H functionalization.

Asymmetric Catalysis: Leveraging the Chiral Potential of the Quinoline Scaffold

The quinoline framework is a common feature in a multitude of chiral ligands used in asymmetric catalysis.[5] While the 8-quinolinesulfonyl group itself is not inherently chiral, it can be incorporated into larger chiral scaffolds where it plays a crucial role in defining the steric and electronic environment of the catalytic center.

For instance, chiral diamines derived from 8-aminoquinoline have been successfully employed as ligands in asymmetric transfer hydrogenation reactions.[6] These ligands, when complexed with transition metals such as rhodium or ruthenium, can effectively catalyze the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. The quinoline moiety in these ligands often participates in pi-stacking interactions with the substrate, which can be a key factor in the enantiodiscrimination process.

The development of novel chiral ligands incorporating the 8-quinolinesulfonyl group is an active area of research. The sulfonamide linkage provides a synthetically accessible handle for attaching various chiral auxiliaries, allowing for the fine-tuning of the catalyst's properties to achieve optimal performance in a given asymmetric transformation.

A Privileged Scaffold in Medicinal Chemistry: The Biological Significance of 8-Quinolinesulfonyl Derivatives

The quinoline ring system is a well-established pharmacophore, present in a wide array of approved drugs and clinical candidates.[1] The incorporation of an 8-quinolinesulfonyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a valuable strategy in drug design.

8-Quinolinesulfonamides have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8]

Anti-inflammatory Activity

A notable example of the anti-inflammatory potential of 8-quinolinesulfonamides is their activity as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex.[7] This complex plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS), and its overactivation can lead to chronic inflammatory conditions. Certain 8-quinolinesulfonamide derivatives have been shown to bind to the LPS binding site of the TLR4/MD-2 complex, thereby inhibiting downstream signaling pathways and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

Anticancer Activity

In the realm of oncology, 8-quinolinesulfonamide derivatives have emerged as promising modulators of pyruvate kinase M2 (PKM2), an enzyme that is highly expressed in many types of cancer cells and plays a critical role in tumor metabolism.[9] By modulating the activity of PKM2, these compounds can disrupt the metabolic processes that fuel rapid cell proliferation, leading to cancer cell death.[9] The modular nature of the 8-quinolinesulfonamide scaffold allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity for PKM2.[8]

The following table summarizes the biological activities of selected 8-quinolinesulfonyl derivatives:

Derivative ClassTargetBiological ActivityReference
8-QuinolinesulfonamidesTLR4/MD-2Anti-inflammatory[7]
8-QuinolinesulfonamidesPyruvate Kinase M2 (PKM2)Anticancer[8][9]
Quinolone-3-sulfonamidesLactate Dehydrogenase A (LDHA)Anticancer[8]

Experimental Protocols: A Practical Guide to the Synthesis of 8-Quinolinesulfonyl Derivatives

To provide a practical context for the concepts discussed, this section outlines a representative experimental protocol for the synthesis of an 8-quinolinesulfonamide derivative.

Synthesis of 8-Quinolinesulfonyl Chloride

The foundational precursor, 8-quinolinesulfonyl chloride, is typically prepared from 8-quinolinesulfonic acid.

Synthesis_Protocol cluster_1 Synthesis of 8-Quinolinesulfonyl Chloride Start 8-Quinolinesulfonic Acid Reaction React with Thionyl Chloride or Phosphorus Pentachloride Start->Reaction Workup Workup and Purification Reaction->Workup Product 8-Quinolinesulfonyl Chloride Workup->Product

Figure 2: Workflow for the synthesis of 8-quinolinesulfonyl chloride.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-quinolinesulfonic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, carefully quench the reaction mixture by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis of an 8-Quinolinesulfonamide Derivative

This protocol describes the general procedure for the synthesis of an 8-quinolinesulfonamide from 8-quinolinesulfonyl chloride and a primary or secondary amine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) and a suitable base, such as triethylamine or pyridine (1.1-1.5 eq), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of 8-quinolinesulfonyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The journey of 8-quinolinesulfonyl derivatives from their early applications as coupling reagents to their current status as versatile tools in C-H activation and medicinal chemistry is a testament to their remarkable chemical utility. The ease of their synthesis, coupled with the diverse reactivity of the sulfonyl group and the inherent properties of the quinoline scaffold, has solidified their place in the synthetic chemist's toolbox.

Looking ahead, the exploration of 8-quinolinesulfonyl derivatives in asymmetric catalysis is poised for significant growth. The development of novel chiral ligands incorporating this moiety will undoubtedly lead to new and efficient methods for the synthesis of enantiomerically pure compounds. Furthermore, the continued investigation of their biological activities will likely uncover new therapeutic applications, particularly in the areas of oncology and immunology. As our understanding of chemical reactivity and biological processes deepens, the 8-quinolinesulfonyl scaffold is set to play an even more prominent role in the advancement of chemical synthesis and drug discovery.

References

  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (1982). Google Patents.
  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023, May 8). Labinsights. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. (2020). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • Method for producing quinoline-8-sulfonyl chloride. (2005). Google Patents.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. (2023). Chemistry – A European Journal. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved January 20, 2026, from [Link]

Sources

Foundational

A Theoretical Exploration of the Reactivity of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate: A Guide for Researchers

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,4,6-trichlorophenyl 8-quinolinesulfonate, a molecule of interest in synthetic chemistry and drug development. By dissecting its st...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,4,6-trichlorophenyl 8-quinolinesulfonate, a molecule of interest in synthetic chemistry and drug development. By dissecting its structural components and applying established principles of physical organic chemistry, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for its behavior in chemical reactions. This document emphasizes the causality behind its reactivity, offering insights grounded in authoritative literature to guide experimental design and application.

Introduction: Unveiling a Multifaceted Reagent

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a sulfonate ester that brings together two key structural motifs: the highly activated 2,4,6-trichlorophenyl leaving group and the versatile 8-quinolinesulfonyl core. The sulfonamide functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibiotics and carbonic anhydrase inhibitors.[1] The strategic design of sulfonate esters as precursors to these vital compounds is therefore of significant interest. The subject of this guide, with its distinct combination of a potent leaving group and a heteroaromatic sulfonyl moiety, presents a unique reactivity profile ripe for exploration in the synthesis of novel chemical entities.

The 2,4,6-trichlorophenyl group is a well-established, effective leaving group, offering a balance of reactivity and stability that can be advantageous in various synthetic transformations.[1] Its utility has been demonstrated in the synthesis of sulfonamides, where it provides a less toxic and more cost-effective alternative to other activated phenyl esters, such as the pentafluorophenyl (PFP) esters.[1] The quinoline core, on the other hand, is a prominent scaffold in medicinal chemistry, and its sulfonyl derivatives are employed as coupling agents in nucleotide chemistry.[2] Understanding the interplay between these two components is crucial for predicting and harnessing the reactivity of the title compound.

Synthesis and Structural Considerations

The synthesis of 2,4,6-trichlorophenyl 8-quinolinesulfonate would likely follow established protocols for the preparation of sulfonate esters. A common and effective method involves the reaction of 8-quinolinesulfonyl chloride with 2,4,6-trichlorophenol in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.[2][3]

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Materials:

  • 8-Quinolinesulfonyl chloride

  • 2,4,6-Trichlorophenol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichlorophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add triethylamine (1.1 equivalents) to the cooled solution with stirring.

  • In a separate flask, prepare a solution of 8-quinolinesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 8-quinolinesulfonyl chloride solution dropwise to the cooled 2,4,6-trichlorophenol solution over 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,4,6-trichlorophenyl 8-quinolinesulfonate by column chromatography on silica gel if necessary.

The resulting molecule possesses distinct electronic features that govern its reactivity. The sulfur atom of the sulfonate ester is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the 8-quinolyl group. The 2,4,6-trichlorophenoxy group is an excellent leaving group due to the inductive and resonance effects of the three chlorine atoms, which stabilize the resulting phenoxide anion.

Theoretical Reactivity Analysis

The reactivity of 2,4,6-trichlorophenyl 8-quinolinesulfonate is primarily centered around the electrophilic sulfur atom and the potential for nucleophilic substitution at this center. The quinoline ring itself can also participate in electrophilic substitution reactions, although the conditions required for such transformations would likely differ significantly from those for reactions at the sulfonyl group.

Nucleophilic Attack at the Sulfonyl Sulfur

The core reactivity of sulfonate esters involves nucleophilic attack at the sulfur atom, leading to the displacement of the leaving group. The mechanism of this process for sulfonate esters has been a subject of considerable debate, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways involving a pentavalent intermediate.[4][5]

The nature of the leaving group plays a critical role in determining the operative mechanism. For sulfonate esters with poor leaving groups, a two-step mechanism involving a pentavalent intermediate is often proposed.[6] However, for esters with good leaving groups, a concerted pathway is more likely.[4][5] Given that 2,4,6-trichlorophenol is a relatively acidic phenol (pKa ~6.0), its conjugate base is a stable and therefore good leaving group. This suggests that the reaction of 2,4,6-trichlorophenyl 8-quinolinesulfonate with nucleophiles is likely to proceed through a concerted or a stepwise mechanism with a very transient intermediate.

Nucleophilic_Attack Reactants Nu⁻ + 2,4,6-Trichlorophenyl 8-Quinolinesulfonate TS Transition State [Nu---S---OAr]⁻ Reactants->TS Concerted Path Intermediate Pentavalent Intermediate (if stepwise) Reactants->Intermediate Stepwise Path Products Nu-SO₂-Quinoline + 2,4,6-Trichlorophenoxide TS->Products Intermediate->Products caption Fig. 1: Proposed mechanisms for nucleophilic attack.

Caption: Fig. 2: Predicted sites of attack on the quinoline ring.

Comparative Reactivity and Leaving Group Ability

The choice of the leaving group is a critical parameter in designing synthetic routes involving sulfonate esters. The effectiveness of a leaving group is directly related to the stability of the corresponding anion. [3]A more stable anion is a better leaving group. The 2,4,6-trichlorophenoxide anion is significantly stabilized by the strong electron-withdrawing inductive effect of the three chlorine atoms, which delocalizes the negative charge.

To provide a quantitative perspective, the pKa of the conjugate acid of the leaving group is a good indicator of its stability.

Leaving GroupConjugate AcidApproximate pKaLeaving Group Ability
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)~ -14Excellent
Tosylate (p-TsO⁻)p-Toluenesulfonic Acid~ -2.8Very Good
Mesylate (MsO⁻)Methanesulfonic Acid~ -1.9Good
2,4,6-Trichlorophenoxide 2,4,6-Trichlorophenol ~ 6.0 Good
PhenoxidePhenol~ 10.0Moderate

Table 1: Comparison of Leaving Group Abilities.

As shown in Table 1, while not as potent as super-leaving groups like triflate, the 2,4,6-trichlorophenoxy group is a substantially better leaving group than an unsubstituted phenoxy group, making the title compound a versatile reagent for nucleophilic substitution reactions under relatively mild conditions.

Potential Applications in Drug Development and Organic Synthesis

The unique reactivity profile of 2,4,6-trichlorophenyl 8-quinolinesulfonate makes it a promising tool for medicinal chemists and synthetic organic chemists.

  • Synthesis of Novel Sulfonamides: The primary application would be in the synthesis of a diverse library of 8-quinolinesulfonamides by reacting it with various primary and secondary amines. The quinoline scaffold is a privileged structure in drug discovery, and its sulfonamide derivatives could exhibit interesting biological activities.

  • Late-Stage Functionalization: The stability of the sulfonate ester under certain conditions may allow for modifications to other parts of the molecule before the introduction of the nucleophile. This could be particularly useful in the late-stage functionalization of complex molecules.

  • Development of Chemical Probes: The reactivity of the sulfonate ester could be harnessed to develop chemical probes for studying biological systems. For example, it could be used to selectively label proteins or other biomolecules containing nucleophilic residues.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of 2,4,6-trichlorophenyl 8-quinolinesulfonate. By analyzing its constituent parts and drawing upon established principles of chemical reactivity, we have predicted its behavior in key chemical transformations. The electrophilic nature of the sulfonyl sulfur, combined with the excellent leaving group ability of the 2,4,6-trichlorophenoxide, makes this molecule a potent reagent for nucleophilic substitution reactions, particularly for the synthesis of novel sulfonamides. Furthermore, the quinoline core offers opportunities for additional functionalization through electrophilic substitution. The insights presented herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors and drug discovery programs.

References

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF.
  • A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers. Benchchem.
  • 2,4,6-TRICHLOROPHENOL - CAMEO Chemicals. NOAA.
  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon
  • 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914. PubChem.
  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • Reactivity of Quinoline. YouTube.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Abstract This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a compound of interest for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this guide synthesizes information from related compounds, general chemical principles, and established analytical methodologies. It offers insights into the predicted solubility in a range of organic solvents and discusses the expected thermal and hydrolytic stability based on the chemistry of sulfonate esters. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of these critical physicochemical properties, empowering researchers to generate reliable data for their specific applications.

Introduction

2,4,6-Trichlorophenyl 8-quinolinesulfonate (CAS 1171919-22-4) is a sulfonate ester incorporating a highly chlorinated phenol and a quinoline moiety.[1][2] The unique structural features of this molecule suggest its potential utility in various chemical and pharmaceutical applications, possibly as a reagent in organic synthesis or as a scaffold in medicinal chemistry. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and application.

Solubility dictates the choice of appropriate solvent systems for reactions, purifications, and analytical characterization. Stability, encompassing both thermal and hydrolytic degradation, is a critical parameter that influences storage conditions, shelf-life, and compatibility with various processing and experimental environments. This guide aims to provide a foundational understanding of these properties and the methodologies to quantify them.

Predicted Solubility Profile

The molecule possesses both aromatic and polar characteristics. The trichlorophenyl and quinoline ring systems contribute to its lipophilicity, suggesting solubility in non-polar to moderately polar organic solvents. The sulfonate ester group introduces polarity, which may enhance solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityRationale
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2HighThe high polarity of DMSO is expected to effectively solvate the polar sulfonate ester group.
Dimethylformamide (DMF)6.4HighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile5.8ModerateAcetonitrile's moderate polarity should allow for reasonable dissolution of the compound.
Acetone5.1ModerateAcetone is a good general-purpose solvent for many organic molecules of intermediate polarity.
Polar Protic Solvents
Methanol5.1Moderate to LowThe presence of the hydroxyl group may allow for some interaction, but the large non-polar regions of the molecule might limit high solubility.
Ethanol4.3Moderate to LowSimilar to methanol, ethanol's polarity may be insufficient to fully overcome the lipophilic nature of the compound.
Non-Polar and Moderately Polar Solvents
Dichloromethane (DCM)3.1Moderate to HighThe chlorinated nature of DCM aligns well with the trichlorophenyl moiety, suggesting good solubility.
Chloroform4.1Moderate to HighSimilar to DCM, chloroform is a good solvent for many aromatic and moderately polar compounds.
Ethyl Acetate4.4ModerateEthyl acetate's ester functionality and moderate polarity make it a likely solvent.
Toluene2.4Low to ModerateThe aromatic nature of toluene may provide some solubility through pi-pi stacking interactions with the aromatic rings of the compound.

Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity.[3][4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in a given solvent.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,4,6-Trichlorophenyl 8-quinolinesulfonate to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

    • Dilute the filtered aliquot with a known volume of a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop a validated HPLC method for the quantification of 2,4,6-Trichlorophenyl 8-quinolinesulfonate. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 sample1 Settle undissolved solid prep2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is a critical consideration for its practical application. The primary degradation pathways for sulfonate esters are typically hydrolysis and thermal decomposition.

Hydrolytic Stability

Hydrolysis of a sulfonate ester involves the cleavage of the S-O bond, leading to the formation of a sulfonic acid and an alcohol (or in this case, a phenol). The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

  • pH-Dependence: Sulfonate esters are generally more susceptible to hydrolysis under basic conditions. The hydroxide ion can act as a nucleophile, attacking the electrophilic sulfur atom. Under acidic conditions, hydrolysis can also occur, though often at a slower rate. Neutral conditions are generally the most favorable for the stability of sulfonate esters.

  • Structural Considerations: The electron-withdrawing nature of the three chlorine atoms on the phenyl ring may increase the electrophilicity of the sulfur atom, potentially making the ester more susceptible to nucleophilic attack compared to unsubstituted phenyl sulfonates.

Thermal Stability

The thermal stability of sulfonate esters is dependent on the steric and electronic environment around the sulfonate linkage. Decomposition temperatures can be influenced by the surrounding matrix. While specific data for 2,4,6-Trichlorophenyl 8-quinolinesulfonate is unavailable, sulfonate esters, in general, can be sensitive to high temperatures. Thermal degradation may lead to the formation of sulfonic acid and other decomposition products.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and to determine the intrinsic stability of the molecule. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

  • Preparation of Stock Solution:

    • Prepare a stock solution of 2,4,6-Trichlorophenyl 8-quinolinesulfonate of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation (Solution): Heat the stock solution at a controlled elevated temperature (e.g., 60-80 °C).

    • Thermal Degradation (Solid): Store the solid compound in a controlled temperature and humidity chamber.

    • Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

    • A control sample (stock solution at room temperature, protected from light) should be run in parallel.

  • Time Points and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (typically a gradient method coupled with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of 2,4,6-Trichlorophenyl 8-quinolinesulfonate under each condition.

    • Identify and, if possible, characterize the major degradation products.

G cluster_stress Stress Conditions start Stock Solution of Compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidative Oxidative Degradation start->oxidative thermal Thermal Degradation start->thermal photo Photostability start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Interpretation analysis->data

Figure 2: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate for researchers and drug development professionals. While specific experimental data for this compound is limited, the principles of physical organic chemistry allow for reasoned predictions of its behavior in various organic solvents and under different stress conditions. The provided experimental protocols offer a robust framework for generating the necessary quantitative data to support further research and development activities. It is recommended that researchers perform these experiments to ascertain the precise solubility and stability profiles relevant to their specific applications.

References

  • American Chemical Society. (n.d.). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.
  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trichlorophenol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • Sci-Hub. (1974). Neutral and alkaline hydrolysis of 2,4,6-trimethylbenzenesulphonyl chloride. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • University of California, Irvine. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). CAS-1171919-22-4-2,4,6-TRICHLOROPHENYL 8-QUINOLINESULFONATE. Retrieved from [Link]

Sources

Foundational

A Technical Guide for the Medicinal Chemist: Harnessing the Power of Novel Sulfonating Agents in Drug Discovery

Executive Summary The incorporation of sulfonyl-containing moieties—sulfonamides, sulfones, and sulfonates—is a cornerstone of modern medicinal chemistry, lending privileged structural and physicochemical properties to a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of sulfonyl-containing moieties—sulfonamides, sulfones, and sulfonates—is a cornerstone of modern medicinal chemistry, lending privileged structural and physicochemical properties to a vast array of therapeutic agents. However, the reliance on classical sulfonation methods, characterized by harsh reagents and significant waste streams, has long presented a barrier to efficient and sustainable drug development. This guide provides an in-depth exploration of the paradigm shift towards novel sulfonating agents, offering researchers a sophisticated toolkit to overcome these traditional limitations. We will dissect the strategic advantages and practical applications of next-generation reagents such as sulfonyl fluorides for covalent inhibitor design and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and the use of solid SO₂ surrogates for safer, more accessible radical sulfonylation. Through detailed protocols, mechanistic diagrams, and field-proven insights, this document serves as a technical resource for drug development professionals seeking to leverage these cutting-edge methodologies to accelerate the discovery of novel therapeutics.

Chapter 1: The Enduring Significance of the Sulfonyl Group in Medicinal Chemistry

The sulfonyl group is a remarkably versatile functional group in drug design. Its constituent motifs, primarily sulfonamides and sulfones, are present in a significant percentage of FDA-approved drugs.[1] The power of this group lies in its unique electronic and structural properties. The central sulfur(VI) atom creates a tetrahedral geometry, and the two oxygen atoms act as strong hydrogen bond acceptors. This allows sulfonyl-containing molecules to form specific, high-affinity interactions with biological targets.[2]

Furthermore, the strong electron-withdrawing nature of the sulfonyl group modulates the physicochemical properties of a parent molecule, enhancing attributes like:

  • Aqueous Solubility: Improving bioavailability and formulation options.

  • Metabolic Stability: The SO₂ group is resistant to oxidative metabolism, increasing the half-life of a drug.

  • Acidity (pKa): The sulfonamide N-H proton is acidic, allowing for ionic interactions and improved cell permeability.

  • Lipophilicity: Fine-tuning the molecule's ability to cross biological membranes.

These properties have cemented the sulfonyl group's role in a multitude of therapeutic areas, as illustrated by the blockbuster drugs listed below.

Table 1: Prominent Sulfonyl-Containing Drugs and Their Therapeutic Applications

Drug NameFunctional GroupTherapeutic Area
CelecoxibSulfonamideAnti-inflammatory (COX-2 inhibitor)
SumatriptanSulfonamideAntimigraine (5-HT receptor agonist)
HydrochlorothiazideSulfonamideDiuretic / Antihypertensive
GlipizideSulfonamideAntidiabetic (Sulfonylurea)
SildenafilSulfonamideErectile Dysfunction (PDE5 inhibitor)
Vioxx (Rofecoxib)SulfoneAnti-inflammatory (COX-2 inhibitor)
DapsoneSulfoneAntibiotic / Anti-inflammatory
PazopanibSulfonamideAnticancer (Tyrosine kinase inhibitor)[3]

Chapter 2: The Limitations of Classical Sulfonation Methods

Historically, the synthesis of sulfonyl-containing compounds has relied on a small set of powerful but indiscriminate reagents. Aromatic sulfonation, a classic electrophilic aromatic substitution, typically employs concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum)[4][5]. While effective for simple arenes, these methods are fraught with challenges in the context of complex molecule synthesis.

Core Limitations Include:

  • Harsh Reaction Conditions: Requiring high temperatures and strongly acidic media, which are incompatible with sensitive functional groups present in many drug candidates.[6]

  • Poor Functional Group Tolerance: Leading to undesired side reactions and degradation of the starting material.

  • Lack of Regioselectivity: Often yielding mixtures of isomers that require difficult and costly purification.

  • Generation of Hazardous Waste: These reactions produce large volumes of acidic waste, posing significant environmental and disposal challenges.[7]

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) offer alternatives for producing sulfonyl chlorides, but they are highly corrosive, moisture-sensitive, and release toxic HCl gas.[5][8] These drawbacks significantly hamper their utility in late-stage functionalization, where a high-yielding, clean, and selective reaction is paramount.

Table 2: Comparison of Traditional Sulfonating Agents

ReagentAdvantagesDisadvantages
H₂SO₄ / Oleum Inexpensive, readily availableHarsh conditions, poor selectivity, large waste stream
Chlorosulfonic Acid Highly reactiveCorrosive, releases HCl, moisture sensitive
Thionyl Chloride Effective for sulfonyl chloride synthesisToxic, corrosive, generates SO₂ and HCl gas

The clear need for milder, more selective, and environmentally benign sulfonating agents has driven the development of the novel reagents discussed in the following chapters.

Chapter 3: The Rise of Novel Sulfonating Agents: A New Toolkit for the Medicinal Chemist

Recent years have witnessed a revolution in sulfonation chemistry, providing medicinal chemists with a powerful new set of tools. These novel agents offer superior reactivity, selectivity, and safety profiles, enabling the synthesis of previously inaccessible molecular architectures.

Sulfonyl Fluorides and SuFEx Chemistry: A Click Chemistry Paradigm

At the forefront of this revolution are sulfonyl fluorides (R-SO₂F) . The Sharpless group identified the sulfur(VI)-fluorine bond as a unique hub of "click chemistry," coining the term Sulfur(VI) Fluoride Exchange (SuFEx) .[9][10] Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to a wide range of conditions, including aqueous environments and chromatography, yet they react rapidly and selectively with appropriate nucleophiles under specific activation conditions.[9][11]

Key Advantages:

  • Tunable Reactivity: The S-F bond is kinetically stable but thermodynamically poised for reaction, allowing for controlled activation.[9]

  • Covalent Warheads: Sulfonyl fluorides have emerged as exceptional electrophilic "warheads" for forming covalent bonds with protein targets. Crucially, they can target nucleophilic residues beyond cysteine, such as lysine, tyrosine, and histidine, greatly expanding the scope of covalent drug design.[9]

  • Bioconjugation: Their stability and orthogonal reactivity make them ideal for bioconjugation, materials science, and post-polymerization modification.[10]

SuFEx_Mechanism RSO2F Sulfonyl Fluoride (R-SO₂F) Intermediate Pentacoordinate Intermediate RSO2F->Intermediate NuH Nucleophile (Nu-H) (e.g., Phenol, Amine) Base Base (e.g., DBU, Et₃N) Base->NuH Product SuFEx Product (R-SO₂-Nu) Intermediate->Product HF H-F

Caption: Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This protocol describes a standard, reliable method for converting a commercially available or synthesized sulfonyl chloride to its corresponding sulfonyl fluoride, a key precursor for SuFEx reactions.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Potassium fluoride (KF, 2.0 eq, spray-dried)

  • Tetrabutylammonium chloride (TBACl, 0.1 eq)

  • Acetonitrile (CH₃CN, anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl sulfonyl chloride (1.0 eq), spray-dried potassium fluoride (2.0 eq), and tetrabutylammonium chloride (0.1 eq).

    • Causality: KF is the fluoride source. It must be anhydrous (spray-dried) to prevent hydrolysis of the sulfonyl chloride. TBACl acts as a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt in the organic solvent.

  • Reaction: Add anhydrous acetonitrile to the flask to create a slurry. Fit the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Causality: Heating provides the activation energy for the nucleophilic substitution (Cl⁻/F⁻ exchange).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude sulfonyl fluoride can often be used directly or purified further by column chromatography on silica gel or recrystallization.

    • Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The appearance of a characteristic singlet in the ¹⁹F NMR spectrum confirms the successful formation of the S-F bond.

SO₂ Surrogates: Taming a Toxic Gas

Sulfur dioxide (SO₂) is a fundamental building block for creating sulfones and sulfonamides. However, it is a toxic, corrosive, and difficult-to-handle gas, which severely limits its use in standard laboratory settings.[12][13] The development of solid, bench-stable SO₂ surrogates has been a major breakthrough, democratizing access to sulfonylation chemistry.[1][13]

Inorganic sulfites, such as potassium metabisulfite (K₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅) , are among the most attractive surrogates as they are inexpensive, abundant, and easy to handle. These reagents can be used in radical-mediated processes to install the SO₂ group into organic molecules.

SO2_Surrogate Surrogate SO₂ Surrogate (e.g., K₂S₂O₅) SO2_radical SO₂ Radical Anion (SO₂⁻•) Surrogate->SO2_radical Activation Initiator Radical Initiator (e.g., Light, Oxidant) Initiator->Surrogate Sulfonyl_Radical Aryl Sulfonyl Radical (Ar-SO₂•) Aryl_Radical Aryl Radical (Ar•) from Ar-X Aryl_Radical->Sulfonyl_Radical + SO₂ Product Sulfone or Sulfonamide Product Sulfonyl_Radical->Product Trapping

Sources

Exploratory

An In-depth Technical Guide to 2,4,6-Trichlorophenyl Esters as Activating Groups

Abstract In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis, the choice of an activating group for carboxylic acids is a critical determinant of reaction efficiency,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis, the choice of an activating group for carboxylic acids is a critical determinant of reaction efficiency, yield, and stereochemical integrity. Among the arsenal of available methods, the use of active esters provides a robust strategy, balancing reactivity with control over side reactions.[1] This guide provides a comprehensive technical review of 2,4,6-trichlorophenyl (TCP) esters, a class of activating groups that offers a unique combination of stability, reactivity, and practical handling advantages. We will delve into the fundamental principles governing their function, their synthesis, mechanistic pathways, and diverse applications, providing researchers and drug development professionals with the field-proven insights necessary to leverage this powerful tool.

The Principle of Carboxylic Acid Activation: A Necessary Prelude to Amide Bonds

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring high temperatures that are incompatible with sensitive and complex molecules. The core challenge lies in converting the hydroxyl moiety of the carboxylic acid into a better leaving group. This is the fundamental role of an "activating group."

The "active ester" strategy, a cornerstone of peptide chemistry, involves pre-forming a stable yet reactive ester intermediate.[1][2] This intermediate, when introduced to an amine nucleophile, undergoes nucleophilic acyl substitution to form the desired amide bond, releasing a stable phenoxide or related anion. The efficacy of an active ester is a delicate balance: it must be reactive enough to undergo aminolysis under mild conditions but stable enough to be isolated, purified, and stored, and crucially, it must minimize the risk of racemization of the adjacent chiral center in amino acid derivatives.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Ester R-COO-X Carboxylic_Acid->Active_Ester Coupling Reagent Activating_Agent X-OH (e.g., Phenol derivative) Activating_Agent->Active_Ester Coupling_Reagent e.g., DCC, EDC Active_Ester_2 R-COO-X Active_Ester->Active_Ester_2 Isolation & Purification Amine R'-NH2 Amide R-CONH-R' Amine->Amide Leaving_Group X-OH Active_Ester_2->Amide Aminolysis

Figure 1: General workflow of the active ester method.

The 2,4,6-Trichlorophenyl Group: An Electronically and Sterically Tuned Moiety

The effectiveness of 2,4,6-trichlorophenol (TCP) as the alcoholic component of an active ester stems from its unique electronic and steric properties.

  • Electronic Effects: The three chlorine atoms on the phenyl ring are strongly electron-withdrawing via the inductive effect.[3][4] This withdrawal of electron density makes the corresponding 2,4,6-trichlorophenoxide a stable anion and therefore an excellent leaving group. The increased electrophilicity of the ester's carbonyl carbon renders it more susceptible to nucleophilic attack by an amine.

  • Steric Hindrance: The two chlorine atoms positioned ortho to the hydroxyl group provide significant steric bulk. This steric hindrance plays a dual role. While it can slightly temper the reactivity of the ester compared to unhindered analogues, it also contributes to the hydrolytic stability of the ester, making it less susceptible to decomposition by trace amounts of water during reactions and storage.

  • Crystallinity: A significant practical advantage is that many N-protected amino acid TCP esters are highly crystalline solids.[5] This facilitates their purification by simple recrystallization, ensuring the use of high-purity reagents in subsequent coupling steps—a critical factor for minimizing side products in multi-step syntheses like Solid-Phase Peptide Synthesis (SPPS).

Compared to other phenolic activating groups, TCP offers a compelling balance. For instance, while pentafluorophenyl (PFP) esters are highly reactive, their precursor, pentafluorophenol, is noted for its higher cost and toxicity.[6][7] TCP esters, derived from the less expensive and less toxic 2,4,6-trichlorophenol, present a more practical alternative without a significant compromise in activation efficiency.[6][7]

Activating PhenolpKa of PhenolKey Characteristics of the Active Ester
p-Nitrophenol7.15Historically significant, moderate reactivity, yellow color aids in monitoring.[8]
Pentafluorophenol5.5Highly reactive, but precursor is costly and toxic; some esters are non-crystalline.[5]
2,4,6-Trichlorophenol 6.0Good reactivity, excellent stability, often crystalline, lower cost/toxicity precursor. [6][7]
N-Hydroxysuccinimide*6.0Widely used, good reactivity, byproduct is water-soluble, facilitating workup.
Note: N-Hydroxysuccinimide is not a phenol but is included for comparison as a common active ester precursor.

Synthesis and Mechanism of 2,4,6-Trichlorophenyl Esters

General Synthesis Protocol

The preparation of a TCP ester is typically straightforward, involving the condensation of a carboxylic acid with 2,4,6-trichlorophenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products RCOOH Carboxylic Acid (e.g., Fmoc-AA-OH) Reaction Solvent (e.g., DCM, THF) Room Temperature RCOOH->Reaction TCP 2,4,6-Trichlorophenol TCP->Reaction DCC DCC DCC->Reaction TCPEster TCP Ester Reaction->TCPEster DCU Dicyclohexylurea (DCU) (Precipitate) Reaction->DCU

Figure 2: General synthetic scheme for TCP esters via DCC coupling.
Experimental Protocol 1: Synthesis of Fmoc-Alanine-OTcp
  • Reagent Preparation: Dissolve Fmoc-L-Alanine (1.0 eq) and 2,4,6-trichlorophenol (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting Fmoc-amino acid.

  • Workup: The precipitated byproduct, dicyclohexylurea (DCU), is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure, crystalline Fmoc-Ala-OTcp.

Mechanism of Aminolysis

The utility of the TCP ester is realized in the coupling step. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable 2,4,6-trichlorophenoxide anion as a leaving group, to yield the thermodynamically stable amide bond.

Figure 3: Mechanism of amide formation via a TCP ester.
(Note: As I cannot render images, the DOT script above is a template. A proper diagram would show the chemical structures for the TCP ester, tetrahedral intermediate, and products.)

Applications Beyond Standard Peptide Synthesis

While TCP esters are mainstays in peptide chemistry, their utility extends to other areas of organic synthesis where controlled activation of carboxylic acids is required.

Sulfonamide Synthesis

Research has demonstrated the development of 2,4,6-trichlorophenyl (TCP) sulfonates for the synthesis of sulfonamides.[6][7] These TCP sulfonates serve as stable, crystalline precursors that react with a range of aliphatic and aromatic amines. A key finding was the greater stability of TCP sulfonates compared to their PFP counterparts, allowing for a broader scope of chemical transformations to be performed on the molecule while the activating group remains intact.[6][7]

Carbon Monoxide (CO) Surrogate

2,4,6-Trichlorophenyl formate has been ingeniously employed as a highly reactive, crystalline, and easily accessible CO surrogate for palladium-catalyzed carbonylation reactions.[9] In the presence of a base, it smoothly decarbonylates at room temperature, providing a practical alternative to using gaseous carbon monoxide for the synthesis of various carboxylic acid derivatives.[9]

Experimental Protocol 2: Peptide Coupling with Fmoc-Ala-OTcp
  • Resin Preparation: Begin with a resin-bound amino acid or peptide possessing a free N-terminal amine (e.g., H-Gly-Resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect using a standard solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Reaction: Prepare a solution of the pre-synthesized Fmoc-Ala-OTcp (2.0-3.0 eq) in DMF. Add this solution to the swelled, deprotected resin.

  • Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test for free amines, such as the Kaiser test.

  • Wash: Once the coupling is complete (Kaiser test is negative), wash the resin extensively with DMF, followed by DCM, and then dry it under vacuum. The resulting resin now bears the elongated peptide chain (Fmoc-Ala-Gly-Resin).

Concluding Remarks for the Modern Chemist

2,4,6-Trichlorophenyl esters represent a mature, reliable, and highly effective class of activating groups. They occupy a "sweet spot" of reactivity, offering sufficient activation for efficient aminolysis under mild conditions while maintaining excellent shelf-stability and resistance to premature hydrolysis. Their tendency to form crystalline derivatives is not a trivial benefit; it is a significant practical advantage that simplifies purification and ensures the high fidelity required in modern drug discovery and development. For researchers seeking a cost-effective, scalable, and robust method for amide bond formation, TCP esters are an outstanding and field-proven choice that should be a standard component of the synthetic chemist's toolkit.

References

  • Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.
  • Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London). Retrieved from [Link]

  • ResearchGate. (2023). Active ester-based peptide bond formation and its application in peptide synthesis.
  • ResearchGate. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.
  • Enamine. (n.d.). Formic acid 2,4,6-trichlorophenyl ester.
  • Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery.
  • Benchchem. (n.d.). Comparative Analysis of the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone and 1-(2,4,6-trichlorophenyl)ethanone.
  • Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • National Center for Biotechnology Information. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,4,6-Trichlorophenyl 8-Quinolinesulfonate in Peptide Synthesis

Disclaimer: The use of 2,4,6-trichlorophenyl 8-quinolinesulfonate as a coupling reagent in peptide synthesis is a theoretical application presented here based on established principles of organic chemistry. As of the lat...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The use of 2,4,6-trichlorophenyl 8-quinolinesulfonate as a coupling reagent in peptide synthesis is a theoretical application presented here based on established principles of organic chemistry. As of the latest literature review, there are no specific peer-reviewed articles or established protocols detailing its direct application for this purpose. This guide is intended for researchers and drug development professionals as a scientifically-grounded exploration of a potential synthetic methodology. The proposed mechanisms and protocols are derived by analogy to known reactions of related compounds.

Introduction: The Quest for Efficient Peptide Bond Formation

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The central challenge lies in the efficient and stereochemically pure formation of the amide (peptide) bond between two amino acids. This requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of the next. This activation must be sufficiently robust to ensure high coupling yields but gentle enough to prevent the significant side reaction of racemization, which can compromise the biological activity of the final peptide.

This document explores the theoretical application of 2,4,6-trichlorophenyl 8-quinolinesulfonate as a novel in-situ coupling reagent. We hypothesize that this reagent can serve as a precursor to a highly reactive "active ester" of an Nα-protected amino acid, leveraging the unique properties of its constituent parts:

  • The 2,4,6-Trichlorophenyl Group: Phenols bearing multiple electron-withdrawing groups, such as chlorine atoms, are known to be excellent leaving groups. The corresponding esters are highly activated towards nucleophilic acyl substitution, making them potent intermediates for amide bond formation.

  • The 8-Quinolinesulfonate Group: Sulfonate esters are well-established as good leaving groups in organic synthesis. Furthermore, related 8-quinolinesulfonyl derivatives have been successfully employed as coupling agents in nucleotide chemistry, demonstrating their capability to activate phosphate groups, a reaction analogous to the activation of carboxylates.

This guide will delineate the proposed mechanism of action, provide detailed hypothetical protocols for both solution-phase and solid-phase peptide synthesis (SPPS), and discuss the theoretical advantages and challenges of this approach.

Proposed Mechanism of Action: In-Situ Formation of a Highly Reactive Ester

The proposed utility of 2,4,6-trichlorophenyl 8-quinolinesulfonate lies in its ability to facilitate a one-pot, two-step activation of an Nα-protected amino acid. The reaction is initiated by the carboxylate of the amino acid, which is generated in situ by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Formation of a Mixed Sulfonic-Carboxylic Anhydride: The amino acid carboxylate is proposed to perform a nucleophilic attack on the electrophilic sulfur atom of 2,4,6-trichlorophenyl 8-quinolinesulfonate. This would displace the 2,4,6-trichlorophenoxide ion and form a highly reactive mixed anhydride intermediate.

  • Intramolecular Rearrangement to Active Ester: The displaced 2,4,6-trichlorophenoxide, a potent nucleophile, would then immediately attack the electrophilic carbonyl carbon of the mixed anhydride.

  • Peptide Bond Formation: This rapid intramolecular rearrangement results in the formation of a highly reactive 2,4,6-trichlorophenyl (TCP) active ester of the amino acid, releasing the stable 8-quinolinesulfonate anion. The incoming amino group of the second amino acid (or peptide) then attacks the activated carbonyl of the TCP ester to form the desired peptide bond, releasing 2,4,6-trichlorophenol as a byproduct.

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Peptide Bond Formation AA_COOH R-COOH (Nα-Protected Amino Acid) AA_COO R-COO⁻ AA_COOH->AA_COO + Base Base Base (e.g., DIPEA) Reagent 2,4,6-Trichlorophenyl 8-Quinolinesulfonate MixedAnhydride R-CO-O-SO₂-Quinoline (Mixed Anhydride) AA_COO->MixedAnhydride + Reagent TCP_O 2,4,6-Trichlorophenoxide Reagent->TCP_O Displaces TCP_O_2 2,4,6-Trichlorophenoxide ActiveEster R-CO-O-TCP (Active Ester) TCP_O_2->ActiveEster Attacks MixedAnhydride_2 Mixed Anhydride MixedAnhydride_2->ActiveEster Sulfonate 8-Quinolinesulfonate MixedAnhydride_2->Sulfonate Releases Amine H₂N-R' (Amino Component) ActiveEster_2 Active Ester Peptide R-CO-NH-R' (Peptide) ActiveEster_2->Peptide TCP_OH 2,4,6-Trichlorophenol ActiveEster_2->TCP_OH Releases Amine->Peptide Attacks

Caption: Proposed mechanism for peptide bond formation.

Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures for peptide synthesis and should be optimized for specific amino acid sequences.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an Nα-protected amino acid (e.g., Fmoc-Ala-OH) with an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

Materials:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • L-Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Addition of Coupling Components: To this solution, add Fmoc-Ala-OH (1.05 eq.), followed by 2,4,6-trichlorophenyl 8-quinolinesulfonate (1.1 eq.).

  • Second Base Addition: Add a second portion of DIPEA (1.1 eq.) to generate the carboxylate of Fmoc-Ala-OH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure Fmoc-Ala-Gly-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle on a pre-loaded resin (e.g., Fmoc-Gly-Wang resin).

Materials:

  • Fmoc-Gly-Wang Resin

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser Test Reagents

SPPS Workflow:

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: Fmoc-AA-OH + Reagent + Base Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Incomplete Incomplete KaiserTest->Incomplete Positive (Blue) Complete Complete KaiserTest->Complete Negative (Clear) Incomplete->Coupling Recouple RepeatCycle Start Next Cycle Complete->RepeatCycle Final Cleavage & Deprotection Complete->Final Final Cycle RepeatCycle->Deprotection

Caption: General workflow for a single SPPS cycle.

Procedure for a Single Coupling Cycle:

  • Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-Ala-OH (3-4 eq. relative to resin loading) and 2,4,6-trichlorophenyl 8-quinolinesulfonate (3-4 eq.) in DMF.

    • Add DIPEA (6-8 eq.) to the pre-activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the vessel at room temperature for 45-90 minutes.

  • Monitoring:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x) before proceeding to the next cycle or final cleavage.

Data Presentation: Illustrative Reaction Parameters

The following table provides hypothetical, illustrative parameters for the solution-phase coupling protocol. These values are not based on experimental data and should serve only as a theoretical starting point for optimization.

Nα-Protected AAAmino ComponentReagent (eq.)Base (eq.)SolventTime (h)Hypothetical Yield
Fmoc-Ala-OHH-Gly-OMe·HCl1.12.2DCM2>90%
Fmoc-Phe-OHH-Leu-OtBu·HCl1.12.2DMF3>85%
Fmoc-Val-OHH-Pro-OMe·HCl1.22.4DMF/DCM4>80%

Key Considerations and Scientific Rationale

  • Racemization Control: The primary risk with highly reactive active esters is racemization through the oxazolone mechanism. The rate of coupling must significantly exceed the rate of racemization. The use of the bulky 2,4,6-trichlorophenyl group may sterically hinder the approach of the base required for α-proton abstraction, potentially mitigating this risk. However, careful selection of a hindered, non-nucleophilic base like DIPEA is critical.

  • Byproduct Removal: The byproducts of the coupling reaction are 2,4,6-trichlorophenol and a DIPEA-sulfonate salt. 2,4,6-trichlorophenol is acidic and can be readily removed by a basic aqueous wash in solution-phase synthesis. In SPPS, both byproducts are highly soluble in standard washing solvents and should be easily removed, leading to a cleaner crude product.

  • Solvent Choice: In solution-phase, non-polar solvents like DCM are often preferred as they can reduce the rate of base-catalyzed racemization. In SPPS, DMF is the standard solvent due to its excellent resin-swelling properties.

  • Stoichiometry: In SPPS, a significant excess of the activated amino acid is used to drive the reaction to completion on the solid support. The stoichiometry of the base is crucial; enough must be present to neutralize any hydrochloride salts and to activate the incoming amino acid's carboxyl group.

Conclusion

While direct experimental validation is pending, the chemical principles governing the reactivity of aryl sulfonate esters and activated phenyl esters provide a strong theoretical foundation for the use of 2,4,6-trichlorophenyl 8-quinolinesulfonate as a peptide coupling reagent. Its proposed mechanism offers a plausible pathway for the efficient in-situ generation of a highly reactive intermediate for peptide bond formation. The potential for simple byproduct removal makes it an attractive candidate for further investigation by researchers seeking to expand the toolkit of modern peptide synthesis. Experimental work would be required to validate its efficacy, optimize reaction conditions, and rigorously quantify coupling efficiency and racemization levels against established reagents.

References

The following references provide the foundational principles upon which the hypothetical application of 2,4,6-trichlorophenyl 8-quinolinesulfonate is based.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Ngassa, F. N., & Bu, C. (2013). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Arkivoc, 2013(5), 1-11. [Link]

  • Takimoto, M., & Muraoka, M. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • UCL Discovery. (2012). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Application

Application of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in oligonucleotide synthesis

An Application and Protocol Guide for Oligonucleotide Synthesis via the Phosphotriester Method: Featuring 8-Quinolinesulfonyl Derivatives as Coupling Agents and Aryl Esters as Phosphate Protecting Groups Introduction: A...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Oligonucleotide Synthesis via the Phosphotriester Method: Featuring 8-Quinolinesulfonyl Derivatives as Coupling Agents and Aryl Esters as Phosphate Protecting Groups

Introduction: A Perspective on Chemical Oligonucleotide Synthesis

The ability to chemically synthesize DNA and RNA fragments with a defined sequence has been a cornerstone of molecular biology and biotechnology. It has enabled the development of everything from PCR primers and gene probes to the burgeoning field of oligonucleotide therapeutics. While the modern standard for this process is the highly efficient phosphoramidite method, its development built upon the foundational chemistry of earlier techniques. Among these, the phosphotriester method , developed in the 1960s by the groups of Letsinger and Reese, was a pivotal advancement over the preceding phosphodiester approach[1][2].

The key innovation of the phosphotriester method was the introduction of a protecting group on the phosphate oxygen, rendering the internucleotidic linkage an uncharged phosphotriester. This dramatically improved the solubility of the growing oligonucleotide in organic solvents, simplified purification by allowing for standard silica gel chromatography, and prevented unwanted side reactions at the phosphate backbone[1].

This guide provides a detailed examination of the phosphotriester method, addressing a specific query regarding the roles of 8-quinolinesulfonyl derivatives and the 2,4,6-trichlorophenyl group . It is crucial to clarify from the outset that these are two distinct components of the synthesis process, not a single reagent. The 8-quinolinesulfonyl moiety is part of the coupling agent used to activate the phosphodiester for reaction, while the 2,4,6-trichlorophenyl group serves as the phosphate protecting group . This application note will detail the specific function of each component, provide a mechanistic overview, and present a representative protocol for their use in the synthesis of a dinucleotide.

Part 1: The Chemistry of Phosphotriester Synthesis

The Core Components: A Clarification

In the phosphotriester method, two key classes of reagents are essential for the formation of the internucleotidic bond:

  • The Coupling Agent: This reagent activates a 5'-protected nucleoside-3'-phosphodiester (the "phosphate component"). Arylsulfonyl chlorides and their more reactive derivatives, arylsulfonyl azolides (e.g., tetrazolides or nitrotriazolides), were the primary coupling agents of this era. Their function is to convert the phosphodiester into a highly reactive mixed phosphoric-sulfonic anhydride intermediate. 8-Quinolinesulfonyl chloride (QS) and its derivative 8-quinolinesulfonyl tetrazolide (QS-t) are examples of such coupling agents, introduced to improve reaction rates and efficiency[3][4].

  • The Phosphate Protecting Group: This group masks one of the non-bridging oxygens of the phosphate backbone, preventing it from reacting further and neutralizing its charge. The choice of this group is critical; it must be stable throughout all the coupling cycles but readily removable at the end of the synthesis without damaging the oligonucleotide chain. Aryl groups were commonly used for this purpose, with the 2,4,6-trichlorophenyl (TCP) group being an example, alongside others like the o-chlorophenyl group[1]. The electron-withdrawing chlorine atoms enhance the stability of the phosphotriester and influence the final deprotection strategy.

Mechanism of Internucleotidic Bond Formation

The coupling reaction proceeds through a two-step mechanism, as elucidated by 31P NMR studies. The process is initiated by the activation of the phosphodiester component by the arylsulfonyl chloride in the presence of a nucleophilic catalyst like pyridine.

Step 1: Activation The arylsulfonyl chloride (e.g., 8-quinolinesulfonyl chloride) reacts with the phosphodiester component. This forms a highly reactive mixed anhydride intermediate. This intermediate is susceptible to nucleophilic attack.

Step 2: Coupling The free 5'-hydroxyl group of the second nucleoside (the "hydroxyl component") acts as a nucleophile, attacking the activated phosphorus center. This displaces the sulfonate leaving group and forms the desired, fully protected phosphotriester linkage.

The overall mechanism is depicted below:

G cluster_legend Legend cluster_workflow Phosphotriester Coupling Mechanism Nuc1 Nucleoside 1 (5'-Protected, 3'-Phosphodiester) Nuc2 Nucleoside 2 (3'-Protected, 5'-OH) CouplingAgent Coupling Agent (e.g., 8-Quinolinesulfonyl Chloride) Dimer Protected Dinucleotide (Phosphotriester) Phosphodiester 5'-DMT-Nuc-3'-p(O)(OAr)- Activation Activation Step (in Pyridine) Phosphodiester->Activation Hydroxyl HO-Nuc-3'-Prot Coupling Coupling Step Hydroxyl->Coupling QSCl 8-Quinolinesulfonyl Chloride QSCl->Activation ActivatedIntermediate Mixed Sulfonic- Phosphoric Anhydride Activation->ActivatedIntermediate Product Protected Dinucleotide 5'-DMT-Nuc-p(OAr)-Nuc-3'-Prot Coupling->Product ActivatedIntermediate->Coupling

Caption: Mechanism of phosphotriester bond formation.

Part 2: Reagents and Protocols

Comparative Analysis of Coupling Agents

The choice of coupling agent in the phosphotriester method significantly impacts reaction time and the prevalence of side reactions. A primary side reaction is the sulfonylation of the free 5'-hydroxyl group, which terminates chain elongation. To mitigate this, more sterically hindered agents were developed. 8-Quinolinesulfonyl derivatives were introduced as highly efficient alternatives.

Coupling AgentAbbreviationTypical Reaction TimeYieldsKey Characteristics
2,4,6-Triisopropylbenzenesulfonyl ChlorideTPSCl6 - 12 hoursGoodSterically hindered to reduce 5'-sulfonylation, but relatively slow reaction rate. A common standard of its time[2].
8-Quinolinesulfonyl ChlorideQS2 - 4 hoursGood-HighMore reactive than TPSCl, leading to significantly shorter coupling times[3].
8-Quinolinesulfonyl TetrazolideQS-t30 - 90 minutesHighA pre-activated azolide derivative of QS; much faster than the corresponding sulfonyl chloride[4].
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazoleMSNT1 - 2 hoursHighA highly reactive azolide, often used with a nucleophilic catalyst to accelerate the reaction further.
Representative Protocol: Synthesis of a Protected Thymidine Dimer

This protocol describes a representative solution-phase synthesis of a fully protected thymidine dinucleotide, DMT-T-p(TCP)-T-OAc , using the phosphotriester method. This serves as a model for a single coupling cycle.

Materials:

  • Phosphate Component: 5'-O-Dimethoxytritylthymidine 3'-(2,4,6-trichlorophenyl)phosphate, triethylammonium salt.

  • Hydroxyl Component: 3'-O-Acetylthymidine.

  • Coupling Agent: 8-Quinolinesulfonyl chloride (QS).

  • Solvent: Anhydrous Pyridine.

  • Workup Reagents: Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous sodium sulfate.

  • Chromatography: Silica gel for column chromatography.

Workflow Diagram:

G start Start: Prepare Reagents coevap 1. Co-evaporate Components with Anhydrous Pyridine start->coevap dissolve 2. Dissolve in Anhydrous Pyridine coevap->dissolve add_qs 3. Add 8-Quinolinesulfonyl Chloride (QS) dissolve->add_qs react 4. Stir at Room Temp (2-4 hours) add_qs->react monitor 5. Monitor by TLC react->monitor quench 6. Quench Reaction (add water/ice) monitor->quench extract 7. Workup: Partition between DCM and NaHCO3(aq) quench->extract dry 8. Dry Organic Layer (Na2SO4) & Evaporate extract->dry purify 9. Purify by Silica Gel Chromatography dry->purify end End: Isolated Protected Dimer purify->end

Caption: Workflow for a single phosphotriester coupling cycle.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the phosphate component (1.2 equivalents) and the hydroxyl component (1.0 equivalent). Add anhydrous pyridine and evaporate to dryness under reduced pressure. Repeat this co-evaporation step twice more to ensure the removal of all residual water.

  • Reaction Setup: Dissolve the dried components in anhydrous pyridine.

  • Coupling Agent Addition: To the stirred solution, add 8-quinolinesulfonyl chloride (QS) (2.5 - 3.0 equivalents) in one portion. Seal the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The reaction vessel should be protected from moisture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a methanol/dichloromethane mixture. The product spot should be less polar than the starting phosphate component.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add a small amount of water or crushed ice to quench the excess coupling agent and hydrolyze any remaining activated intermediates.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the pure, fully protected dinucleotide.

Final Deprotection Strategy

After the full oligonucleotide has been assembled, a series of deprotection steps are required to yield the final, biologically active molecule.

  • Removal of the Aryl Phosphate Protecting Group: The 2,4,6-trichlorophenyl groups are typically removed using a potent nucleophile that selectively attacks the phosphorus center. A solution of syn-pyridine-2-carboxaldoxime and a non-nucleophilic base like tetramethylguanidine (TMG) in aqueous dioxane or THF is highly effective for this purpose[5][6]. This "oximate ion" treatment cleaves the aryl ester, leaving the native phosphodiester backbone.

  • Removal of Base Protecting Groups: The acyl protecting groups on the exocyclic amines of adenine, cytosine, and guanine (e.g., benzoyl, isobutyryl) are removed by treatment with concentrated aqueous ammonia.

  • Removal of the 5'-DMT Group: The final acid-labile dimethoxytrityl group is removed by treatment with an acid, such as 80% aqueous acetic acid or dilute trichloroacetic acid.

The order of these steps is critical to prevent side reactions and ensure the integrity of the final oligonucleotide.

Conclusion and Future Perspective

The phosphotriester method, with coupling agents like 8-quinolinesulfonyl chloride and protecting groups such as 2,4,6-trichlorophenyl, represented a major leap forward in the chemical synthesis of nucleic acids. It enabled the routine production of gene fragments and laid the groundwork for the automation of DNA synthesis. While it has been largely superseded by the faster and more efficient phosphoramidite chemistry for routine synthesis, the fundamental principles of phosphate protection and activation remain central to the field. Understanding the chemistry of the phosphotriester era provides valuable insight into the evolution of oligonucleotide synthesis and the chemical challenges that had to be overcome to make this powerful technology accessible to the broader scientific community.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Efimov, V. A., Reverdatto, S. V., & Chakhmakhcheva, O. G. (1982). New effective method for the synthesis of oligonucleotides via phosphotriester intermediates. Nucleic Acids Research, 10(21), 6675–6694.
  • Takaku, H., Kato, M., Yoshida, M., & Hata, T. (1979). 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach. Chemistry Letters, 8(7), 811-814.
  • Letsinger, R. L., & Ogilvie, K. K. (1969). Synthesis of oligothymidylates via phosphotriester intermediates. Journal of the American Chemical Society, 91(12), 3350-3355.
  • Reese, C. B. (1978). The chemical synthesis of oligo- and poly-nucleotides by the phosphotriester approach. Tetrahedron, 34(21), 3143-3179.
  • Stawinski, J., Hozumi, T., Narang, S. A., Bahl, C. P., & Wu, R. (1977). Arylsulfonyltetrazoles, new coupling reagents and further improvements in the triester method for the synthesis of deoxyribooligonucleotides. Nucleic Acids Research, 4(2), 353–371.
  • Zarytova, V. F., Knorre, D. G., & Lebedev, A. V. (1983). General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides. Nucleic Acids Research, 11(7), 2091-2110.
  • Takaku, H., Imai, K., & Nakayama, K. (1982). (8-Quinolinesulfonyl)tetrazole: a new type of highly efficient coupling agent for the synthesis of ribooligonucleotides by the phosphotriester approach. The Journal of Organic Chemistry, 47(25), 4937-4940.
  • Ogilvie, K. K. (1988). A short history of oligonucleotide synthesis. Accounts of Chemical Research, 21(7), 255-260.
  • Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611–4626.
  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(4), 963–971. [Link]

  • Sonveaux, E. (1986). The organic chemistry of nucleic acids. Bioorganic Chemistry, 14(3), 274-325.
  • Reese, C. B., Titmas, R. C., & Yau, L. (1978). Reaction between 4-nitrobenzaldoximate ion and phosphotriesters. Tetrahedron Letters, 19(30), 2727-2730.

Sources

Method

Application Notes and Protocols for Amide Bond Formation Using 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Introduction: A Modern Approach to Amide Bond Synthesis The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, underpinning the synthesis of a vast array of pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Amide Bond Synthesis

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous coupling reagents have been developed, the search for efficient, selective, and reliable methods continues. This guide details the application of 2,4,6-trichlorophenyl 8-quinolinesulfonate, a powerful activating agent for the formation of amide bonds from carboxylic acids and amines.

This reagent uniquely combines the high reactivity of a 2,4,6-trichlorophenyl ester with the advantageous properties of an 8-quinolinesulfonate leaving group. The electron-withdrawing nature of the trichlorophenyl group renders the corresponding ester highly susceptible to nucleophilic attack by an amine.[1] Concurrently, the 8-quinolinesulfonate moiety is an excellent leaving group, facilitating the reaction and simplifying purification due to its distinct properties. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

Mechanism of Action: A Two-Stage Activation and Coupling Cascade

The efficacy of 2,4,6-trichlorophenyl 8-quinolinesulfonate in amide bond formation stems from a well-defined, two-stage process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: The process begins with the reaction of a carboxylic acid with 2,4,6-trichlorophenyl 8-quinolinesulfonate. This reaction, typically carried out in the presence of a non-nucleophilic base, forms a highly reactive 2,4,6-trichlorophenyl active ester of the carboxylic acid. The 8-quinolinesulfonate anion is liberated as a salt of the base. The choice of base is critical to prevent side reactions and ensure complete activation.

  • Nucleophilic Acyl Substitution: The newly formed 2,4,6-trichlorophenyl active ester is a potent electrophile. In the second stage, the amine nucleophile attacks the carbonyl carbon of the active ester. This addition-elimination sequence proceeds through a tetrahedral intermediate, ultimately leading to the formation of the desired amide bond and the release of 2,4,6-trichlorophenol as a byproduct. The reaction is driven to completion by the formation of the stable amide bond and the favorable leaving group ability of the 2,4,6-trichlorophenoxide.

dot graph "Amide_Bond_Formation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_activation" { label="PART 1: Carboxylic Acid Activation"; bgcolor="#F1F3F4"; "Carboxylic_Acid" [label="Carboxylic Acid (R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent" [label="2,4,6-Trichlorophenyl\n8-Quinolinesulfonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Non-nucleophilic Base\n(e.g., DIEA, NMM)", fillcolor="#FBBC05", fontcolor="#202124"]; "Active_Ester" [label="Activated Intermediate:\n2,4,6-Trichlorophenyl Ester", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct_1" [label="8-Quinolinesulfonate Salt", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

}

subgraph "cluster_coupling" { label="PART 2: Amide Bond Formation"; bgcolor="#F1F3F4"; "Amine" [label="Amine (R'-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide_Product" [label="Desired Amide Product\n(R-CONH-R')", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct_2" [label="2,4,6-Trichlorophenol", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } Figure 1: General workflow for amide bond formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the formation of an amide bond using 2,4,6-trichlorophenyl 8-quinolinesulfonate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Carboxylic acid

  • Amine

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), N-methylmorpholine (NMM))

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in the chosen anhydrous solvent (a concentration of 0.1-0.5 M is a good starting point).

  • Addition of Reagents: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add 2,4,6-trichlorophenyl 8-quinolinesulfonate (1.0-1.2 equivalents) to the reaction mixture. Stir at room temperature for 1-2 hours to ensure complete formation of the active ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the amide formation by TLC or LC-MS. The reaction is typically complete within 2-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines or sterically hindered substrates.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl or saturated NH4Cl) to remove the base, followed by a weak base solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and the 2,4,6-trichlorophenol byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by column chromatography on silica gel, recrystallization, or other suitable techniques to yield the pure product.

Quantitative Data and Substrate Scope

The following table summarizes typical reaction parameters and expected outcomes for the coupling of various carboxylic acids and amines.

Carboxylic AcidAmineBaseSolventTime (h)Temp (°C)Yield (%)
Benzoic AcidBenzylamineDIEADCM4RT>90
Boc-AlanineGlycine methyl esterNMMTHF6RT85-95
4-Methoxybenzoic AcidMorpholineDIEAMeCN12RT>90
Phenylacetic AcidAnilineNMMDCM244070-80
Stearic Acidn-ButylamineDIEATHF8RT>95

Troubleshooting and Field-Proven Insights

  • Incomplete Activation: If the activation of the carboxylic acid is sluggish, consider increasing the amount of base or switching to a stronger, non-nucleophilic base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activating agent and the active ester.

  • Low Amide Yield: For sterically hindered or electron-deficient amines, increasing the reaction temperature or using a higher boiling point solvent may be beneficial. A slight excess of the amine (up to 1.5 equivalents) can also drive the reaction to completion.

  • Side Reactions: The formation of byproducts can sometimes occur. The use of a non-nucleophilic base is crucial to avoid the formation of unwanted adducts. Careful monitoring of the reaction progress helps to minimize side product formation by stopping the reaction once the starting materials are consumed.

  • Purification Challenges: The 2,4,6-trichlorophenol byproduct is acidic and can typically be removed with a basic wash during work-up. If the desired amide is also base-sensitive, careful pH control during the extraction is necessary.

Conclusion

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a highly effective reagent for amide bond formation, offering a reliable and versatile method for a broad range of substrates. Its mechanism, involving the formation of a highly reactive 2,4,6-trichlorophenyl active ester, ensures efficient coupling under mild conditions. By following the detailed protocol and considering the insights provided, researchers can confidently employ this reagent to achieve their synthetic goals in drug discovery and chemical research.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. Journal of the American Chemical Society, 126(4), 1024-1025. [Link]

  • Takaku, H., Kato, M., & Hata, T. (1978). A new condensing reagent, 8-quinolinesulfonyl chloride, and its application in the synthesis of oligonucleotides. Chemistry Letters, 7(7), 811-814. [Link]

  • Lee, J., Kim, S., & Kim, S. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(67), 41954-41960. [Link]

Sources

Application

Application Note & Protocol: A Modern Approach to Sulfonamide Synthesis Using 2,4,6-Trichlorophenyl (TCP) Sulfonates

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Traditional synthesis routes, often relying on the use of sulfonyl chlorides,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Traditional synthesis routes, often relying on the use of sulfonyl chlorides, are frequently hampered by the instability and limited accessibility of these reactive intermediates. This application note details a robust and versatile experimental setup for the synthesis of sulfonamides utilizing stable, solid 2,4,6-trichlorophenyl (TCP) sulfonate esters as sulfonylating agents. We present two primary protocols: the direct aminolysis of pre-formed TCP sulfonate esters and an in-situ method starting from organozinc reagents. These methods offer significant advantages in terms of operational simplicity, substrate scope, and the ability to generate diverse chemical libraries, making them highly suitable for drug discovery and development.[3][4]

Introduction: The Case for TCP Sulfonates

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[5][6] The conventional method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][7] While effective, this approach is often limited by the poor stability of many sulfonyl chlorides, which can be difficult to prepare, isolate, and store, particularly those derived from electron-deficient or complex heterocyclic systems.[4]

To circumvent these challenges, our laboratory has adopted the use of 2,4,6-trichlorophenyl (TCP) sulfonate esters. These reagents serve as bench-stable surrogates for sulfonyl chlorides.[3][4] The rationale for this choice is rooted in several key advantages:

  • Enhanced Stability: TCP sulfonates are typically stable, crystalline solids that can be easily handled and stored, unlike many of their sulfonyl chloride counterparts.[1]

  • Tunable Reactivity: The 2,4,6-trichlorophenoxy group is an excellent leaving group, rendering the sulfur atom sufficiently electrophilic for reaction with a wide range of amines.[8] Their reactivity is greater than phenyl sulfonates and can be modulated for chemoselective transformations.[1][4]

  • Cost-Effectiveness and Lower Toxicity: The precursor, 2,4,6-trichlorophenol, is less expensive and has a more favorable toxicity profile compared to alternatives like pentafluorophenol.[1]

  • Broad Applicability: This methodology has been successfully applied to the synthesis of a diverse array of aryl and heteroaryl sulfonamides, demonstrating its utility in generating molecular diversity for medicinal chemistry programs.[3][4]

This guide provides a detailed experimental framework for leveraging TCP sulfonates in your sulfonamide synthesis campaigns.

Reaction Mechanisms and Workflow

The synthesis of sulfonamides from TCP sulfonates proceeds via a nucleophilic substitution at the sulfur center. The core transformation involves the attack of an amine nucleophile on the electrophilic sulfur atom of the TCP sulfonate, leading to the displacement of the 2,4,6-trichlorophenoxide leaving group.

There are two primary pathways to access the target sulfonamides using this chemistry, both starting from a suitable aryl or heteroaryl precursor which is converted into an organozinc reagent.

Pathway A: Synthesis via Isolated TCP Sulfonate Ester This pathway is particularly useful for more electron-rich or sensitive (hetero)aryl systems. The organozinc reagent reacts with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to form a stable, isolable TCP sulfonate ester. This intermediate is then purified and subsequently reacted with the desired amine.

Pathway B: In-Situ Sulfonamide Formation For less electron-rich (hetero)aryl systems, the reaction of the corresponding organozinc reagent with TCPC directly affords an intermediate at the sulfonyl chloride oxidation state.[3][9] This highly reactive species is not isolated but is trapped in situ with an amine to yield the final sulfonamide.

Visualizing the Workflow

The following diagram illustrates the decision-making process and general workflow for the two synthetic pathways.

G cluster_0 Starting Material Preparation cluster_1 Sulfonylation Step cluster_2 Amination Step start Aryl/Heteroaryl Halide organozinc Formation of Organozinc Reagent (e.g., with i-PrMgCl·LiCl, ZnCl2) start->organozinc TCPC Reaction with TCPC (2,4,6-Trichlorophenyl Chlorosulfate) organozinc->TCPC decision Nature of Organozinc? TCPC->decision TCP_ester Isolable TCP Sulfonate Ester decision->TCP_ester Electron-Rich (e.g., 2-pyridyl) in_situ_sulfonyl In-situ Sulfonyl Chloride Formation decision->in_situ_sulfonyl Less Electron-Rich amine1 Amine + Heat or Base TCP_ester->amine1 amine2 Amine (In-situ trapping) in_situ_sulfonyl->amine2 product Target Sulfonamide amine1->product amine2->product

Caption: General experimental workflow for sulfonamide synthesis using TCPC.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplier ExampleNotes
2,4,6-Trichlorophenyl Chlorosulfate (TCPC)≥97%Sigma-AldrichStore under inert atmosphere, moisture sensitive.
(Hetero)aryl HalideSynthesis GradeVariousStarting material for organozinc formation.
Isopropylmagnesium Chloride Lithium Chloride1.3 M in THFSigma-AldrichUsed for halogen-metal exchange.
Zinc Chloride (ZnCl₂)≥98%, anhydrousAcros OrganicsDry thoroughly before use.
Primary or Secondary AmineSynthesis GradeVariousThe nucleophile for the final step.
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M in THFSigma-AldrichStrong, non-nucleophilic base for deprotonating less reactive amines.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsUse from a solvent purification system or freshly distilled.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a solvent purification system.
Diisopropylethylamine (DIPEA) or PyridineReagent GradeSigma-AldrichBase for neutralizing HCl in the in-situ protocol.
Standard Glassware--Flame-dried under vacuum or oven-dried prior to use.
Inert Atmosphere Setup--Nitrogen or Argon manifold.

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TCPC is corrosive and moisture-sensitive. Handle all reagents under an inert atmosphere.

Protocol A: Two-Step Synthesis via Isolated TCP Sulfonate Ester

This protocol is exemplified by the synthesis of pyridine-2-sulfonamides.[3][4]

Step 1: Synthesis of 2,4,6-Trichlorophenyl Pyridine-2-sulfonate

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N₂), add the 2-halopyridine (e.g., 2-iodopyridine, 1.0 mmol, 1.0 equiv).

  • Organozinc Formation: Dissolve the starting material in anhydrous THF (5 mL). Cool the solution to -10 °C. Add i-PrMgCl·LiCl (1.0 mmol, 1.0 equiv) dropwise and stir for 1 hour at -10 °C. Then, add a solution of anhydrous ZnCl₂ (1.0 mmol, 1.0 equiv) in THF and allow the mixture to warm to room temperature over 30 minutes.

  • Reaction with TCPC: In a separate flame-dried flask, dissolve TCPC (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Cool the organozinc solution to 0 °C and add the TCPC solution dropwise.

  • Reaction & Workup: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TCP pyridine-2-sulfonate ester.

Step 2: Aminolysis of the TCP Sulfonate Ester

The conditions for this step are highly dependent on the nucleophilicity of the amine.[3][4]

Method A1: For Aliphatic Amines and Ammonia

  • Reaction Setup: In a sealed vial, dissolve the TCP pyridine-2-sulfonate (1.0 mmol, 1.0 equiv) and the aliphatic amine (2.0 mmol, 2.0 equiv) in a suitable solvent like THF or acetonitrile (5 mL).

  • Reaction: Heat the mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Method A2: For Anilines and Less Reactive Heteroarylamines

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aniline or heteroarylamine (1.2 mmol, 1.2 equiv) and dissolve in anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -78 °C and add LHMDS (1.2 mmol, 1.2 equiv) dropwise. Stir for 20 minutes at this temperature.

  • Addition of Ester: Add a solution of the TCP pyridine-2-sulfonate (1.0 mmol, 1.0 equiv) in anhydrous THF dropwise to the deprotonated amine solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 6-18 hours.

  • Workup and Purification: Quench with saturated aqueous NH₄Cl, and follow the extraction and purification procedure described in Step 1.

Protocol B: One-Pot, In-Situ Sulfonamide Synthesis

This protocol is effective for a range of less electron-rich aryl and heteroaryl sulfonamides.[3][4]

  • Organozinc Formation: Prepare the (hetero)arylzinc reagent from the corresponding halide (1.0 mmol) as described in Protocol A, Step 1.

  • In-situ Sulfonylation: Cool the freshly prepared organozinc solution to 0 °C. In a separate flask, dissolve TCPC (1.0 mmol, 1.0 equiv) in anhydrous THF. Add the TCPC solution dropwise to the organozinc reagent. Stir for 30 minutes at 0 °C.

  • Amine Addition: In a third flask, dissolve the desired amine (1.5 mmol, 1.5 equiv) and a base such as pyridine or DIPEA (2.0 mmol, 2.0 equiv) in THF. Add this amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench with 1M HCl. Follow the extraction and purification procedures as described previously to isolate the target sulfonamide.

Data Interpretation and Characterization

The successful synthesis of the target sulfonamide should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of signals corresponding to the amine fragment and the (hetero)aryl group. For secondary sulfonamides (from primary amines), a characteristic broad singlet for the N-H proton is typically observed.[5]
¹³C NMR Signals for all unique carbon atoms in the final molecule should be present.
Mass Spec The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the desired sulfonamide should be observed.[5]
IR Spec Presence of characteristic strong S=O stretching bands. The asymmetric stretch typically appears around 1350 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹. A secondary sulfonamide will also show an N-H stretch around 3300-3200 cm⁻¹.[5]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Inefficient Organozinc Formation: Incomplete halogen-metal exchange or decomposition of the Grignard/organozinc reagent due to moisture or impurities.[10]Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use high-quality, anhydrous solvents and reagents. Titrate the Grignard reagent before use.
Inactive TCPC: The reagent may have hydrolyzed due to improper storage.Purchase fresh TCPC or store existing stock in a desiccator under an inert atmosphere.
Poor Amine Nucleophilicity: The amine is not reactive enough under the chosen conditions.For less reactive amines (e.g., anilines), ensure a strong base like LHMDS is used for deprotonation (Protocol A2). Increase reaction temperature or time, but monitor for decomposition.
Formation of Byproducts Hydrolysis of Intermediates: Presence of water can lead to the formation of sulfonic acids from the sulfonyl chloride or TCP sulfonate.[11]Use anhydrous solvents and reagents. Quench the reaction carefully.
Di-sulfonylation of Primary Amine: A second molecule of the sulfonylating agent reacts with the N-H of the newly formed sulfonamide.[11]Use a slight excess of the amine relative to the sulfonylating agent. Add the sulfonylating agent (or TCP ester) slowly to the amine solution. Monitor the reaction closely and stop it once the starting amine is consumed.

Conclusion

The use of 2,4,6-trichlorophenyl sulfonates represents a significant advancement in the synthesis of sulfonamides, offering a practical and highly versatile alternative to traditional methods. By providing stable and reactive sulfonylating agents, this methodology enables the rapid and efficient preparation of diverse sulfonamide libraries, which is a critical task in modern drug discovery.[3][4] The protocols detailed herein are robust and can be adapted to a wide range of substrates, empowering researchers to access novel chemical matter with greater ease and reliability.

References

  • Colombe, J. R., Debergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3050–3053. [Link]

  • Colombe, J. R., Debergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC, NIH Public Access. [Link]

  • Colombe, J. R., Debergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]

  • Colombe, J. R., Debergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Semantic Scholar. [Link]

  • OChem Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Katritzky, A. R., et al. (2010). Preparation of sulfonamides from N-silylamines. PMC, NIH Public Access. [Link]

  • ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. [Link]

  • Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Caddick, S., et al. (2007). Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. Chemical Communications, (10), 1074-1076. [Link]

  • RSC Publishing. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. (2024). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides | Request PDF. [Link]

  • ResearchGate. (2024). Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: An alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids | Request PDF. [Link]

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Introduction: The Critical Role of Activation in Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and drug discovery, revolutionized the way peptides are created. This techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Activation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and drug discovery, revolutionized the way peptides are created. This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] A key challenge in this process is the efficient formation of the amide (peptide) bond between the carboxyl group of an incoming amino acid and the amino group of the resin-bound amino acid. This reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack.[3]

Over the years, a vast array of coupling reagents has been developed to facilitate this activation, each with its own set of advantages and disadvantages. These reagents range from carbodiimides like DCC and DIC to highly efficient uronium and phosphonium salts such as HBTU and PyBOP.[4][5] The choice of coupling reagent can significantly impact the efficiency of the synthesis, the purity of the final peptide, and the suppression of side reactions like racemization.

This application note introduces a specialized protocol for SPPS utilizing 2,4,6-Trichlorophenyl 8-quinolinesulfonate as a novel activating agent. While not as conventional as mainstream coupling reagents, this compound offers a unique chemical approach to carboxyl activation, leveraging the principles of sulfonate esters as effective leaving groups.[6]

The Activating Agent: 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Chemical Structure:

Mechanism of Action:

The efficacy of 2,4,6-Trichlorophenyl 8-quinolinesulfonate as a peptide coupling reagent is predicated on the formation of a highly reactive mixed anhydride intermediate. The proposed mechanism involves the following steps:

  • Initial Reaction: The carboxylate of the N-protected amino acid attacks the sulfur atom of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

  • Intermediate Formation: This attack leads to the formation of a mixed anhydride, with the 8-quinolinesulfonate acting as a good leaving group.

  • Nucleophilic Attack: The free amine of the resin-bound peptide then attacks the carbonyl carbon of the activated amino acid.

  • Peptide Bond Formation: The tetrahedral intermediate collapses, forming the new peptide bond and releasing 2,4,6-trichlorophenol as a byproduct.

The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the leaving group ability of the 2,4,6-trichlorophenoxide, driving the reaction forward.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Prepare resin for synthesis Wash1 Washing Deprotection->Wash1 Remove piperidine Coupling Amino Acid Coupling Wash1->Coupling Prepare for coupling Wash2 Washing Coupling->Wash2 Remove excess reagents Repeat Repeat Cycle Wash2->Repeat For next amino acid Repeat->Deprotection Start next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage After final amino acid Purification Purification & Analysis Cleavage->Purification Isolate peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS using 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

This protocol is designed for a 0.1 mmol synthesis scale using a standard Fmoc/tBu strategy.

Materials and Reagents:

ReagentSupplierGrade
Fmoc-Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g loading
Fmoc-protected amino acidsVariousSynthesis grade
2,4,6-Trichlorophenyl 8-quinolinesulfonateCustom Synthesis>98% purity
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousAnhydrous
PiperidineVariousReagent grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Dithiothreitol (DTT)VariousReagent grade
Diethyl etherVariousAnhydrous

Step-by-Step Methodology:

  • Resin Swelling:

    • Place 200 mg of Fmoc-Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in 2 mL of DMF.

    • Add 2,4,6-Trichlorophenyl 8-quinolinesulfonate (0.4 mmol, 4 equivalents) to the amino acid solution.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DTT.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Mechanism of Carboxyl Group Activation

The following diagram illustrates the proposed mechanism for the activation of an amino acid's carboxyl group by 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Activation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Activated Species AA R-COOH (N-protected Amino Acid) Intermediate R-CO-O-SO2-Quinoline (Mixed Anhydride) AA->Intermediate + Reagent Reagent 2,4,6-Trichlorophenyl 8-Quinolinesulfonate Activated_AA Activated Amino Acid Intermediate->Activated_AA Ready for coupling Leaving_Group 8-Quinolinesulfonate Intermediate->Leaving_Group

Caption: Proposed activation of an amino acid carboxyl group.

Trustworthiness and Self-Validation

The success of each coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) after a coupling step indicates the presence of unreacted free amines, suggesting an incomplete reaction. In such cases, a second coupling step may be necessary. A negative test (colorless or yellowish beads) confirms the successful capping of all available amino groups.

Conclusion

The use of 2,4,6-Trichlorophenyl 8-quinolinesulfonate presents a viable, albeit unconventional, method for the activation of amino acids in solid-phase peptide synthesis. The protocol outlined in this application note provides a foundational framework for researchers and drug development professionals to explore the utility of this reagent. As with any SPPS protocol, optimization of coupling times and equivalents may be necessary depending on the specific peptide sequence, particularly for sterically hindered amino acids. The principles of sulfonate ester chemistry offer a promising avenue for the development of novel and efficient coupling reagents in the field of peptide synthesis.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Peptide synthesis. Retrieved from [Link]

  • YouTube. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2017, August 31). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Navigating Protecting Group Strategies in the Presence of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Introduction: The Synthetic Utility and Challenges of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate 2,4,6-Trichlorophenyl 8-quinolinesulfonate is a valuable reagent in modern organic synthesis, primarily utilized as a highl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a valuable reagent in modern organic synthesis, primarily utilized as a highly effective coupling agent in the formation of sulfonamides and in peptide synthesis. The 2,4,6-trichlorophenyl (TCP) ester of 8-quinolinesulfonic acid provides a good leaving group, facilitating nucleophilic attack at the sulfur atom. The quinoline moiety itself is a versatile scaffold found in numerous biologically active compounds.[1][2][3][4] However, the successful application of this reagent in multi-step syntheses is contingent upon the judicious selection of protecting groups for other functionalities within the molecule. The inherent reactivity of the sulfonate ester and the quinoline ring system necessitates a careful consideration of protecting group stability and cleavage conditions to avoid undesired side reactions.

This technical guide provides a comprehensive overview of protecting group strategies that are compatible with the 2,4,6-trichlorophenyl 8-quinolinesulfonate moiety. We will delve into the chemical stability of this reagent under various reaction conditions and provide detailed protocols for the protection and deprotection of common functional groups, ensuring the integrity of the core structure.

Chemical Stability of the 2,4,6-Trichlorophenyl 8-Quinolinesulfonate Moiety

The stability of the 2,4,6-trichlorophenyl 8-quinolinesulfonate moiety is a cornerstone of its utility. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the electrophilicity of the sulfonate ester, making it a good leaving group. However, this also implies a potential susceptibility to nucleophilic cleavage.

Key Stability Considerations:

  • Nucleophiles: The sulfonate ester is susceptible to strong nucleophiles. While it is generally stable to weaker nucleophiles, prolonged exposure to potent nucleophiles, especially at elevated temperatures, can lead to cleavage. The 2,4,6-trichlorophenoxide is a relatively good leaving group, making this a potential pathway for decomposition.

  • Acids and Bases: The 2,4,6-trichlorophenyl sulfonate ester linkage is generally stable to moderately acidic and basic conditions at room temperature. However, harsh acidic or basic hydrolysis, particularly with heating, can lead to cleavage of the ester bond. The quinoline nitrogen is basic and will be protonated under acidic conditions, which can influence the overall reactivity of the molecule.

  • Reducing Agents: The quinoline ring system is susceptible to reduction, particularly catalytic hydrogenation, which can reduce the pyridine ring to a tetrahydroquinoline. Therefore, protecting group removal via catalytic hydrogenation (e.g., deprotection of benzyl ethers or Cbz groups) should be approached with caution and may require careful optimization of catalysts and reaction conditions to achieve selectivity. The sulfonate ester itself is generally stable to many reducing agents, but some strong reducing conditions may affect it.

  • Palladium Catalysis: The 2,4,6-trichlorophenyl group and the quinoline ring are generally stable to many palladium-catalyzed cross-coupling reactions, which allows for further functionalization of the molecule.[5]

Protecting Group Strategies for Common Functional Groups

The selection of a protecting group hinges on the principle of orthogonality , where the deprotection of one group can be achieved without affecting other protecting groups or the 2,4,6-trichlorophenyl 8-quinolinesulfonate moiety.

Protection of Alcohols

Alcohols are commonly protected as ethers or silyl ethers. The choice depends on the required stability and the desired deprotection conditions.

Recommended Protecting Groups for Alcohols:

Protecting GroupIntroduction ReagentDeprotection ConditionsCompatibility with TCP-8-quinolinesulfonate
Silyl Ethers (e.g., TBDMS, TIPS) TBDMS-Cl, ImidazoleTBAF, THFHigh: Fluoride deprotection is mild and selective.
Methyl Ether (Me) MeI, NaHBBr₃ or HBrModerate: Strong acidic cleavage may affect the sulfonate ester.
Benzyl Ether (Bn) BnBr, NaHH₂, Pd/CLow to Moderate: Risk of quinoline ring reduction. Requires careful catalyst and condition screening.
Tetrahydropyranyl (THP) DHP, p-TsOH (cat.)Mild aqueous acid (e.g., PPTS, AcOH)High: Mild acidic deprotection is well-tolerated.

Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add imidazole (1.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a TBDMS Ether

  • To a solution of the TBDMS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Decision Workflow for Alcohol Protecting Groups

G start Protect Alcohol in presence of TCP-8-quinolinesulfonate q_mild_deprotection Mild deprotection required? start->q_mild_deprotection q_acid_stable Need stability to acid? q_mild_deprotection->q_acid_stable No pg_silyl Use Silyl Ether (TBDMS, TIPS) q_mild_deprotection->pg_silyl Yes q_hydrogenation Subsequent hydrogenation planned? q_acid_stable->q_hydrogenation Yes pg_thp Use THP Ether q_acid_stable->pg_thp No pg_methyl Use Methyl Ether (Caution with deprotection) q_hydrogenation->pg_methyl No pg_benzyl Avoid Benzyl Ether (Risk of quinoline reduction) q_hydrogenation->pg_benzyl Yes

Caption: Workflow for selecting a compatible alcohol protecting group.

Protection of Amines

Amines are typically protected as carbamates or amides to reduce their nucleophilicity and basicity.

Recommended Protecting Groups for Amines:

Protecting GroupIntroduction ReagentDeprotection ConditionsCompatibility with TCP-8-quinolinesulfonate
Boc (tert-Butoxycarbonyl) Boc₂O, baseTFA or HCl in dioxaneHigh: Acidic deprotection is generally compatible.
Cbz (Carboxybenzyl) Cbz-Cl, baseH₂, Pd/CLow to Moderate: Risk of quinoline ring reduction.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-OSu, basePiperidine in DMFHigh: Mildly basic deprotection is well-tolerated.
Tosyl (Ts) Ts-Cl, pyridineStrong acid, Na/NH₃Low: Harsh deprotection conditions are likely to cleave the sulfonate ester.

Experimental Protocol: Protection of a Primary Amine with a Boc Group

  • To a solution of the amine (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1), add sodium bicarbonate (2.0 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a Boc Group

  • To a solution of the Boc-protected amine (1.0 equiv) in DCM at 0 °C, add trifluoroacetic acid (TFA, 10-20 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) if necessary.

  • Extract the product and purify as required.

Diagram: Orthogonal Protection Strategy Example

G start Molecule with -OH, -NH2 and TCP-8-quinolinesulfonate protect_oh Protect -OH as TBDMS ether start->protect_oh protect_nh2 Protect -NH2 as Boc carbamate protect_oh->protect_nh2 synthesis_steps Further Synthetic Transformations protect_nh2->synthesis_steps deprotect_nh2 Deprotect -NH2 (TFA/DCM) synthesis_steps->deprotect_nh2 deprotect_oh Deprotect -OH (TBAF/THF) deprotect_nh2->deprotect_oh final_product Final Product deprotect_oh->final_product

Sources

Method

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Introduction: The Quest for Efficient Peptide Bond Formation in Large-Scale Synthesis The synthesis of peptides on a large scale, a cornerstone of modern drug development and manufacturing, presents a unique set of chall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Peptide Bond Formation in Large-Scale Synthesis

The synthesis of peptides on a large scale, a cornerstone of modern drug development and manufacturing, presents a unique set of challenges. The efficiency, fidelity, and scalability of the chemical reactions involved are paramount to ensuring the economic viability and purity of the final active pharmaceutical ingredient (API). At the heart of peptide synthesis lies the formation of the amide bond, a reaction that requires the activation of a carboxylic acid group to facilitate its coupling with an amine. The choice of coupling reagent is therefore a critical determinant of the success of a synthesis campaign.

While numerous coupling reagents have been developed and are widely used in solid-phase peptide synthesis (SPPS), the search for novel reagents with improved performance characteristics—such as higher reactivity, reduced side reactions, and better cost-effectiveness for large-scale applications—is a continuous endeavor. This document introduces 2,4,6-trichlorophenyl 8-quinolinesulfonate as a potent activating agent for peptide synthesis. This application note will provide a detailed overview of its proposed mechanism of action, comprehensive protocols for its use, and a discussion of its potential advantages in the context of large-scale peptide manufacturing.

Proposed Mechanism of Action: A Dual Activation Strategy

The efficacy of 2,4,6-trichlorophenyl 8-quinolinesulfonate as a coupling reagent is predicated on its ability to form a highly reactive intermediate with the carboxylic acid of an N-protected amino acid. The proposed mechanism involves a two-step process:

  • Formation of a Mixed Anhydride: The reaction is initiated by the nucleophilic attack of the carboxylate of the N-protected amino acid on the sulfur atom of the 8-quinolinesulfonate. This is facilitated by a tertiary amine base, which deprotonates the carboxylic acid. This step results in the formation of a highly reactive mixed anhydride intermediate and the displacement of the 2,4,6-trichlorophenoxide.

  • Nucleophilic Acyl Substitution: The free amino group of the resin-bound peptide (or the next amino acid in solution-phase synthesis) then acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride. This leads to the formation of the desired peptide bond and the release of 8-quinolinesulfonic acid as a byproduct.

The 2,4,6-trichlorophenyl group serves as an excellent leaving group, enhancing the reactivity of the sulfonate ester. The quinoline moiety is also believed to play a role in stabilizing the intermediate and facilitating the reaction. This proposed mechanism is analogous to the activation of phosphate groups by 8-quinolinesulfonyl derivatives in nucleotide synthesis.[1]

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Reactive Mixed Anhydride Intermediate N_Protected_AA->Mixed_Anhydride + Reagent + Base Reagent 2,4,6-Trichlorophenyl 8-Quinolinesulfonate Reagent->Mixed_Anhydride Base Tertiary Base (e.g., DIEA) Base->Mixed_Anhydride Leaving_Group 2,4,6-Trichlorophenoxide Mixed_Anhydride->Leaving_Group Displaced Peptide_Bond Formation of Peptide Bond Mixed_Anhydride->Peptide_Bond Resin_Bound_Peptide Resin-Bound Peptide with Free N-Terminus (H₂N-Peptide-Resin) Resin_Bound_Peptide->Peptide_Bond Byproduct 8-Quinolinesulfonic Acid Peptide_Bond->Byproduct Released

Figure 1: Proposed mechanism of peptide bond formation.

Experimental Protocols

The following protocols provide a general framework for the application of 2,4,6-trichlorophenyl 8-quinolinesulfonate in solid-phase peptide synthesis (SPPS). Optimization of reaction times and equivalents of reagents may be necessary for specific peptide sequences.

Protocol 1: Synthesis of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

This reagent can be synthesized from commercially available starting materials.

Materials:

  • 8-Quinolinesulfonyl chloride

  • 2,4,6-Trichlorophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-quinolinesulfonyl chloride (1 equivalent) and 2,4,6-trichlorophenol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2,4,6-trichlorophenyl 8-quinolinesulfonate.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a typical coupling cycle on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5)

  • Cold diethyl ether

Workflow:

SPPS_Workflow Start Start: Resin Swelling in DMF/DCM Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF and DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling: - Fmoc-Amino Acid - 2,4,6-Trichlorophenyl  8-Quinolinesulfonate - DIEA in DMF Washing_1->Coupling Washing_2 Washing (DMF and DCM) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection  Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Final_Washing Final Washing and Drying Final_Deprotection->Final_Washing Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Washing->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Figure 2: General workflow for solid-phase peptide synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the solvent and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add 2,4,6-trichlorophenyl 8-quinolinesulfonate (3 equivalents) to the amino acid solution.

    • Add DIEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-3 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-4 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data and Performance

As 2,4,6-trichlorophenyl 8-quinolinesulfonate is a novel, and not widely documented, peptide coupling reagent, comprehensive comparative data on its performance against established reagents like HBTU, HATU, or DIC is not yet available in peer-reviewed literature. The following table presents a hypothetical comparison based on the expected reactivity of aryl sulfonate esters. Experimental validation is required to confirm these performance metrics.

Parameter2,4,6-Trichlorophenyl 8-Quinolinesulfonate (Projected)HBTU (Established)DIC/HOBt (Established)
Activation Time 1-2 minutes< 1 minuteVariable
Coupling Time 1-3 hours30-60 minutes1-4 hours
Racemization Risk Potentially lowLowModerate
Byproduct Solubility Good in organic solventsGood in organic solventsDicyclohexylurea (from DCC) is insoluble
Cost-Effectiveness Potentially high (synthesis from common starting materials)Moderate to highHigh

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of amino acids- Aggregation of the peptide chain- Insufficient reaction time or equivalents of reagents- Double the coupling time.- Perform a second coupling step.- Use a more polar solvent or a solvent mixture to improve solvation.
Racemization - Over-activation of the amino acid- Presence of a strong base- Reduce the pre-activation time.- Use a weaker base if compatible with the reaction.- Add a racemization suppressant like HOBt or Oxyma Pure.
Side Reactions - Incomplete deprotection of the previous amino acid- Reaction with side-chain functional groups- Ensure complete Fmoc removal before coupling.- Use appropriate side-chain protecting groups.

Safety Precautions

  • 2,4,6-Trichlorophenyl 8-Quinolinesulfonate: Handle with care. As with many chlorinated and sulfonated aromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (DMF, DCM): These are hazardous solvents. Avoid inhalation of vapors and skin contact.

  • Bases (DIEA, Piperidine): These are corrosive and toxic. Handle with extreme care in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Use with appropriate safety precautions, including acid-resistant gloves and a face shield.

Conclusion

2,4,6-trichlorophenyl 8-quinolinesulfonate presents a promising, albeit underexplored, avenue for the activation of amino acids in large-scale peptide synthesis. Its synthesis from readily available starting materials and the proposed reactive mechanism suggest its potential as a cost-effective and efficient coupling reagent. Further research and empirical validation are necessary to fully characterize its performance and establish its place among the arsenal of tools available to peptide chemists. The protocols and information presented in this application note are intended to serve as a starting point for researchers and process chemists interested in exploring the utility of this novel reagent.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Takaku, H., Kato, M., Yoshida, M., & Hata, T. (1979). 8-Quinolinesulfonyl chloride as a coupling agent in the synthesis of oligonucleotides. Chemistry Letters, 8(7), 811-814.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104–126). Academic Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in a Laboratory Setting

Introduction and Hazard Analysis 2,4,6-Trichlorophenyl 8-quinolinesulfonate is a complex organic molecule that, due to its structure, warrants a high degree of caution in a laboratory environment. The molecule combines a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Hazard Analysis

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a complex organic molecule that, due to its structure, warrants a high degree of caution in a laboratory environment. The molecule combines a chlorinated aromatic system with a quinoline heterocyclic system. This unique combination suggests a range of potential physiological and chemical hazards that must be proactively managed.

  • The 2,4,6-Trichlorophenyl Moiety: Chlorinated aromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence.[1] The 2,4,6-trichlorophenol precursor is classified as harmful if swallowed, causes skin and eye irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[2] The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen.[3] Chronic exposure to related compounds can lead to damage of the liver, kidneys, and central nervous system.[4][5]

  • The 8-Quinolinesulfonate Moiety: The quinoline ring system is also associated with significant health hazards. Quinoline itself is listed as a substance that may cause cancer, is suspected of causing genetic defects, and is harmful if swallowed or in contact with skin.[6][7] Evidence suggests that quinoline is carcinogenic in animal studies, producing liver tumors.[8] The sulfonic acid derivative, quinoline-8-sulfonic acid, is classified as causing severe skin burns and eye damage, indicating a corrosive nature.[9]

Given these well-documented hazards of its components, it is scientifically prudent to handle 2,4,6-Trichlorophenyl 8-quinolinesulfonate as a substance that is potentially carcinogenic, mutagenic, acutely toxic, and corrosive to skin and eyes.

Compound Identification and Properties

While a full physical and chemical property profile is not available, the following information has been identified:

PropertyValueSource
CAS Number 1171919-22-4Parchem[10]
Molecular Formula C₁₅H₈Cl₃NO₃SChemScene[11]
Molecular Weight 388.65 g/mol ChemScene[11]
Appearance (Assumed) Solid at room temperatureBased on related compounds

Inferred Hazard Classification

Based on the toxicological profiles of its structural analogues, the following Globally Harmonized System (GHS) classifications should be assumed for 2,4,6-Trichlorophenyl 8-quinolinesulfonate until specific data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1C or 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage / Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 1B or 2H350/H351: May cause cancer / Suspected of causing cancer
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.

  • Hand Protection: Double-gloving is required. Use a chemically resistant outer glove (e.g., Viton® or butyl rubber) over a standard nitrile inner glove. The selection of glove material should be based on consulting the manufacturer's chemical resistance guides for chlorinated aromatic compounds.[1] Note that some chlorinated solvents can penetrate latex and nitrile gloves.[4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are not sufficient.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron or disposable coveralls should be worn.

  • Respiratory Protection: All handling of 2,4,6-Trichlorophenyl 8-quinolinesulfonate must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1] If procedures have the potential to generate dust or aerosols outside of a fume hood (a situation that must be avoided), a risk assessment must be performed by an EHS professional to determine the appropriate level of respiratory protection.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat / Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Inner Gloves f3->f4

Caption: PPE Donning and Doffing Sequence.

Standard Operating Protocols

Weighing and Aliquoting (Solid Compound)
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable, absorbent bench paper.

  • Tare: Place a clean, secondary container on the analytical balance and tare it.

  • Transfer: Using a chemically compatible spatula, carefully transfer the desired amount of 2,4,6-Trichlorophenyl 8-quinolinesulfonate from the stock container to the tared container. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-wetted wipe (e.g., ethanol or isopropanol), disposing of the wipe immediately into a designated solid hazardous waste container.

  • Sealing: Tightly seal both the stock container and the new container before removing them from the fume hood.

Dissolution and Solution Handling
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound. Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid heating unless the reaction protocol specifically requires it, as this can increase the vapor pressure of hazardous compounds.

  • Transfers: When transferring solutions, use a pipette or a glass syringe. Avoid pouring directly from beakers or flasks to minimize the risk of splashing.

  • Reaction Setup: All reactions involving this compound must be conducted in a closed or contained system within a fume hood. Ensure that any exhaust from the reaction vessel is appropriately scrubbed or vented into the fume hood's exhaust system.

Storage and Waste Disposal

  • Storage: Store 2,4,6-Trichlorophenyl 8-quinolinesulfonate in a tightly sealed, clearly labeled container. The container should be placed in a secondary containment bin within a designated, ventilated cabinet for toxic and carcinogenic chemicals. Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1][12]

  • Waste Disposal: All materials contaminated with this compound (e.g., gloves, wipes, pipette tips, empty containers) must be disposed of as hazardous waste.[1]

    • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Environmental Precaution: Do not let the product enter drains or the environment.[2]

Emergency Procedures

In any emergency, prioritize personal safety and alert colleagues and emergency responders.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spills: Evacuate the immediate area. If the spill is small and contained within a fume hood, trained personnel may clean it up.

    • Dampen the solid spill material with 60-70% ethanol to prevent dust formation.[12]

    • Carefully collect the dampened material using absorbent pads or a scoop and place it into a designated hazardous waste container.

    • Clean the spill area with a solvent-wetted wipe (e.g., 60-70% ethanol) followed by soap and water.[12]

    • For large spills, or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's EHS emergency response team immediately.

Emergency Spill Response Workflow

Spill_Response start Spill Occurs q1 Is the spill contained in a fume hood? start->q1 q2 Are you trained and equipped to clean it? q1->q2 Yes evacuate Evacuate Area Alert EHS & Supervisor q1->evacuate No q2->evacuate No cleanup Follow Spill Cleanup Protocol: 1. Dampen with Ethanol 2. Collect Waste 3. Decontaminate Surface q2->cleanup Yes end Procedure Complete cleanup->end

Caption: Decision tree for spill response.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Ecolink, Inc. (2023-12-25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET - Bis(2,4,6-trichlorophenyl) oxalate.
  • Fisher Scientific. (2014-09-29). SAFETY DATA SHEET - Bis(2,4,6-trichlorophenyl)oxalate.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Quinoline-8-sulfonic acid.
  • Olin Chlor Alkali. Chlorinated Solvents - Product Stewardship Manual.
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET - 2,4,6-TRICHLORO PHENOL.
  • Sigma-Aldrich. (2025-06-24). SAFETY DATA SHEET - 2,4,6-Trichlorophenol.
  • Benchchem. Safety and handling of chlorinated organic compounds.
  • Fisher Scientific. (2012-04-30). SAFETY DATA SHEET - 2,4,6-Trichlorophenol.
  • Unknown. (2019-05-13). Handling Chlorine Safely.
  • Penta chemicals. (2025-05-13). Quinoline - SAFETY DATA SHEET.
  • TCI Chemicals. (2025-01-31). SAFETY DATA SHEET - 2,4,6-Trichlorophenyl Isocyanate.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • ChemicalBook. (2025-09-27). QUINOLINE-8-SULFONIC ACID - Safety Data Sheet.
  • Parchem. 2,4,6-Trichlorophenyl 8-quinolinesulfonate (Cas 1171919-22-4).
  • NOAA. 2,4,6-TRICHLOROPHENOL - CAMEO Chemicals.
  • Unknown. Fact sheet: 2,4,6-trichlorophenol.
  • U.S. Environmental Protection Agency. 2,4,6-Trichlorophenol | EPA.
  • National Toxicology Program. (2021-12-21). Table 1, Properties of 2,4,6-Trichlorophenol - 15th Report on Carcinogens.
  • University of Hertfordshire. 2,4,5-trichlorophenol - AERU.
  • PubMed. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol.
  • ChemScene. 2,4,6-Trichlorophenyl quinoline-8-sulfonate | ChemScene.

Sources

Method

Application Note: Analytical Strategies for Monitoring Reactions of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Introduction: The Need for Precise Reaction Monitoring 2,4,6-Trichlorophenyl (TCP) sulfonate esters, such as 2,4,6-Trichlorophenyl 8-quinolinesulfonate, are valuable reagents in modern organic synthesis. They serve as st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Reaction Monitoring

2,4,6-Trichlorophenyl (TCP) sulfonate esters, such as 2,4,6-Trichlorophenyl 8-quinolinesulfonate, are valuable reagents in modern organic synthesis. They serve as stable and reactive intermediates, particularly in the formation of sulfonamides, a critical functional group in a wide array of pharmaceuticals.[1] The efficiency of these synthetic transformations—reaction completeness, yield, and purity—hinges on the ability to accurately monitor their progress. In a drug development context, robust analytical monitoring is not merely procedural; it is the cornerstone of process optimization, mechanistic understanding, and quality control.

This guide provides a detailed exploration of three complementary analytical techniques for monitoring reactions involving 2,4,6-Trichlorophenyl 8-quinolinesulfonate. We move from rapid qualitative assessment to rigorous quantitative analysis, explaining the causality behind methodological choices. The protocols are designed to be self-validating systems, incorporating principles of system suitability and method validation in line with global pharmaceutical standards such as the ICH Q2(R2) guidelines.[2][3][4] This ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[2]

The analytical techniques covered are:

  • Thin-Layer Chromatography (TLC): For rapid, cost-effective qualitative reaction tracking.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for reliable quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity, high-specificity quantification and structural confirmation.[6]

Analyte Profile: 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Understanding the physicochemical properties of the target analyte is fundamental to selecting and developing an appropriate analytical method.

  • Structure: The molecule consists of a quinoline ring, which is an excellent UV chromophore, and a basic nitrogen atom that is readily protonated, making it suitable for mass spectrometry in positive ion mode.[7][8][9] The trichlorophenyl group imparts significant hydrophobicity.

  • Molecular Weight: 392.65 g/mol (for C₁₅H₈Cl₃NO₃S)

  • Analytical Implications: The combination of a UV-active, ionizable quinoline core and a non-polar trichlorophenyl group makes the molecule ideally suited for separation by reversed-phase chromatography and detection by both UV-Vis spectroscopy and mass spectrometry.

Caption: Structure of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Protocol 1: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)

Principle: TLC is a form of liquid chromatography where the stationary phase is a thin layer of adsorbent (e.g., silica gel) on a flat carrier. Separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase.[10] It is an indispensable tool for quickly judging the progress of a reaction by observing the disappearance of starting material and the appearance of the product spot(s).[5][10]

Causality (Why use TLC?): For in-process checks, speed and simplicity are paramount. TLC provides an almost immediate qualitative snapshot of the reaction mixture, allowing a chemist to make informed decisions (e.g., "Is the reaction complete?" or "Have side products formed?") without the setup time required for more complex chromatographic systems.[5]

Detailed Step-by-Step Protocol
  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the origin, apply a small spot of the starting material (2,4,6-Trichlorophenyl 8-quinolinesulfonate) solution as a reference.

    • Next to it, spot a sample taken directly from the reaction mixture.

    • A "co-spot" lane, where the reaction mixture is spotted directly on top of the starting material spot, is highly recommended to confirm identities.

  • Developing Chamber Preparation:

    • Pour a suitable solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. A common starting point for molecules of intermediate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 v/v).[10]

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which promotes uniform development. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Since the quinoline moiety is UV-active, this is most easily done under a hand-held UV lamp (254 nm). Circle the observed spots with a pencil.

    • Further visualization can be done in an iodine chamber if the product is not UV-active.

  • Interpretation:

    • The reaction is progressing if the intensity of the starting material spot in the reaction mixture lane decreases over time and a new spot (the product) appears.

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). This helps in identifying compounds between runs.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) spotting 3. Spot Plate (Start Material, Co-Spot, Reaction Mix) prep_plate->spotting prep_chamber 2. Prepare Chamber (Add Solvent & Saturate) develop 4. Develop Plate (Run in Chamber) prep_chamber->develop spotting->develop visualize 5. Visualize Spots (UV Lamp / Iodine) develop->visualize interpret 6. Interpret Results (Compare Spots, Calculate Rf) visualize->interpret

Caption: Workflow for reaction monitoring using TLC.

Protocol 2: Quantitative Analysis by HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture with high resolution based on their differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., a C18 column).[5] For 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a reversed-phase method is ideal. UV detection is used for quantification by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.

Causality (Why use HPLC-UV?): When precise quantification of reactants and products is needed to determine reaction kinetics, yield, or purity, HPLC-UV is the gold standard.[11] Its robustness, reproducibility, and the widespread availability of instrumentation make it a cornerstone of analytical chemistry in the pharmaceutical industry.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Solvents HPLC-grade water, acetonitrile, and formic acid
Standard Reference standard of 2,4,6-Trichlorophenyl 8-quinolinesulfonate (>99% pure)
Sample Vials 2 mL amber glass vials with PTFE septa
Detailed Step-by-Step Protocol
  • Standard Preparation (Calibration Curve):

    • Prepare a stock solution of the reference standard in acetonitrile (e.g., 1.0 mg/mL).

    • Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range of the reaction samples (e.g., 1, 5, 10, 50, 100 µg/mL).[12]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at specific time points.

    • Immediately "quench" the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further changes.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.[13]

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the table below. The addition of formic acid to the mobile phase helps to ensure consistent protonation of the quinoline nitrogen, leading to sharper, more symmetrical peaks.

ParameterSettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation.
Mobile Phase Gradient elution (e.g., 50% B to 95% B over 10 min)To elute compounds with varying polarities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA standard volume for good peak shape.
Detection UV at 230 nm or wavelength of max absorbanceQuinoline derivatives typically absorb in this region.
Run Time 15 minutesAllows for elution and column re-equilibration.
  • System Suitability Test (SST):

    • Before running samples, perform at least five replicate injections of a mid-level calibration standard.

    • Causality: The SST is a mandatory check to ensure the chromatographic system is performing correctly on the day of analysis, making the protocol self-validating.[11]

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak area and retention time < 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

  • Analysis Sequence:

    • Run a blank (acetonitrile) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the quenched reaction samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte versus its known concentration for the five standards.

    • Perform a linear regression on the data. The correlation coefficient (r²) should be > 0.995.

    • Determine the concentration of the analyte in the reaction samples by interpolating their peak areas from the calibration curve.

ICH Q2(R2) Validation Principles

A fully validated method provides authoritative proof of its reliability. Key parameters to assess include:

  • Specificity: Analyze a placebo (reaction mixture without the analyte) to ensure no interfering peaks at the analyte's retention time.[11]

  • Linearity: Assessed from the calibration curve across the desired range.[11][12]

  • Accuracy: Determined by spiking a known amount of analyte into a placebo matrix and calculating the percent recovery.[3]

  • Precision: Assessed by the %RSD of multiple measurements at different concentrations (repeatability) and on different days (intermediate precision).[11]

  • Robustness: Deliberately making small changes to method parameters (e.g., flow rate ±10%, column temperature ±5°C) to ensure the method remains reliable.[12]

Protocol 3: High-Sensitivity Analysis by LC-MS/MS

Principle: This technique couples the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, molecules are ionized (e.g., by Electrospray Ionization - ESI), and the mass spectrometer acts as a mass filter. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for quantification at very low levels, even in complex mixtures.[14]

Causality (Why use LC-MS/MS?): This method is chosen when:

  • The analyte concentration is below the detection limit of UV detectors.

  • The reaction matrix is complex, causing interferences in the UV chromatogram.

  • Absolute confirmation of the analyte's identity is required through its mass and fragmentation pattern.[13]

  • Metabolites or low-level degradation products are being investigated.

MRM_Concept LC LC Effluent (Mixture of Analytes) IonSource Ion Source (ESI) Generates Ions LC->IonSource Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 393.0 for [M+H]⁺) IonSource->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 130.1 for quinoline fragment) Q2->Q3 Fragment Ions Detector Detector Counts Product Ions Q3->Detector Product Ion

Caption: Conceptual workflow of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Instrumentation and Materials
ComponentSpecification
LC-MS/MS System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Analytical Column C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC-compatible)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gases High-purity nitrogen (nebulizer and drying gas), Argon (collision gas)
Detailed Step-by-Step Protocol
  • MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • Operate in positive ESI mode to generate the protonated molecule, [M+H]⁺ (expected m/z ≈ 393.0, considering the chlorine isotope pattern).

    • Perform a product ion scan by selecting the [M+H]⁺ ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and scanning the third quadrupole (Q3) to identify stable, intense product ions.

    • Select the most intense and specific precursor-to-product ion transition for quantification (MRM 1) and a second transition for confirmation (MRM 2).

  • LC Method:

    • Use a method similar to the HPLC-UV protocol but adapted for the smaller column dimensions and faster analysis times of UHPLC. A typical flow rate would be 0.4-0.6 mL/min.

  • Sample and Standard Preparation:

    • Prepare calibration standards and quenched reaction samples as described in the HPLC-UV protocol.

    • Causality: To correct for variability in instrument response and matrix effects (ion suppression or enhancement), it is best practice to use a stable isotope-labeled internal standard. If unavailable, a structurally similar compound can be used. The internal standard is added at a fixed concentration to all standards and samples.

  • Analysis Sequence and Data Processing:

    • Acquire data using the optimized MRM transitions.

    • Integrate the peak areas for the analyte and the internal standard.

    • Create a calibration curve by plotting the ratio of the (analyte peak area / internal standard peak area) against the analyte concentration.

    • Calculate the concentration in unknown samples using the curve and the measured peak area ratio.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for monitoring reactions of 2,4,6-Trichlorophenyl 8-quinolinesulfonate should be driven by the specific question being asked. TLC offers unparalleled speed for qualitative checks of reaction progress. HPLC-UV provides the robust, reliable quantification required for yield determination and process optimization in most research and development labs. For ultimate sensitivity and specificity, especially when dealing with complex matrices or trace-level analysis, LC-MS/MS is the definitive technique. By understanding the principles and causality behind each method, researchers can generate high-quality, trustworthy data to accelerate their scientific objectives.

Decision_Tree start What is the Analytical Goal? q1 Is the reaction complete? (Qualitative Check) start->q1 q2 Need to determine yield, purity, or kinetics? (Quantitative Analysis) q1->q2 No tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q3 Is analyte concentration very low OR is matrix complex OR need absolute structural confirmation? q2->q3 Yes hplc Use HPLC-UV q2->hplc No q3->hplc No lcms Use LC-MS/MS q3->lcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Modern Analytical Technique for Characteriz
  • ICH Q2(R2)
  • HPLC Separation of Alkyl Sulfonic Acids. SIELC Technologies.
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. MDPI.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ioniz
  • Monitoring Reactions by TLC.
  • Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocr
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • Monitoring quinoline synthesis progress using TLC or LC-MS. Benchchem.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI.
  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. PubMed.
  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Welcome to the technical support guide for 2,4,6-Trichlorophenyl 8-quinolinesulfonate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-Trichlorophenyl 8-quinolinesulfonate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this potent activating agent. Our goal is to provide you with the causal understanding and practical steps needed to overcome challenges related to low coupling efficiency.

The strategic design of 2,4,6-Trichlorophenyl 8-quinolinesulfonate leverages the exceptional leaving group ability of the 2,4,6-trichlorophenoxide anion. The three electron-withdrawing chlorine substituents significantly stabilize the resulting phenoxide through strong inductive effects, making it an extremely effective leaving group in nucleophilic substitution reactions.[1][2][3] This reagent serves as a powerful activating agent, particularly for forming amide and ester bonds, by converting a carboxylic acid into a highly reactive sulfonate ester intermediate.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My coupling reaction has stalled or shows very low conversion to the desired product. What are the primary causes and what is the logical workflow to identify the issue?

A1: Low or no conversion is the most common issue and typically points to a problem with one of four areas: reagent integrity, reaction conditions, substrate reactivity, or reaction setup.

Start by confirming the integrity of your starting materials. The coupling reagent is sensitive to moisture and can hydrolyze over time, rendering it inactive. Once reagent quality is confirmed, systematically evaluate the reaction parameters. Insufficient equivalents of the coupling agent or the nucleophile, non-optimal temperature, or incorrect solvent choice are frequent culprits.[4][5]

Below is a systematic workflow to diagnose the problem:

TroubleshootingWorkflow Start Low Coupling Efficiency Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions CheckReagents->CheckConditions All OK ReagentPurity Use fresh/anhydrous coupling agent? Confirm stoichiometry (1.1-1.5 eq)? CheckReagents->ReagentPurity Issues Found CheckSubstrates Step 3: Evaluate Substrate Properties CheckConditions->CheckSubstrates All OK Anhydrous Are solvents/reagents anhydrous? Is reaction under inert gas? CheckConditions->Anhydrous Moisture? TempTime Is temperature appropriate? Has enough time elapsed? CheckConditions->TempTime Kinetics? BaseSolvent Is the base non-nucleophilic (e.g., DIPEA)? Is the solvent aprotic (e.g., DCM, DMF)? CheckConditions->BaseSolvent Compatibility? Sterics Are substrates sterically hindered? CheckSubstrates->Sterics Nucleophilicity Is the nucleophile (e.g., amine) weak? CheckSubstrates->Nucleophilicity Solution1 Optimize Equivalents & Re-run ReagentPurity->Solution1 Solution2 Optimize Solvent, Temp, & Time Anhydrous->Solution2 TempTime->Solution2 BaseSolvent->Solution2 Solution3 Increase Temperature / Extend Time Consider alternative coupling agent Sterics->Solution3 Nucleophilicity->Solution3 ReactionMechanism RCOOH R-COOH (Carboxylic Acid) Intermediate Activated Intermediate (Mixed Anhydride) RCOOH->Intermediate Step 1: Activation CouplingAgent 2,4,6-Trichlorophenyl 8-quinolinesulfonate CouplingAgent->Intermediate Step 1: Activation Base Base (e.g., TEA) Base->Intermediate Step 1: Activation Amine R'-NH2 (Amine) Product R-CO-NH-R' (Amide Product) Amine->Product Step 2: Coupling Intermediate->Product Step 2: Coupling LeavingGroup 2,4,6-Trichlorophenoxide (Leaving Group) Intermediate->LeavingGroup

Caption: General mechanism for amide bond formation.

Q2: How do the electronic properties of the 2,4,6-trichlorophenyl group contribute to its effectiveness?

A2: The three chlorine atoms on the phenyl ring are strongly electron-withdrawing. This property is crucial for two reasons:

  • Increased Electrophilicity: The inductive effect of the chlorines pulls electron density away from the sulfonyl group it is attached to (in the intermediate), making the sulfur atom more electrophilic and reactive toward the initial nucleophile (the carboxylic acid). [3]2. Leaving Group Stabilization: Upon nucleophilic attack in the final coupling step, the 2,4,6-trichlorophenoxide anion is formed. The negative charge on the oxygen is effectively stabilized and dispersed by the strong inductive- and resonance-withdrawing effects of the three chlorine atoms and the aromatic ring. A highly stable leaving group corresponds to a weak base, which is the hallmark of a good leaving group, thus lowering the activation energy of the final step. [1][2] Q3: What are the optimal storage and handling conditions for this reagent?

A3: Due to its sensitivity to moisture, 2,4,6-Trichlorophenyl 8-quinolinesulfonate should be stored in a tightly sealed container in a desiccator or a glovebox. For long-term storage, keep it in a cool, dark, and dry place. When handling, quickly weigh the desired amount and reseal the container to minimize exposure to atmospheric moisture.

Q4: Which solvents and bases are generally recommended for use with this reagent?

A4: The choice of solvent and base is critical and depends on the specific substrates being coupled. However, general guidelines apply. A summary is provided in the table below.

ParameterRecommended ChoicesRationale & Causality
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Aprotic solvents are required to prevent reaction with the coupling agent. Choice depends on substrate solubility. DCM is a good starting point; DMF is better for less soluble or sterically hindered substrates. [6]
Bases N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine (NMM)A non-nucleophilic organic base is needed to deprotonate the carboxylic acid without competing as a nucleophile. The amount should be stoichiometric (typically 1.0-2.0 equivalents). [4]

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Amide Bond Formation

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: Add the carboxylic acid (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DCM (or other suitable aprotic solvent) under an inert atmosphere (N₂ or Ar).

  • Activation: Add 2,4,6-Trichlorophenyl 8-quinolinesulfonate (1.1 eq.) followed by a non-nucleophilic base like DIPEA (1.2 eq.).

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. Monitor the activation by TLC (see Protocol 2).

  • Coupling: Add the amine nucleophile (1.0-1.1 eq.), either neat or dissolved in a minimal amount of anhydrous solvent.

  • Reaction: Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the activated intermediate is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

A self-validating system is crucial for troubleshooting. TLC is a quick and effective way to visualize the reaction's progress.

  • Spotting: On a single TLC plate, spot your starting carboxylic acid, the amine, and a co-spot of both.

  • Time Zero (t=0): Once all reagents are mixed, take an aliquot of the reaction mixture and spot it on the plate.

  • Monitoring: At regular intervals (e.g., every 30-60 minutes), spot another aliquot from the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

  • Analysis:

    • The starting carboxylic acid spot should diminish over time.

    • A new spot corresponding to the amide product should appear and intensify. Its Rf value will likely be intermediate between the two starting materials.

    • If the reaction stalls, you will see persistent starting material spots and weak product formation.

References

  • TutorChase. What's the role of a leaving group in organic reactions?[Link]

  • CK-12 Foundation. What is a leaving group in nucleophilic substitution reactions?[Link]

  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). [Link]

  • University of Illinois. Reactions of Nucleophiles and Bases: Nucleophilic Substitution. (2020). [Link]

  • Quora. Why does leaving group leave in substitution reaction? (2016). [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). [Link]

  • ResearchGate. Optimization of reaction conditions.[Link]

  • UCL Discovery. Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters.[Link]

  • ResearchGate. Diverse reactivity of arylsulfonate phenol esters.[Link]

  • ResearchGate. Optimization of reaction conditions.[Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. (2020). [Link]

  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[Link]

  • ResearchGate. Oxidation of 2,4,6-trichlorophenol by hydrogen peroxide. Comparison of different iron-based catalysts.[Link]

  • ResearchGate. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.[Link]

  • Reddit. Solid phase peptide synthesis help. (2021). [Link]

  • ResearchGate. Optimization of Reaction Conditions.[Link]

  • ResearchGate. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification.[Link]

  • Semantic Scholar. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2012). [Link]

  • PubMed. Degradation of 2,4,6-trichlorophenol With Peroxymonosulfate Catalyzed by Soluble and Supported Iron Porphyrins.[Link]

  • PubMed. Identifying general reaction conditions by bandit optimization. (2024). [Link]

  • Novatia. A Kinetic and Mechanistic Investigation of Sulfonate Ester Formation. (2010). [Link]

  • National Institutes of Health. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. (2023). [Link]

  • ResearchGate. A Monooxygenase Catalyzes Sequential Dechlorinations of 2,4,6-Trichlorophenol by Oxidative and Hydrolytic Reactions.[Link]

  • Google Patents. 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • National Institutes of Health. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.[Link]

  • Periodic Chemistry. Sulfonate Esters. (2019). [Link]

  • ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[Link]

  • Google Patents. Synthetic method of 2,4,6-trichlorophenol.
  • PubMed. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety.[Link]

  • ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.[Link]

  • ResearchGate. Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester or aryl iodides.[Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions.[Link]

  • Google Patents. Process for hydrolyzing 1,2,4-trihalobenzene.

Sources

Optimization

Technical Support Center: Minimizing Racemization in Peptide Synthesis with 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize racemization, a critical challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize racemization, a critical challenge in producing high-purity peptides. Here, we focus on the application and troubleshooting of a specialized reagent, 2,4,6-Trichlorophenyl 8-quinolinesulfonate, to ensure the chiral integrity of your synthetic peptides.

Introduction: The Challenge of Racemization in Peptide Synthesis

In peptide synthesis, particularly during the activation of the carboxylic acid group of an amino acid for coupling, there is a risk of losing the stereochemical integrity of the α-carbon. This process, known as racemization, leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide and may have altered biological activity.[1] Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral oxazole. Subsequent nucleophilic attack by the incoming amine can occur from either face of the oxazolone ring, resulting in a mixture of L- and D-amino acid residues in the peptide chain.

The use of highly activating coupling reagents, while promoting rapid amide bond formation, can also increase the propensity for oxazolone formation and subsequent racemization.[2][3] Therefore, a delicate balance must be struck between achieving efficient coupling and preserving the chirality of the amino acids.

The Role of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a sophisticated coupling additive designed to mitigate racemization during peptide synthesis. Its mechanism of action is rooted in its ability to act as a superior leaving group while minimizing the formation of the problematic oxazolone intermediate. The bulky and electron-withdrawing nature of the 2,4,6-trichlorophenyl group enhances the reactivity of the activated ester, facilitating rapid and clean coupling. Simultaneously, the 8-quinolinesulfonyl moiety is thought to suppress racemization by sterically hindering the formation of the planar oxazolone ring.

Frequently Asked Questions (FAQs)

Q1: Under what circumstances should I consider using 2,4,6-Trichlorophenyl 8-quinolinesulfonate?

A1: This reagent is particularly beneficial in situations where there is a high risk of racemization. These include:

  • Segment condensation: When coupling peptide fragments, the C-terminal amino acid of the activating fragment is highly susceptible to racemization.

  • Coupling of sterically hindered amino acids: Slower coupling reactions increase the lifetime of the activated species, providing more opportunity for racemization.

  • Synthesis of peptides containing racemization-prone residues: Amino acids such as histidine and cysteine are notoriously prone to racemization.[2]

  • High-temperature synthesis: Elevated temperatures, often used to overcome aggregation, can also accelerate racemization.[1]

Q2: How does 2,4,6-Trichlorophenyl 8-quinolinesulfonate compare to more common additives like HOBt or HOAt?

A2: While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective racemization suppressors, 2,4,6-Trichlorophenyl 8-quinolinesulfonate offers a different mechanistic advantage. HOBt and HOAt function by forming active esters that are less prone to oxazolone formation. 2,4,6-Trichlorophenyl 8-quinolinesulfonate, on the other hand, directly participates in the activation step to create a highly reactive intermediate that couples rapidly, thereby kinetically disfavoring the racemization pathway. In particularly challenging cases, it can offer superior suppression of epimerization.

Q3: Can I use 2,4,6-Trichlorophenyl 8-quinolinesulfonate with any coupling reagent?

A3: It is most effectively used with carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The carbodiimide activates the carboxylic acid, which then reacts with the 2,4,6-Trichlorophenyl 8-quinolinesulfonate to form the active ester in situ. Its compatibility with onium salt-based reagents like HBTU or HATU should be evaluated on a case-by-case basis, as these reagents already contain a racemization-suppressing moiety (the HOBt or HOAt equivalent).

Q4: What are the optimal reaction conditions (solvent, temperature, stoichiometry) when using this reagent?

A4:

  • Solvent: Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF) are generally good choices. DMF is a common solvent for solid-phase peptide synthesis (SPPS), but DCM can be advantageous for solution-phase couplings.[4][5]

  • Temperature: Couplings are typically performed at 0°C to room temperature. Lowering the temperature can further minimize racemization, although it may slow down the coupling reaction.

  • Stoichiometry: A 1:1:1 molar ratio of the carboxylic acid, coupling reagent (e.g., DCC), and 2,4,6-Trichlorophenyl 8-quinolinesulfonate is a good starting point. The amine component is typically used in a slight excess (1.1-1.2 equivalents).

ComponentRecommended Molar Equivalents
N-protected Amino Acid / Peptide Fragment1.0
Coupling Reagent (e.g., DCC)1.0 - 1.1
2,4,6-Trichlorophenyl 8-quinolinesulfonate1.0
N-terminal free Peptide / Amino Acid Ester1.0 - 1.2
Base (e.g., DIEA, if starting from a salt)1.0 - 2.0

Troubleshooting Guide

This section addresses specific issues that may arise during peptide synthesis when using 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Problem 1: Low Coupling Yield

Possible Causes & Solutions:

  • Insufficient Activation:

    • Verify Reagent Quality: Ensure that the 2,4,6-Trichlorophenyl 8-quinolinesulfonate and the coupling reagent (e.g., DCC) are of high purity and have not degraded.

    • Pre-activation Time: Allow for a sufficient pre-activation period (typically 5-15 minutes) for the active ester to form before adding the amine component.

  • Steric Hindrance:

    • Increase Reaction Time: For sterically hindered amino acids, extending the coupling time may be necessary. Monitor the reaction progress using a qualitative test like the Kaiser test for SPPS.[6]

    • Elevate Temperature: A modest increase in temperature (e.g., to room temperature or slightly above) can improve coupling efficiency, but be mindful of the increased risk of racemization.

  • Peptide Aggregation:

    • Solvent Choice: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture that can disrupt secondary structures.[1][5]

    • Chaotropic Salts: The addition of chaotropic salts like LiCl can help to break up aggregates.

Problem 2: Evidence of Racemization Despite Using the Suppressor

Possible Causes & Solutions:

  • Incorrect Stoichiometry:

    • Excess Base: The use of excess tertiary amine base (e.g., DIEA) can promote racemization. Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. For sensitive couplings, consider using a weaker base like sym-collidine.[3]

  • Prolonged Reaction Times:

    • Optimize Coupling Time: While longer reaction times can improve yield for sterically hindered couplings, they also increase the window for racemization. It is crucial to find the optimal balance.

  • High Reaction Temperature:

    • Maintain Low Temperature: Perform the coupling at 0°C or even lower if racemization is a persistent issue.

Problem 3: Difficulty in Removing Byproducts

Possible Causes & Solutions:

  • DCC/DCU Byproducts:

    • Filtration: If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

    • Aqueous Workup: For solution-phase synthesis, an acidic workup can help to remove any unreacted base and other soluble impurities.

  • Residual 2,4,6-Trichlorophenol:

    • Base Wash: A mild aqueous base wash (e.g., dilute NaHCO3) during the workup of solution-phase synthesis can remove the phenolic byproduct. In SPPS, this is typically washed away during the standard washing steps.[6]

Experimental Workflow and Visualization

Workflow for a Typical Coupling Reaction using 2,4,6-Trichlorophenyl 8-quinolinesulfonate in SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection Resin_Wash_1 3. Wash Resin (DMF, DCM) Fmoc_Deprotection->Resin_Wash_1 Add_to_Resin 6. Add Activated AA Solution to Resin Resin_Wash_1->Add_to_Resin AA_Solution 4. Prepare Solution of: - Fmoc-Amino Acid - 2,4,6-Trichlorophenyl  8-quinolinesulfonate - DCC/DIC in DCM/DMF Pre_activation 5. Pre-activate for 5-15 min at 0°C AA_Solution->Pre_activation Pre_activation->Add_to_Resin Couple 7. Couple for 1-4 hours at 0°C to RT Add_to_Resin->Couple Resin_Wash_2 8. Wash Resin (DMF, DCM) Couple->Resin_Wash_2 Monitoring 9. Monitor with Kaiser Test Resin_Wash_2->Monitoring Next_Cycle Proceed to Next Cycle or Final Cleavage Monitoring->Next_Cycle

Caption: Standard solid-phase peptide synthesis (SPPS) cycle incorporating 2,4,6-Trichlorophenyl 8-quinolinesulfonate for racemization suppression.

Mechanism of Racemization and its Suppression

Racemization_Mechanism cluster_main_pathway Desired Coupling Pathway cluster_racemization_pathway Racemization Pathway Activated_Ester Activated Ester (L-config) Highly Reactive Peptide_Bond Dipeptide (L-L) Chiral Integrity Maintained Activated_Ester->Peptide_Bond  Rapid Coupling   (favored by reagent) Oxazolone 5(4H)-Oxazolone Achiral Intermediate Activated_Ester->Oxazolone Slower, intramolecular cyclization (suppressed) Racemic_Peptide Dipeptide Mixture (L-L and L-D) Loss of Chiral Purity Oxazolone->Racemic_Peptide  Nucleophilic Attack   Start Activated L-Amino Acid Start->Activated_Ester

Caption: Competing pathways of peptide coupling and racemization. 2,4,6-Trichlorophenyl 8-quinolinesulfonate promotes the desired rapid coupling pathway.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Fundamental Studies on 2,4,6-Trichlorophenyl Sulfon
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
  • Troubleshooting low yield in chiral peptide synthesis. (n.d.). BenchChem.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules.
  • Synthetic method of 2,4,6-trichlorophenol. (n.d.).
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2023). Pharmaceuticals.
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2013). Chinese Journal of Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science.
  • Solid Phase Peptide Synthesis - Science topic. (n.d.).
  • Fundamentals of Modern Peptide Synthesis. (2006). Springer.

Sources

Troubleshooting

Side reactions of 2,4,6-Trichlorophenyl 8-quinolinesulfonate with amino acid side chains

Welcome to the technical support center for 2,4,6-Trichlorophenyl 8-Quinolinesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-Trichlorophenyl 8-Quinolinesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the application and potential side reactions of this potent sulfonylating agent. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and achieve clean, selective modifications in your experiments.

Introduction: Understanding the Reagent

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a highly reactive electrophilic agent designed for the sulfonylation of nucleophilic amino acid residues. The reactivity is driven by the excellent 2,4,6-trichlorophenoxide leaving group, which makes the sulfur atom of the 8-quinolinesulfonate moiety highly susceptible to nucleophilic attack. While its primary application is often the modification of lysine residues to form exceptionally stable sulfonamide bonds, its high reactivity necessitates a thorough understanding of potential off-target reactions to ensure experimental success.[1][2] This guide provides a comprehensive overview of its reactivity profile and practical solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the use of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Q1: What is the primary amino acid target for this reagent? A: The primary and intended target is typically the ε-amino group of lysine residues.[1] The reaction forms a highly stable sulfonamide linkage. However, the reagent's high electrophilicity means other nucleophilic side chains can also react, especially if reaction conditions are not carefully controlled.

Q2: How does pH critically influence reaction selectivity? A: pH is the single most important parameter for controlling selectivity. The nucleophilicity of each amino acid side chain is dependent on its protonation state, which is governed by its pKa and the buffer pH.[2]

  • N-terminus (pKa ~8.0): Becomes reactive at neutral or slightly basic pH.

  • Histidine (pKa ~6.0): The imidazole side chain is a potent nucleophile at pH > 6.[3][4]

  • Cysteine (pKa ~8.3): The thiolate anion is one of the strongest nucleophiles in proteins and will react readily at pH > 7.5.[5][6]

  • Lysine (pKa ~10.5): Requires a basic pH (typically 8.5-9.5) for sufficient deprotonation to become an effective nucleophile.[2]

  • Tyrosine (pKa ~10.5): The phenolate anion is a target at higher pH (>9.5), leading to the formation of a sulfate ester.[7][8][9]

Q3: Which amino acid side chains are most susceptible to off-target modification? A: In descending order of general reactivity under typical bioconjugation conditions (pH 7.5-9.0):

  • Cysteine: Its low pKa and the high nucleophilicity of the resulting thiolate make it extremely reactive.[6]

  • Histidine: The imidazole ring is an effective nucleophile at physiological pH.[4][10]

  • N-terminal α-amine: Due to its lower pKa compared to lysine, it can be preferentially modified at near-neutral pH.[2]

  • Tyrosine: Becomes a significant concern only at higher pH values (pH > 9.5) when the phenolic hydroxyl group is deprotonated.[11]

Q4: How stable are the bonds formed with different amino acid residues? A:

  • Lysine (Sulfonamide): Exceptionally stable to hydrolysis, reduction, and a wide range of chemical conditions.

  • Cysteine (Thiosulfonate): This linkage is susceptible to reduction by common reducing agents like DTT or TCEP, which will regenerate the free cysteine.

  • Tyrosine (Sulfate Ester): Can be labile, particularly under acidic conditions.[12]

  • Histidine (Sulfonyl-imidazole): The stability can vary. Tosylated histidine, for example, is relatively stable and has been used as a protecting group in peptide synthesis.[10]

Q5: What are the best methods to confirm protein modification and identify side reactions? A: High-resolution liquid chromatography-mass spectrometry (LC-MS) is the gold standard.

  • Intact Protein Analysis: Deconvoluted mass spectra will show a mass shift corresponding to the addition of the 8-quinolinesulfonyl group (C₉H₆NO₂S, +192.01 Da) for each modification.

  • Peptide Mapping: After proteolytic digestion (e.g., with trypsin), LC-MS/MS analysis can pinpoint the exact site of modification on specific peptides and residues. This is crucial for definitively identifying off-target reactions.[12][13][14]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Modification Yield

Possible CauseExplanation & ValidationRecommended Solution
Reagent Hydrolysis The sulfonylating agent is highly susceptible to hydrolysis by water, especially at basic pH. This reduces the concentration of active reagent available for the reaction.Prepare the reagent stock solution fresh in an anhydrous organic solvent (e.g., DMF, DMSO). Add it to the aqueous protein solution immediately before starting the reaction. Minimize reaction time where possible.
Incorrect Reaction pH If the pH is too low, the target amine (e.g., lysine) will be fully protonated (-NH₃⁺) and non-nucleophilic.Confirm the pH of your reaction buffer after adding all components. For lysine targeting, maintain a pH between 8.5 and 9.0. Use a reliable buffer system like borate or bicarbonate.
Inaccessible Target Residue The target amino acid may be buried within the protein's tertiary structure, making it inaccessible to the reagent.If maintaining the native protein structure is not required, consider adding a mild denaturant (e.g., 1-2 M urea, 0.1% SDS) to unfold the protein and expose the target sites.

Problem 2: Multiple or Unexpected Modifications Detected by Mass Spectrometry

Possible CauseIndication & DiagnosisRecommended Solution
Off-Target Cysteine Modification A mass shift of +192 Da is observed on a cysteine-containing peptide.1. Block Cysteines: Pre-treat the protein with a cysteine-specific blocking agent like N-ethylmaleimide (NEM) or iodoacetamide before adding the sulfonylating reagent. 2. Lower pH: Cysteine reactivity can be somewhat suppressed by running the reaction at a slightly lower pH, though this may also reduce lysine reactivity.
Off-Target Tyrosine Modification A mass shift of +192 Da is observed on a tyrosine-containing peptide.[7][8]This is almost always caused by excessively high pH. Strictly maintain the reaction pH at or below 9.0. Avoid pH excursions above 9.5.
Off-Target Histidine Modification A mass shift of +192 Da is observed on a histidine-containing peptide.[3][4]Histidine is reactive at a broad pH range. If histidine modification is a problem, consider lowering the pH to < 7.5, which will favor N-terminal modification over both histidine and lysine. Achieving selectivity over histidine can be challenging.
Troubleshooting Workflow

G start Start Troubleshooting check_yield Is Modification Yield Low? start->check_yield check_ms Analyze by Mass Spectrometry check_yield->check_ms No hydrolysis Reagent Hydrolysis? check_yield->hydrolysis Yes ms_result Are Multiple or Unexpected Masses Seen? check_ms->ms_result ph_low pH Too Low? hydrolysis->ph_low No sol_hydrolysis Use Fresh Reagent & Anhydrous Solvent hydrolysis->sol_hydrolysis Yes access Residue Inaccessible? ph_low->access No sol_ph_low Optimize pH (e.g., 8.5-9.0 for Lys) ph_low->sol_ph_low Yes access->check_ms No sol_access Add Mild Denaturant access->sol_access Yes success Problem Solved sol_hydrolysis->success sol_ph_low->success sol_access->success cys_mod Cysteine Modified? ms_result->cys_mod Yes ms_result->success No tyr_mod Tyrosine Modified? cys_mod->tyr_mod No sol_cys Block Cysteines Pre-Reaction (e.g., NEM) cys_mod->sol_cys Yes his_mod Histidine Modified? tyr_mod->his_mod No sol_tyr Reduce pH to <= 9.0 tyr_mod->sol_tyr Yes sol_his Adjust pH to Modulate Relative Reactivity his_mod->sol_his Yes his_mod->success No sol_cys->success sol_tyr->success sol_his->success

Caption: Troubleshooting workflow for sulfonylation reactions.

Part 3: Data Summary and Reaction Mechanisms

Summary of Amino Acid Reactivity
Amino AcidNucleophilic GroupTypical pKaOptimal pH for ReactionBond FormedStability & Comments
Lysine ε-Amino (-NH₂)~10.58.5 - 9.0SulfonamideVery Stable. The primary target.[1][2]
N-Terminus α-Amino (-NH₂)~8.07.5 - 8.5SulfonamideVery Stable. More reactive than lysine at lower pH.
Cysteine Thiol (-SH)~8.3> 7.5ThiosulfonateReducible. Highly reactive, often requires pre-blocking.[6][15]
Histidine Imidazole~6.0> 6.5N-Sulfonyl-imidazoleModerately Stable. Common off-target.[3][4][10]
Tyrosine Phenolic (-OH)~10.5> 9.5Sulfate EsterLabile. Reaction is highly pH-dependent.[7][9][11]
Ser/Thr Hydroxyl (-OH)> 13> 10Sulfate EsterGenerally unreactive under standard conditions.[16]
Reaction Mechanism with Lysine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated ε-amino group of a lysine residue acts as the nucleophile, attacking the electrophilic sulfur atom of the 8-quinolinesulfonate. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable 2,4,6-trichlorophenoxide leaving group to yield the final sulfonamide product.

Caption: Mechanism of lysine sulfonylation.

Part 4: Experimental Protocols

Protocol 1: Selective Sulfonylation of Lysine Residues

This protocol is a general starting point. Optimization of reagent stoichiometry and reaction time is recommended for each specific protein.

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into a suitable reaction buffer (e.g., 100 mM sodium borate, pH 8.8).

    • Adjust the protein concentration to 1-5 mg/mL.

    • Self-Validation Step: If the protein contains free cysteines that are not the target, add a 10-fold molar excess of N-ethylmaleimide (NEM) and incubate for 1 hour at room temperature to block the thiol groups. Remove excess NEM via dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of 2,4,6-trichlorophenyl 8-quinolinesulfonate in anhydrous dimethylformamide (DMF).

  • Sulfonylation Reaction:

    • Add the reagent stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of reagent over the protein. The final concentration of DMF should not exceed 5-10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM. The primary amine in Tris will consume any remaining reactive reagent. Incubate for 30 minutes.

  • Purification:

    • Remove excess reagent and byproducts by subjecting the reaction mixture to dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) into the desired final storage buffer (e.g., PBS pH 7.4).

  • Characterization:

    • Confirm the degree of labeling using high-resolution mass spectrometry.

    • Assess protein integrity and aggregation using SEC and SDS-PAGE.

Protocol 2: Sample Preparation for Peptide Mapping by LC-MS/MS

  • Denaturation and Reduction:

    • To 50 µg of the purified, modified protein, add urea to a final concentration of 8 M.

    • Add DTT to 10 mM and incubate for 1 hour at 37 °C. (Note: This step will reverse cysteine thiosulfonate modifications, which can be used as a diagnostic tool).

  • Alkylation:

    • Add iodoacetamide to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio.

    • Incubate overnight at 37 °C.

  • Cleanup and Analysis:

    • Acidify the reaction with formic acid to 1% to stop digestion.

    • Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.

    • Analyze the resulting peptides by LC-MS/MS, searching the data for the expected mass modification (+192.01 Da) on all potential nucleophilic residues.[17]

References

  • Biotecanology Co., Ltd. (n.d.).
  • Creative Proteomics. (n.d.).
  • Yu, Y., Hoffhines, A. J., Moore, K. L., & Leary, J. A. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins.
  • Yu, Y., Hoffhines, A. J., Moore, K. L., & Leary, J. A. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins. PubMed, 17558413.
  • Han, S., & Li, J. (2015).
  • García-Rovira, P., et al. (n.d.).
  • Lin, C.-Y., et al. (2024). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry.
  • Bains, W., et al. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - NIH.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
  • Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed.
  • Angulo, J., et al. (2014). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. PubMed Central.
  • García-Rovira, P., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton - University of Southampton.
  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
  • Andreoli, R., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides.
  • Che, J., & Jones, L. H. (2022). Covalent drugs targeting histidine – an unexploited opportunity? RSC Publishing.
  • Che, J., & Jones, L. H. (2023). Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange. PMC - NIH.
  • AAPharmaSyn. (n.d.).
  • Hossain, M. A., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH.
  • Kaur, H., & Chudasama, V. (2018). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
  • Mass Spectrometry of Protein Post-Translational Modific

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Amino Acid Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand that coupling sterically hindered amino acids is a significant challenge in drug development and che...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand that coupling sterically hindered amino acids is a significant challenge in drug development and chemical biology research. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these complex syntheses and achieve high-purity, high-yield results.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during the coupling of sterically demanding residues, such as α,α-disubstituted or N-methylated amino acids.

Q1: My coupling reaction has a very low or incomplete yield. What is the primary cause and how can I fix it?

A1: Low yields in hindered couplings almost always stem from insufficient activation of the carboxylic acid or a slow reaction rate due to steric clash. The nucleophilic attack by the amine on the activated carboxyl group is physically impeded, requiring more potent reagents and optimized conditions to succeed.

Core Problem: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not powerful enough for these demanding reactions.[1][2] Their activated intermediates are not reactive enough to overcome the high energy barrier imposed by bulky amino acid side chains or substitutions at the α-carbon or amide nitrogen.[2]

Solutions & Causality:

  • Upgrade Your Coupling Reagent: The most critical variable is the choice of activating agent. You must switch from standard carbodiimides to a high-potency in-situ activating reagent.[1]

    • Aminium/Uronium and Phosphonium Salts: Reagents like HATU , HCTU , and PyBOP are significantly more effective.[3] They react with the carboxylic acid to form highly reactive O-acylisourea esters (for aminium salts) or oxybenzotriazole (OBt) esters (for phosphonium salts), which are more susceptible to nucleophilic attack. HATU and its phosphonium analogue PyAOP are often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

    • Oxyma-Based Reagents: COMU is a modern, highly effective coupling reagent that incorporates the OxymaPure leaving group.[4][5] It offers reactivity comparable to HATU but avoids the use of potentially explosive HOBt or HOAt derivatives, making it a safer and often more soluble choice.[4][5]

    • Acyl Fluorides for Extreme Cases: For the most challenging couplings, such as incorporating α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to an acyl fluoride is a superior strategy.[1][5] Reagents like TFFH generate the highly reactive acyl fluoride in situ, which can overcome extreme steric barriers.[5]

  • Increase Reaction Time and Temperature: Steric hindrance dramatically slows down the reaction rate.[1]

    • Extended Coupling: Increase the reaction time significantly, for example, from the standard 1-2 hours to overnight, to allow the reaction to proceed to completion.[1]

    • Elevated Temperature/Microwave Assistance: Applying gentle heat (e.g., 35-50°C) can help overcome the activation energy.[1][6] However, this must be done with caution to minimize the risk of racemization.[7] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[1][8]

  • Implement a Double Coupling Strategy: If a single, extended coupling is insufficient, a second coupling with a fresh solution of activated amino acid can be performed to acylate any remaining free amines.[9] This is particularly useful for sequences known to be difficult.

Reagent Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate coupling strategy based on the degree of steric hindrance.

start Start: Hindered Coupling level Assess Steric Hindrance start->level mod Moderate Hindrance (e.g., Val, Ile) level->mod Moderate high High Hindrance (e.g., N-Me Amino Acids) level->high High extreme Extreme Hindrance (e.g., Aib-Aib coupling) level->extreme Extreme sol_mod Use High-Potency Reagent: HATU, HCTU, PyBOP, COMU + Extended Time (2-4h) mod->sol_mod sol_high Use Top-Tier Reagent: HATU, COMU + Double Coupling + Consider Microwave (MA-SPPS) high->sol_high sol_extreme Use Acyl Fluoride Strategy (TFFH) or Microwave (MA-SPPS) with HATU/COMU extreme->sol_extreme

Caption: Reagent selection based on hindrance level.

Q2: My reaction still fails even with strong coupling reagents. What other factors could be at play?

A2: If potent reagents fail, the problem is likely physical, not chemical. Poor solvation of the growing peptide chain on the solid support can lead to aggregation, physically blocking the N-terminal amine from reacting.

Core Problem: For solid-phase synthesis, the resin and the attached peptide must be fully solvated to be accessible to reagents.[1][10] Hydrophobic or aggregation-prone sequences can collapse onto themselves, creating a microenvironment where coupling is impossible.[1]

Solutions & Causality:

  • Optimize Your Solvent System: The choice of solvent is critical for maintaining peptide chain solvation.[11]

    • NMP over DMF: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often the solvent of choice for difficult sequences.[1][11]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[1] Adding chaotropic agents like DMSO (up to 25%) can also be highly effective at breaking up aggregates.[12]

    • Specialty Solvents: Acetonitrile (ACN) and tetrahydrofuran (THF) have been reported as excellent solvents for coupling hindered amino acids, especially when using PEG-based resins.[11]

  • Choose the Right Resin: The solid support itself influences aggregation.

    • PEG-based Resins: Resins like NovaPEG or PEGA have good swelling properties in a variety of solvents and can help solubilize the growing peptide chain, reducing aggregation.

    • Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, which can minimize intermolecular aggregation.

Troubleshooting Workflow for Failed Couplings

This workflow provides a systematic approach to diagnosing and solving failed coupling reactions.

start Problem: Low/No Coupling check1 Is coupling reagent potent? (e.g., HATU, COMU) start->check1 upgrade_reagent Action: Switch to HATU, HCTU, or COMU. See Reagent Selection Guide. check1->upgrade_reagent No check2 Are reaction time/temp sufficient? check1->check2 Yes increase_cond Action: Increase time (overnight) and/or use microwave (MA-SPPS). check2->increase_cond No check3 Is solvation optimal? check2->check3 Yes change_solvent Action: Switch to NMP. Consider solvent mixtures (e.g., +DMSO). check3->change_solvent No final_step Action: Perform double coupling or use acyl fluoride (TFFH). check3->final_step Yes

Caption: Systematic troubleshooting for failed couplings.

Frequently Asked Questions (FAQs)

Q3: Can side-chain protecting groups contribute to steric hindrance? A3: Absolutely. Bulky side-chain protecting groups (e.g., Pbf on Arginine, Trt on Histidine) can significantly add to the steric bulk around the reaction center.[1] This effect becomes more pronounced in longer peptides where the density of these groups on the solid support increases, potentially leading to aggregation and reduced coupling efficiency.[1][9] Careful selection of protecting groups and optimization of coupling conditions are crucial in these cases.

Q4: What is the optimal stoichiometry for hindered couplings? A4: For difficult couplings, it is standard practice to use an excess of both the amino acid and the coupling reagent. A common starting point is to use 4 equivalents of the protected amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) relative to the resin loading capacity.[1] The amount of base, typically DIPEA, should be double that of the amino acid (8 equivalents) to ensure complete activation and neutralization.[1]

Q5: Are there any side reactions specific to high-potency coupling reagents I should be aware of? A5: Yes. While highly effective, some reagents have known side reactions. Aminium/uronium-based reagents like HATU and HBTU can sometimes cause guanidinylation of the free N-terminal amine, although this is generally a minor pathway. Phosphonium reagents like PyBOP and PyAOP do not have this side reaction, which can be an advantage. The primary side reaction to control for in all hindered couplings is racemization, which is best minimized by avoiding excessive heat and overly strong bases where possible.[5]

Data Summary Tables

Table 1: Comparative Analysis of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesReactivityAdvantagesDisadvantages
Carbodiimides DCC, DICLowInexpensive, simple to use.[3]Often insufficient for hindered couplings; can cause N-acylurea side products.[3][5]
Aminium/Uronium HATU, HCTUVery HighExtremely effective for most hindered couplings; fast reaction rates.Can cause guanidinylation side reactions; HOBt/HOAt components are potentially explosive.[5]
Phosphonium PyBOP, PyAOPHighHigh efficiency with low racemization risk; no guanidinylation.[3]More expensive; produces carcinogenic HMPA byproduct (BOP).[3][5]
Oxyma-Based COMUVery HighReactivity comparable to HATU; safer (non-explosive); byproducts are highly soluble.[4][5]Higher cost than older reagents.
Fluorinating TFFHExtremeGenerates highly reactive acyl fluorides; ideal for α,α-disubstituted amino acids.[5]Requires anhydrous conditions; higher cost.[13]
Table 2: Recommended Solvents for Hindered Solid-Phase Peptide Synthesis (SPPS)
SolventPropertiesRecommended Use Case
DMF Good general solvent, but can degrade to form amines.[11]Routine synthesis; less effective for severe aggregation.
NMP Superior solvating power compared to DMF.[1][11]First choice for difficult or aggregation-prone sequences.
DCM Good for resin swelling (polystyrene) but poor at solvating peptide chains.[11]Primarily for resin swelling and some specific steps in Boc chemistry.
DMSO Strong chaotropic agent, disrupts secondary structures.[12]Used as an additive (e.g., 25% in NMP) to break up aggregates.
ACN / THF Excellent for PEG-based resins.[11]When using PEG resins for synthesizing hindered peptides.

Key Experimental Protocols

Protocol 1: High-Potency Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is designed for coupling a sterically hindered amino acid where a standard single coupling may be insufficient.

  • Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all soluble reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 45-60 minutes.

  • Final Wash and Monitoring: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative (colorless) result indicates a complete reaction.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings (using TFFH)

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as Aib-Aib couplings.

  • Resin Preparation: Perform standard Fmoc-deprotection on the resin-bound peptide and wash thoroughly with anhydrous DCM (5 x 1 min).

  • Acyl Fluoride Formation: In a separate, dry reaction vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (4 equivalents) in anhydrous DCM. Add TFFH (4 equivalents) and a suitable base such as DIPEA or 2,4,6-collidine (8 equivalents). Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the acyl fluoride.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed at room temperature.

  • Monitoring: Reaction times can be significantly longer (2 hours to overnight). Monitor for completeness using a quantitative test like the Kaiser test. If the reaction is sluggish, gentle heating (40°C) can be applied.

  • Washing: Once complete, wash the resin thoroughly with DCM (5x) and DMF (3x) to prepare for the next cycle.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. Available at: [Link]

  • Troubleshooting difficult amide bond formation with hindered substrates - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]

  • Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - Sci-Hub. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed. Available at: [Link]

  • How to Optimize Peptide Synthesis?
  • Technical Support Center: Optimizing Peptide Coupling with Bis(4-nitrophenyl) Carbonate - Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removal of 2,4,6-Trichlorophenol (TCP) from Reaction Mixtures

This guide is designed for researchers, scientists, and drug development professionals encountering the common challenge of removing the 2,4,6-trichlorophenol (2,4,6-TCP) byproduct from their reaction mixtures. As a pers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering the common challenge of removing the 2,4,6-trichlorophenol (2,4,6-TCP) byproduct from their reaction mixtures. As a persistent and toxic compound, its effective removal is critical for downstream applications and ensuring the purity of the desired product.[1][2] This document provides a structured approach to troubleshooting and resolving TCP contamination, grounded in established scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 2,4,6-TCP contamination.

1. Why is 2,4,6-TCP a concern in my reaction?

2,4,6-Trichlorophenol is classified as a priority pollutant and is known for its toxicity, potential carcinogenicity, and persistence in the environment.[1][2] Its presence as a byproduct can interfere with subsequent reaction steps, compromise the purity and biological activity of your target molecule, and pose safety and disposal challenges.[3][4]

2. How can I confirm the presence and concentration of 2,4,6-TCP in my mixture?

Several analytical techniques can be employed for the detection and quantification of 2,4,6-TCP. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for trace-level detection.[6][7]

3. What are the primary strategies for removing 2,4,6-TCP?

The main approaches for TCP removal can be broadly categorized as:

  • Physical Methods: Primarily adsorption and extraction.

  • Chemical Methods: Involving oxidation or degradation of the TCP molecule.

  • Biological Methods: Utilizing microorganisms or enzymes to break down TCP.

The choice of method depends on the specific characteristics of your reaction mixture, including the solvent system, the stability of your desired product, and the concentration of the TCP byproduct.[8]

4. Are there safety precautions I should take when handling 2,4,6-TCP?

Yes, 2,4,6-TCP is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer.[4][9][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][10]

II. Troubleshooting Guides: Method Selection and Optimization

This section provides in-depth guidance on selecting and implementing the most appropriate TCP removal strategy for your specific experimental context.

A. Adsorption-Based Removal

Adsorption is often a preferred method due to its simplicity, cost-effectiveness, and broad applicability.[11] It involves passing the reaction mixture through a solid adsorbent material that selectively binds the TCP.

When to Choose Adsorption:

  • Your desired product is stable and does not interact with the adsorbent.

  • The reaction solvent is compatible with the chosen adsorbent.

  • You are looking for a relatively quick and straightforward removal method.

Troubleshooting Common Adsorption Issues:

  • Issue: Incomplete TCP Removal.

    • Plausible Cause & Solution: The adsorbent capacity may be exceeded. Increase the amount of adsorbent used or perform a second treatment with fresh adsorbent. The contact time may be insufficient. Ensure adequate mixing and allow for a longer contact time between the reaction mixture and the adsorbent.[12] The choice of adsorbent may not be optimal. Test different adsorbents to find one with a higher affinity for TCP in your specific solvent system.

  • Issue: Adsorption of the Desired Product.

    • Plausible Cause & Solution: The adsorbent is not selective enough. Consider using a more specialized adsorbent or modifying the surface chemistry of the current one. The polarity of the solvent may be promoting non-specific binding. If possible, adjust the solvent system to disfavor the adsorption of your product while maintaining TCP binding.

Featured Adsorbents for TCP Removal:

AdsorbentKey CharacteristicsTypical Removal EfficiencyReferences
Activated Carbon High surface area and porosity, effective for a wide range of organic compounds.>90%[11][12]
Agricultural Waste-Based Adsorbents (e.g., nut shells, seed hulls) Low-cost and environmentally friendly alternatives to activated carbon.87-94%[11][13]
Graphene Oxide Composites High adsorption capacity due to large surface area and functional groups.~63% in 10 min[14]

Experimental Protocol: Adsorption of 2,4,6-TCP with Activated Carbon

  • Preparation: Weigh out the appropriate amount of activated carbon. A typical starting point is 0.20 g/L of the reaction mixture.[12]

  • Adsorption: Add the activated carbon to the reaction mixture. Stir the suspension at room temperature for a minimum of 130 minutes to ensure equilibrium is reached.[12]

  • Separation: Remove the activated carbon by filtration or centrifugation.

  • Analysis: Analyze the filtrate/supernatant for residual TCP concentration using a suitable analytical method like HPLC.

Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_separation Separation cluster_analysis Analysis & Product ReactionMixture Reaction Mixture (with TCP) Mix Add Carbon & Stir ReactionMixture->Mix ActivatedCarbon Weigh Activated Carbon ActivatedCarbon->Mix Filter Filter/Centrifuge Mix->Filter Analyze Analyze Filtrate (HPLC) Filter->Analyze SpentCarbon Spent Activated Carbon Filter->SpentCarbon Dispose Properly PurifiedProduct Purified Product Analyze->PurifiedProduct Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis cluster_product Outputs ReactionMixture Reaction Mixture (with TCP) TiO2 Add nano-TiO₂ ReactionMixture->TiO2 Irradiate UV/Solar Irradiation with Stirring TiO2->Irradiate Filter Filter to Recover Catalyst Irradiate->Filter Analyze Analyze Filtrate (HPLC) Filter->Analyze RecoveredCatalyst Recovered TiO₂ Filter->RecoveredCatalyst For Reuse PurifiedProduct Purified Product Analyze->PurifiedProduct

Photocatalytic Degradation Workflow
C. Liquid-Liquid Extraction

For reaction mixtures in organic solvents, liquid-liquid extraction with an aqueous base can be an effective method to remove acidic phenolic byproducts like 2,4,6-TCP.

When to Choose Liquid-Liquid Extraction:

  • The reaction is performed in a water-immiscible organic solvent.

  • The desired product is not acidic and will remain in the organic phase.

  • A simple and scalable workup procedure is required.

Troubleshooting Common Extraction Issues:

  • Issue: Incomplete TCP Removal.

    • Plausible Cause & Solution: The basicity of the aqueous solution is insufficient to fully deprotonate the TCP. Use a higher concentration of the base (e.g., 1 M NaOH). Perform multiple extractions with fresh aqueous base to improve removal efficiency. [15]

  • Issue: Emulsion Formation.

    • Plausible Cause & Solution: Vigorous shaking can lead to emulsions. Gently invert the separatory funnel instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocol: Basic Liquid-Liquid Extraction of 2,4,6-TCP

  • Transfer: Transfer the organic reaction mixture to a separatory funnel.

  • Extraction: Add an equal volume of an aqueous base solution (e.g., 10% aqueous NaOH). [16]3. Mixing: Stopper the funnel and gently invert it several times to mix the phases, remembering to vent frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the deprotonated TCP.

  • Repeat: Repeat the extraction with fresh aqueous base as needed.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified product.

III. Concluding Remarks

The successful removal of 2,4,6-trichlorophenol from a reaction mixture is a critical step in many synthetic processes. The choice of method should be guided by the specific context of the reaction, including the properties of the desired product and the solvent system. By systematically evaluating the options presented in this guide and carefully troubleshooting any issues that arise, researchers can effectively purify their products and ensure the integrity of their scientific outcomes.

IV. References

  • Evaluating the photocatalytic degradation efficacy of 2,4,6-trichlorophenol. (2024). Water Science and Technology.

  • Analysis of Oxidative Degradation Products of 2,4,6-Trichlorophenol Treated with Air Ions. (n.d.). Environmental Science & Technology.

  • Removal of 2,4,6-trichlorophenol from aqueous solutions using agricultural waste as low-cost adsorbents. (n.d.). Desalination and Water Treatment.

  • Photocatalytic Degradation of 2,4,6-Trichlorophenol by MgO–MgFe2O4 Derived from Layered Double Hydroxide Structures. (n.d.). MDPI.

  • Photocatalytic degradation of 2,4,6-trichlorophenol in aqueous solutions using synthesized Fe-doped TiO nanoparticles via respon. (n.d.). DESWATER.

  • Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides. (n.d.). NIH.

  • Mechanism and kinetics of oxidation of 2,4,6-trichlorophenol by Fenton's reagent. (n.d.). ResearchGate.

  • Peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol. (n.d.). PubMed.

  • ICSC 1122 - 2,4,6-TRICHLOROPHENOL. (n.d.). ILO and WHO.

  • SAFETY DATA SHEET - 2,4,6-Trichlorophenol. (n.d.). FUJIFILM Wako Chemicals.

  • 2,4,6-Trichlorophenol for synthesis. (n.d.). Merck.

  • Sustainable and eco-friendly removal of 2,4,6-tricholorophenol from water using an acid-activated bio-waste/graphene oxide composite. (2025). PMC - NIH.

  • The Application of Response Surface Methodology for 2,4,6-Trichlorophenol Removal from Aqueous Solution Using Synthesized Zn2+-A. (2022). Semantic Scholar.

  • SAFETY DATA SHEET - 2,4,6-Trichlorophenol. (2025). Sigma-Aldrich.

  • 2,4,6-TRICHLOROPHENOL - CAMEO Chemicals. (n.d.). NOAA.

  • Adsorption behavior and mechanism of 2,4,6-trichlorophenol on nut shell activated carbon. (2020). BioResources.

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (n.d.). Analytical Chemistry.

  • Remediation of 2,4,6-trichlorophenol from aqueous solution by raw and chemical modified date palm stone biomass: Kinetics and isotherms studies. (n.d.). BioResources.

  • Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High. (n.d.). Journal of the Chinese Chemical Society.

  • Process for separating chlorinated phenols. (n.d.). Google Patents.

  • Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. (2023). MDPI.

  • Three methods for Removal Phenolic Compounds from Wastewater. (2025). Kerton Chemical.

Sources

Optimization

Stability issues of 2,4,6-Trichlorophenyl 8-quinolinesulfonate during storage

An essential yet often overlooked aspect of successful research is the stability of reagents. For scientists and drug development professionals utilizing 2,4,6-Trichlorophenyl 8-quinolinesulfonate, ensuring its integrity...

Author: BenchChem Technical Support Team. Date: January 2026

An essential yet often overlooked aspect of successful research is the stability of reagents. For scientists and drug development professionals utilizing 2,4,6-Trichlorophenyl 8-quinolinesulfonate, ensuring its integrity during storage is paramount to achieving reliable and reproducible experimental outcomes. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind its stability profile and to offer field-proven protocols for its handling and storage.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Q1: What is the primary degradation pathway for 2,4,6-Trichlorophenyl 8-quinolinesulfonate during storage?

A1: The most probable degradation pathway is hydrolysis. Sulfonate esters, while generally more stable than their carboxylate ester counterparts, are susceptible to cleavage by nucleophiles, with water being a common reactant.[1][2] The hydrolysis reaction would cleave the ester bond, yielding 8-quinolinesulfonic acid and 2,4,6-trichlorophenol.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, 2,4,6-Trichlorophenyl 8-quinolinesulfonate should be stored in a cool, dry, and dark environment. A desiccator at refrigerated temperatures (2-8 °C) is recommended. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric oxygen.

Q3: How can I visually inspect for degradation?

A3: While visual inspection is not a definitive test, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in texture, can be an indicator of degradation. The presence of a phenolic odor might suggest the formation of 2,4,6-trichlorophenol due to hydrolysis.

Q4: Is 2,4,6-Trichlorophenyl 8-quinolinesulfonate sensitive to light?

Q5: What is the expected shelf-life of the compound?

A5: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, dark, inert atmosphere), the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for more than a year or if there are any doubts about its integrity.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the use of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, potentially due to storage-related stability issues.

Problem Potential Cause Recommended Action
Inconsistent or poor yields in subsequent reactions. Degradation of the reagent, leading to a lower concentration of the active compound.1. Verify Purity: Before use, assess the purity of the 2,4,6-Trichlorophenyl 8-quinolinesulfonate using an appropriate analytical method like HPLC-UV or qNMR.[3] 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Use a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh, unopened batch of the reagent.
Appearance of new spots on TLC or unexpected peaks in LC-MS/GC-MS analysis of the stored compound. Hydrolysis or other forms of chemical degradation.[1][2]1. Identify Degradants: Attempt to identify the new peaks. The expected hydrolysis products are 8-quinolinesulfonic acid and 2,4,6-trichlorophenol.[4][5] 2. Implement Stricter Storage: Move the compound to a more controlled environment, such as a desiccator under an inert atmosphere at a lower temperature. 3. Purification: If the degradation is minor, consider repurifying the compound before use, although this may not always be practical.
Change in physical appearance (e.g., color change, clumping). Uptake of moisture, leading to hydrolysis and changes in crystalline structure.1. Dry the Compound: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, be cautious as heating may accelerate degradation. 2. Confirm Identity and Purity: After drying, re-analyze the compound to ensure its integrity has not been compromised.

Visualizing Degradation and Troubleshooting

Potential Hydrolysis Pathway

The following diagram illustrates the likely hydrolysis pathway of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in the presence of water.

G reagent 2,4,6-Trichlorophenyl 8-quinolinesulfonate products Hydrolysis Products reagent->products Hydrolysis water H₂O (Moisture) water->products acid 8-Quinolinesulfonic acid products->acid phenol 2,4,6-Trichlorophenol products->phenol

Caption: Potential hydrolysis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing stability concerns.

cluster_actions Corrective Actions start Suspected Stability Issue (e.g., poor yield, new peaks) check_storage Review Storage Conditions (Temp, Moisture, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (HPLC, LC-MS, qNMR) check_storage->purity_analysis compare_spec Compare to Certificate of Analysis purity_analysis->compare_spec decision Purity Acceptable? compare_spec->decision use_reagent Proceed with Experiment decision->use_reagent Yes troubleshoot Troubleshoot Further decision->troubleshoot No purify Purify Reagent (if feasible) troubleshoot->purify discard Discard and Use New Batch troubleshoot->discard improve_storage Implement Correct Storage Protocol troubleshoot->improve_storage

Sources

Troubleshooting

Purification strategies for peptides synthesized with 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Introduction Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry. While solid-phase peptide synthesis (SPPS) has become a robust and routine methodology, the subsequent purification of the crude product remains a critical and often challenging step that dictates the success of the entire workflow.[1]

The choice of coupling reagent, such as the specialized 2,4,6-Trichlorophenyl 8-quinolinesulfonate (TCLOS), can influence the impurity profile of the crude peptide. This guide provides a framework for developing effective purification strategies, focusing on troubleshooting common issues encountered post-synthesis and cleavage. We will delve into the causality behind experimental choices, offering field-proven insights to ensure you can achieve the desired purity for your target peptide with confidence.

Section 1: Understanding Your Crude Peptide: The Impurity Profile

After cleavage from the solid support, the crude product is a complex mixture containing the desired full-length peptide along with a variety of impurities.[2] A successful purification strategy begins with understanding what these impurities are and where they come from.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude peptide after synthesis?

Your crude peptide mixture typically contains several classes of impurities derived from the synthesis process itself.[3] These include:

  • Deletion Peptides: Sequences missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][4]

  • Truncated Peptides: Chains where synthesis terminated prematurely, often capped to prevent further elongation.[4]

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after the final cleavage step.[3]

  • Products of Side-Reactions: Modifications such as oxidation (especially of Met or Trp), deamidation (Asn, Gln), or racemization can occur during synthesis.[5][6]

  • Reagent-Related Impurities: By-products from scavengers used in the cleavage cocktail (e.g., TFA, TIS, EDT) and residual coupling reagents or their by-products.[2][7] While specific data on TCLOS by-products is limited, they would fall into this category.

Q2: How does the choice of coupling reagent, like TCLOS, affect the impurity profile?

Every coupling reagent has a unique mechanism of action and generates specific by-products. While standard reagents like HBTU or HATU are well-characterized, specialized reagents like TCLOS may introduce unique, less-documented by-products. These by-products can have distinct chromatographic properties that may co-elute with your target peptide, complicating purification. It is crucial to characterize the crude product thoroughly using analytical HPLC and Mass Spectrometry to identify all major components before attempting preparative purification.

Common Impurities and Their Origins
Impurity TypeOrigin / CauseTypical Chromatographic Behavior
Deletion Peptides Incomplete coupling or deprotection cycles.[4]Often elute close to the main product, making separation difficult.
Truncated Peptides Premature termination of synthesis; capping.Usually more polar and elute earlier than the full-length peptide.
Oxidized Peptides Air exposure, especially for Met, Trp, Cys residues.[5]Can be slightly more polar or have similar retention to the target.
Residual Protecting Groups Incomplete cleavage of side-chain protecting groups (e.g., Boc, Trt).[3]Significantly more hydrophobic; elute much later.
Cleavage Scavengers Remnants from the cleavage cocktail (e.g., TFA).Highly polar; elute in the void volume.[8]

Section 2: The Core Strategy: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the state-of-the-art and most widely used method for the purification of synthetic peptides.[2][9] It separates molecules based on their hydrophobicity, which provides excellent resolution for separating the target peptide from most common synthesis-related impurities.[10]

RP-HPLC Purification Workflow

The diagram below outlines the standard workflow for purifying a crude peptide using preparative RP-HPLC.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolution (e.g., 0.1% TFA in H2O) Crude->Dissolve Filter Filtration (0.22 or 0.45 µm) Dissolve->Filter Inject Injection Filter->Inject Elute Gradient Elution (C18 Column) Inject->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure

Caption: Standard workflow for peptide purification via RP-HPLC.

Detailed Protocol: Preparative RP-HPLC

This protocol provides a general guideline. It must be optimized for your specific peptide.

1. Materials and Reagents:

  • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[11]

  • Crude peptide, post-cleavage and ether precipitation.

  • Syringe filters (0.22 or 0.45 µm).

2. Analytical Method Development (Crucial First Step):

  • Before scaling up, always develop a method on an analytical column (e.g., C18, 4.6 mm ID).[11]

  • Dissolve a small amount of crude peptide in a minimal volume of Solvent A. If solubility is poor, add ACN or DMSO, or for highly intractable peptides, 6M guanidine hydrochloride.[8]

  • Inject the sample and run a broad "scouting" gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of your peptide.[10]

  • Optimize the gradient to achieve the best separation between your target peptide and the nearest impurities. A shallower gradient (e.g., 1% change in Solvent B per minute) around the elution point of your target will improve resolution.[8]

3. Preparative Run:

  • Equilibrate the preparative column (e.g., C18, 20-50 mm ID) with your starting mobile phase composition for at least 5-10 column volumes.

  • Dissolve the bulk crude peptide in the minimum necessary volume of a suitable solvent and filter it.[12]

  • Inject the filtered sample onto the column.

  • Run the optimized preparative gradient. Note that flow rates will be significantly higher than analytical scale.

  • Monitor the elution profile at 210-220 nm and collect fractions as the peaks elute.[2]

4. Post-Purification Processing:

  • Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure product.

  • Combine all fractions that meet the required purity level.

  • Freeze the pooled fractions (e.g., using liquid nitrogen) and lyophilize to obtain the purified peptide as a dry, fluffy powder.[8]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Solubility and Precipitation Issues

Q: After cleavage, my peptide did not precipitate upon adding cold diethyl ether. What should I do? This is a common issue, especially for short, very hydrophobic, or PEGylated peptides.[13]

  • Potential Cause 1: The peptide is soluble in the ether/TFA mixture.

    • Solution: Reduce the volume of the cleavage cocktail (TFA) to 1-2 mL using a gentle stream of nitrogen before adding ether. This decreases the polarity of the final mixture, promoting precipitation.[14] You can also try a less polar solvent mixture like 1:1 ether:pentane or ether:hexane.[13]

  • Potential Cause 2: The amount of peptide is very low.

    • Solution: Concentrate the ether mixture by rotary evaporation or nitrogen stream to see if any product is recovered.[13] If you suspect cleavage was incomplete, you can re-cleave the resin.[14]

Q: My crude peptide is insoluble in the initial HPLC mobile phase (0.1% TFA in water). How can I get it onto the column?

  • Solution 1 (Standard): Dissolve the peptide in a minimal volume of a stronger solvent like DMSO, DMF, or ACN, then dilute with Solvent A just before injection. Ensure the final concentration of the organic solvent is low enough not to affect peptide retention on the column.

  • Solution 2 (For Highly Aggregated Peptides): If the peptide is highly insoluble, it may be dissolved in 6M guanidine hydrochloride containing 0.1% TFA. The guanidine salts will elute in the void volume of the column, while the peptide will be retained and elute later in the gradient.[8]

Chromatographic Problems

Q: My peptide peak is broad or shows significant tailing. What is causing this?

  • Potential Cause 1: Secondary interactions between basic residues in your peptide and residual acidic silanol groups on the silica-based column packing.

    • Solution: Ensure your mobile phases contain an ion-pairing agent. 0.1% TFA is standard for this purpose; it protonates the silanols and forms an ion pair with the peptide, leading to sharper peaks.[10][11]

  • Potential Cause 2: Column overload.

    • Solution: Reduce the amount of peptide loaded onto the column. Check the manufacturer's specifications for the loading capacity of your preparative column.

Q: I can't separate my target peptide from a closely eluting impurity. How can I improve the resolution?

  • Solution 1 (Gradient Optimization): This is the most effective approach. Use a much shallower gradient across the elution point of your peptide. For example, instead of a 20-50% B gradient over 30 minutes, try a 30-40% B gradient over 40 minutes. This increases the time the compounds spend interacting with the stationary phase, enhancing separation.[8]

  • Solution 2 (Change Selectivity):

    • Change the Stationary Phase: If your peptide is very long or hydrophobic, a C4 or C8 column may provide better separation than the standard C18.[8]

    • Change the Mobile Phase: In some cases, switching the organic modifier from acetonitrile to methanol or using a different ion-pairing agent (e.g., phosphoric acid) can alter the selectivity and improve resolution.

Section 4: Alternative and Complementary Strategies

While RP-HPLC is the workhorse of peptide purification, other techniques can be valuable for specific applications.

Solid-Phase Extraction (SPE)

SPE is an excellent technique for rapid sample cleanup, desalting, or for purifying large libraries of peptides where high-throughput is more critical than ultra-high purity.[15][16] It operates on the same principles as HPLC but is a simpler, stepwise process.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Peptide in aqueous buffer) Condition->Load Wash 3. Wash (Low % Organic Solvent) Removes salts & polar impurities Load->Wash Elute 4. Elute (High % Organic Solvent) Collects target peptide Wash->Elute Result Partially Purified Peptide Elute->Result

Caption: General workflow for peptide cleanup using Solid-Phase Extraction.

FAQ: When should I use SPE instead of HPLC? Use SPE when you need to:

  • Quickly remove salts or cleavage cocktail reagents before analysis.[17]

  • Enrich a dilute peptide sample.[15]

  • Process many samples in parallel (e.g., in a 96-well plate format).[16]

  • Perform a rough initial purification to reduce the complexity of the mixture before a final HPLC polishing step.

Peptide Crystallization

For large-scale manufacturing, crystallization offers a cost-effective and highly efficient alternative to chromatography for achieving very high purity.[18][19]

  • Advantages: Significant rejection of impurities, removal of residual solvents, and production of a stable, solid form.[18]

  • Challenges: Developing a robust crystallization process can be complex and requires extensive screening of solvents, pH, temperature, and counterions.[18][20]

References

  • Post Cleavage Purification and Analysis of Peptides.AAPPTec. [URL: https://www.aapptec.
  • Peptide Purification Process & Methods: An Overview.Bachem. [URL: https://www.bachem.
  • Investigation of Impurities in Peptide Pools.MDPI. [URL: https://www.mdpi.com/2227-9059/10/10/2443]
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography.Agilent Technologies. [URL: https://www.agilent.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.Creative Peptides. [URL: https://www.creative-peptides.
  • Purification of peptides from solid-phase peptide synthesis with RP-HPLC.Monash University. [URL: https://research.monash.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.MBL International. [URL: https://www.mblintl.com/blog/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them/]
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_give_suggestions_for_how_to_troubleshoot_a_solid-phase_peptide_synthesis_cleavage]
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/32]
  • Purification of Solid Phase Synthesized Peptide.Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/117949/purification-of-solid-phase-synthesized-peptide]
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022797/]
  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation.Bioanalysis Zone. [URL: https://www.bioanalysis-zone.
  • Related impurities in peptide medicines.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28800361/]
  • Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up.Biotage. [URL: https://www.biotage.com/hubfs/Application%20Notes/AN987-Choosing-the-Solid-Phase-Extraction-SPE-Media-for-Synthetic-Peptide-Clean-Up.pdf]
  • Peptide Synthesis & Impurity Profiling.Daicel Pharma Standards. [URL: https://daicelpharmastandards.com/blog/peptide-synthesis-impurity-profiling/]
  • Synthetic Peptide Purification Using Preparative LC-MS.Gilson. [URL: https://www.gilson.
  • 6 peptide impurities that appear during the synthesis & storage of peptides.MolecularCloud. [URL: https://www.molecularcloud.org/news/6-peptide-impurities-that-appear-during-the-synthesis-and-storage-of-peptides]
  • Evaluation of solid-phase extraction procedures in peptide analysis.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8307255/]
  • HPLC of Peptides and Proteins.SpringerLink. [URL: https://link.springer.com/protocol/10.1385/1-59259-299-2:165]
  • Affinity purification of synthetic peptides.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC431969/]
  • Peptide Purification.AAPPTec. [URL: https://www.aapptec.
  • HPLC Purification of Peptides.Protocols.io. [URL: https://www.protocols.
  • A Look into the Peptide Purification Industry.Phenomenex. [URL: https://www.phenomenex.com/View/Get/2591]
  • Peptide synthesis troubleshooting.Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/hld2jy/peptide_synthesis_troubleshooting/]
  • What are the common challenges faced in peptide purification using chromatography?Quora. [URL: https://www.quora.
  • Peptide crystallization.Cambrex. [URL: https://www.cambrex.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3723000/]
  • Introduction to Peptide Synthesis.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4740256/]
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).Waters Corporation. [URL: https://blog.waters.com/5-peptide-bioanalysis-sample-preparation-challenges-and-how-to-overcome-them]
  • Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10181580/]
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728469/]
  • Challenges and solutions for the downstream purification of therapeutic proteins.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10478051/]
  • Methods and protocols of modern solid phase peptide synthesis.SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-0542-8_1]
  • Peptide Crystallization.Creative Biostructure. [URL: https://www.creative-biostructure.
  • The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.Separation Science. [URL: https://www.sepscience.com/pharmaceuticals/the-peptide-complexity-problem-advanced-analytical-challenges-of-glp-1-receptor-agonists]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.University of California, Irvine. [URL: https://sites.uci.edu/nowick/files/2020/03/Nowick-Lab-SPPS-Guide-v1.7.2.pdf]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Celtek. [URL: https://www.celtek.com/docs/Practical_Guide_to_SPPS.pdf]
  • Peptide Crystallization: Techniques, Challenges, and Solutions.APC. [URL: https://apcely.com/peptide-crystallization-techniques-challenges-and-solutions]
  • Peptide synthesis techniques.Caslo ApS. [URL: https://www.caslo.com/peptide_synthesis_techniques.html]

Sources

Reference Data & Comparative Studies

Validation

The Organic Chemist's Guide to Nucleotide Coupling: A Comparative Analysis of 8-Quinolinesulfonyl Derivatives and TPSCl

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides, the choice of coupling agent is a critical decision that di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides, the choice of coupling agent is a critical decision that dictates the efficiency, purity, and overall success of the synthesis. For decades, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) has been a workhorse in the phosphotriester approach. However, the emergence of 8-quinolinesulfonyl derivatives has presented a compelling alternative, promising faster reactions, higher yields, and simplified purification. This guide provides an in-depth, objective comparison of these two classes of coupling agents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Core of Oligonucleotide Synthesis: The Coupling Reaction

The formation of a phosphodiester bond between two nucleotides is the fundamental step in building an oligonucleotide chain. In the phosphotriester method, this is achieved by activating a phosphodiester component to react with the free hydroxyl group of another nucleoside or nucleotide. The coupling agent is the linchpin of this process, transforming the relatively unreactive phosphate group into a highly reactive intermediate, susceptible to nucleophilic attack.

The general mechanism involves the reaction of the sulfonyl chloride with the phosphodiester to form a highly reactive mixed sulfonic-phosphoric anhydride. This intermediate is then attacked by the hydroxyl group of the incoming nucleoside, forming the desired phosphotriester linkage and releasing the sulfonate as a byproduct.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Phosphate R-O-P(O)(O⁻)-O-R' Intermediate ArSO₂-O-P(O)(OR)-O-R' (Mixed Anhydride) Phosphate->Intermediate + ArSO₂Cl CouplingAgent ArSO₂Cl Intermediate_c ArSO₂-O-P(O)(OR)-O-R' Intermediate->Intermediate_c - Cl⁻ Nucleoside R''-OH Product R''-O-P(O)(OR)-O-R' (Phosphotriester) Nucleoside->Product + R''-OH Intermediate_c->Product caption General Mechanism of Phosphotriester Coupling

Caption: General Mechanism of Phosphotriester Coupling.

Head-to-Head Comparison: 8-Quinolinesulfonyl Derivatives vs. TPSCl

While both classes of reagents operate under the same general principle, their structural differences lead to significant variations in performance. This section dissects these differences based on key experimental parameters.

Feature8-Quinolinesulfonyl Derivatives (e.g., QS-te)2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)Rationale & Implications
Reaction Time 0.5 - 2 hours[1]Several hours to daysThe quinoline moiety is thought to participate in the reaction, potentially through intramolecular catalysis, accelerating the formation of the active intermediate. This leads to significantly shorter reaction times, increasing throughput.
Yield Typically > 80-90%[1]Variable, often lower than 8-quinolinesulfonyl derivativesThe high reactivity and favorable kinetics of 8-quinolinesulfonyl derivatives often translate to higher conversion rates and superior isolated yields of the desired oligonucleotide.
Byproduct Formation Minimal sulfonated byproducts[1]Can lead to sulfonylation of the 5'-hydroxyl groupA significant side reaction with TPSCl is the sulfonylation of the free 5'-hydroxyl group, creating a stable, undesired byproduct that complicates purification and reduces yield. 8-Quinolinesulfonyl derivatives are less prone to this side reaction.[1]
Byproduct Removal Forms a neutral, precipitating inner salt[1]Forms soluble arylsulfonic acidThe byproduct of 8-quinolinesulfonyl derivatives is a neutral inner salt that conveniently precipitates from the reaction mixture, allowing for easy removal by simple filtration.[1] In contrast, the arylsulfonic acid byproduct from TPSCl remains in solution, necessitating chromatographic purification.[1]
Reactivity Highly reactiveModerately reactiveThe electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the sulfur atom, making it a more potent activating agent compared to the sterically hindered and less activated TPSCl.
Handling & Stability Moisture sensitive solidMoisture sensitive solidBoth are sulfonyl chlorides and require handling under anhydrous conditions to prevent hydrolysis. 8-Quinolinesulfonyl chloride has a melting point of 126-129 °C.[2]

Delving Deeper: The Advantage of 8-Quinolinesulfonyl Tetrazolide (QS-te)

While 8-quinolinesulfonyl chloride (QS) itself is an effective coupling agent, its derivatives, particularly 8-quinolinesulfonyltetrazolide (QS-te), represent a significant advancement.[3][4] The use of the chloride (QS) can produce hydrochloric acid, which may cause undesired cleavage of acid-labile protecting groups like the 5'-dimethoxytrityl (DMT) group.[1]

QS-te, on the other hand, is formed by reacting QS with tetrazole. This pre-activation step generates a highly efficient coupling agent that circumvents the formation of HCl.[1] QS-te offers very rapid reaction times (often under an hour) and consistently high yields, making it a superior choice for the synthesis of both deoxyribo- and ribo-oligonucleotides.[1][4]

Workflow_Comparison cluster_qs 8-Quinolinesulfonyl Derivative Workflow cluster_tpscl TPSCl Workflow qs_start Start: Nucleoside 3'-phosphate + 5'-hydroxylnucleoside qs_couple Add QS-te in Pyridine (0.5-2 hours) qs_start->qs_couple qs_filter Filter to remove precipitated inner salt qs_couple->qs_filter qs_workup Aqueous Workup qs_filter->qs_workup qs_product High-yield Oligonucleotide qs_workup->qs_product tpscl_start Start: Nucleoside 3'-phosphate + 5'-hydroxylnucleoside tpscl_couple Add TPSCl in Pyridine (Hours to Days) tpscl_start->tpscl_couple tpscl_workup Aqueous Workup tpscl_couple->tpscl_workup tpscl_chroma Column Chromatography (to remove sulfonic acid & byproducts) tpscl_workup->tpscl_chroma tpscl_product Oligonucleotide tpscl_chroma->tpscl_product caption Experimental Workflow Comparison

Caption: Experimental Workflow Comparison.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, here are representative protocols for the synthesis of a dinucleotide.

Protocol 1: Dinucleotide Synthesis using 8-Quinolinesulfonyl Tetrazolide (QS-te)

This protocol is adapted from methodologies that emphasize high efficiency and rapid execution.[1]

Materials:

  • 5'-O-Dimethoxytrityl-N-protected-2'-deoxynucleoside 3'-p-chlorophenylphosphate (1.0 equiv)

  • 3'-O-Acetyl-N-protected-2'-deoxynucleoside (1.2 equiv)

  • 8-Quinolinesulfonyl tetrazolide (QS-te) (3.0 equiv)

  • Anhydrous Pyridine

Procedure:

  • Co-evaporate the protected nucleoside 3'-phosphate and the 5'-hydroxylnucleoside with anhydrous pyridine three times and dry under high vacuum for at least 4 hours in a reaction flask.

  • Dissolve the dried starting materials in anhydrous pyridine.

  • Add 8-quinolinesulfonyl tetrazolide (QS-te) to the solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture and add an equal volume of cold water to quench the reaction.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can often be used in the next step without further purification, or it can be purified by short-path silica gel chromatography if necessary.

Self-Validation: The successful formation of the product can be confirmed by the appearance of a new spot on TLC with a different Rf value from the starting materials. The high yield and purity are validated by the minimal presence of side-product spots and the ease of purification.

Protocol 2: Dinucleotide Synthesis using TPSCl

This protocol reflects the more traditional, time-intensive approach required for TPSCl.

Materials:

  • 5'-O-Dimethoxytrityl-N-protected-2'-deoxynucleoside 3'-p-chlorophenylphosphate (1.0 equiv)

  • 3'-O-Acetyl-N-protected-2'-deoxynucleoside (1.5 equiv)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (3.0-4.0 equiv)

  • Anhydrous Pyridine

Procedure:

  • Thoroughly dry the protected nucleoside 3'-phosphate and the 5'-hydroxylnucleoside by co-evaporation with anhydrous pyridine and subsequent drying under high vacuum.

  • Dissolve the dried components in anhydrous pyridine.

  • Add TPSCl to the reaction mixture at room temperature. The mixture should be stirred under an inert atmosphere (e.g., Argon).

  • Allow the reaction to proceed for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction has reached completion (or stalled), quench it by adding a small amount of water and stirring for an additional 30 minutes.

  • Partition the mixture between dichloromethane and water.

  • Separate the organic layer and wash it multiple times with water to remove pyridine and the triisopropylbenzenesulfonic acid byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product will require purification by silica gel column chromatography to separate the desired dinucleotide from unreacted starting materials and the 5'-O-sulfonated byproduct.

Self-Validation: The progress of the reaction is monitored via TLC. The necessity of extensive chromatographic purification to obtain a pure product validates the claims of more complex workup compared to the 8-quinolinesulfonyl derivative method.

Conclusion and Recommendations

For researchers engaged in oligonucleotide synthesis via the phosphotriester approach, 8-quinolinesulfonyl derivatives, especially 8-quinolinesulfonyl tetrazolide (QS-te), offer a clear advantage over traditional reagents like TPSCl. The benefits of significantly reduced reaction times, higher yields, and a dramatically simplified purification process make them the superior choice for modern, high-throughput chemical synthesis.[1]

The key takeaway is the innovative byproduct management offered by the 8-quinoline scaffold; its conversion to a precipitating neutral salt streamlines the entire workflow.[1] While TPSCl remains a viable, cost-effective option for certain applications, the efficiency gains and cleaner reaction profiles associated with 8-quinolinesulfonyl derivatives position them as the preferred coupling agents for complex and demanding oligonucleotide syntheses.

References

  • GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • Takaku, H., Kato, M., Yoshida, M., & Hata, T. (1979). 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach . Nucleic Acids Research. [Link]

  • Takaku, H., Kamaike, K., & Tsuchiya, H. (1984). Oligonucleotide synthesis. 10. (8-Quinolinesulfonyl)tetrazole: a new type of highly efficient coupling agent for the synthesis of ribooligonucleotides by the phosphotriester approach . The Journal of Organic Chemistry. [Link]

  • Reese, C. B. (1984). Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal . Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Comparative

A Comparative Analysis of Modern Coupling Reagents versus Traditional Carbodiimides in Peptide Synthesis

An Objective Evaluation for Researchers and Drug Development Professionals In the landscape of chemical synthesis, particularly in the development of peptide-based therapeutics, the choice of coupling reagent is a critic...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation for Researchers and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the development of peptide-based therapeutics, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the suppression of undesirable side reactions. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been foundational tools, the pursuit of higher yields, reduced racemization, and simplified purification has driven the development of more advanced reagents.

This guide provides a detailed comparison between a modern, high-efficiency coupling reagent and the conventional carbodiimides, DCC and DIC. The focus is to furnish researchers, scientists, and drug development professionals with a clear, data-supported understanding of the advantages offered by newer chemical technologies.

While the specific reagent 2,4,6-Trichlorophenyl 8-quinolinesulfonate is noted in chemical supplier databases[1][2], there is a notable absence of published, peer-reviewed experimental data directly comparing its performance against DCC or DIC in peptide synthesis. Authoritative sources do describe related structures, such as 8-quinolinesulfonyl derivatives for nucleotide chemistry[3] and 2,4,6-trichlorophenyl sulfonate esters for sulfonamide synthesis[4], but not the combined molecule for amide bond formation.

Given this, to fulfill the objective of a data-driven comparison, this guide will focus on a widely adopted and well-documented class of advanced coupling agents—aminium/uronium salts , exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The principles and advantages discussed for HATU are representative of the benefits offered by modern coupling reagents over their traditional counterparts.

The Limitations of Traditional Carbodiimides: DCC and DIC

DCC and DIC function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate then reacts with an amine to form the desired amide bond. However, this mechanism is fraught with several well-documented challenges:

  • Side Product Formation : The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents.[5][7] While this insolubility can aid its removal in solution-phase synthesis through filtration, it is a significant hindrance in solid-phase peptide synthesis (SPPS), where the precipitated urea can clog resin beds and complicate purification.[5][8] DIC was developed to address this, as its corresponding diisopropylurea (DIU) byproduct is more soluble, but its removal can still be challenging.[5][9]

  • N-Acylurea Formation : The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[5][10][11] This side reaction consumes the activated acid, reduces the product yield, and introduces a difficult-to-remove impurity.[5]

  • Racemization : The O-acylisourea intermediate is highly susceptible to racemization, particularly when activating N-protected amino acids.[7][8] This loss of stereochemical integrity is a critical issue in the synthesis of bioactive peptides. While the addition of anti-racemization agents like 1-hydroxybenzotriazole (HOBt) can mitigate this, it adds complexity and cost to the process.[8]

  • Allergenicity : DCC is a potent sensitizer and can cause severe allergic reactions, posing a significant handling risk in laboratory settings.[9]

Reaction Mechanism of Carbodiimide Coupling

The general mechanism for carbodiimide-mediated coupling involves the initial activation of a carboxylic acid to form the O-acylisourea intermediate. This intermediate can then follow three pathways: reaction with an amine to form the desired peptide, reaction with another carboxylic acid to form a symmetric anhydride (which then reacts with the amine), or rearrangement to the N-acylurea byproduct.

Carbodiimide_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC or DIC) Carbodiimide->O_Acylisourea Peptide_Bond Peptide Bond (Product) O_Acylisourea->Peptide_Bond + Amine Urea_Byproduct Urea Byproduct (DCU or DIU) O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Amine (R'-NH2) Amine->Peptide_Bond

Figure 1: General reaction pathways in carbodiimide-mediated coupling.

The Advent of Aminium/Uronium Reagents: The HATU Advantage

HATU belongs to a class of coupling reagents based on HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). These reagents offer a more efficient and reliable method for amide bond formation by converting the carboxylic acid into a less racemization-prone and highly reactive HOAt-ester.

The key advantages of HATU over traditional carbodiimides include:

  • Higher Coupling Efficiency and Faster Kinetics : HATU-mediated reactions are generally faster and more complete, even for sterically hindered amino acids or difficult peptide sequences.[8]

  • Suppression of Racemization : The formation of the HOAt active ester is rapid and the ester itself is less prone to racemization compared to the O-acylisourea intermediate of carbodiimides. The nitrogen atom in the pyridine ring of HOAt is also thought to provide anchimeric assistance during the coupling step, further enhancing reaction rates and reducing racemization.

  • Reduced Side Reactions : The rapid conversion to the active ester minimizes the opportunity for N-acylurea formation. Furthermore, aminium reagents like HATU are less likely to cause dehydration of asparagine and glutamine side chains, a common side reaction with carbodiimides.[8]

  • Soluble Byproducts : All byproducts of the HATU coupling reaction are soluble in common synthesis solvents, making purification, especially in SPPS, significantly more straightforward.[12]

Mechanism of HATU-Mediated Coupling

In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This ester then readily undergoes nucleophilic attack by the amine to yield the desired peptide bond, regenerating HOAt in the process.

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester + HATU HATU HATU + Base (e.g., DIPEA) HATU->OAt_Ester Peptide_Bond Peptide Bond (Product) OAt_Ester->Peptide_Bond + Amine Byproducts Soluble Byproducts (Tetramethylurea, HOAt) OAt_Ester->Byproducts Amine Amine (R'-NH2) Amine->Peptide_Bond

Figure 2: Simplified mechanism of HATU-mediated peptide bond formation.

Quantitative Performance Analysis

The superiority of modern coupling reagents is best illustrated through comparative experimental data. The following table summarizes representative data collated from various studies, highlighting key performance indicators in peptide synthesis.

Coupling ReagentReaction ConditionsCrude Purity (%)Racemization (%)Key ByproductsReference
DCC/HOBt Standard SPPS75-855-15Insoluble DCU, N-acylurea[13]
DIC/HOBt Standard SPPS80-903-10Soluble DIU, N-acylurea[5][13]
HATU Standard SPPS>95<1Soluble tetramethylurea, HOAt[13]

Note: Values are representative and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

To provide a practical context, the following are standardized protocols for peptide coupling using DIC/HOBt and HATU in a solid-phase synthesis workflow.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a classic method for SPPS.

Workflow Diagram:

DIC_Protocol Start Start: Resin with free amine Wash1 1. Wash Resin (3x with DMF) Start->Wash1 Preactivate 2. Pre-activate Amino Acid (Fmoc-AA-OH, DIC, HOBt in DMF) Wash1->Preactivate Couple 3. Couple to Resin (Add pre-activated mix to resin, 1-2h) Preactivate->Couple Wash2 4. Wash Resin (3x with DMF, 3x with DCM) Couple->Wash2 End End: Resin with elongated peptide Wash2->End

Figure 3: Workflow for a DIC/HOBt mediated coupling cycle in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine. Swell the resin in dimethylformamide (DMF).

  • Reagent Preparation (Activation Solution): In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with DMF (3x) and dichloromethane (DCM) (3x) to remove excess reagents and the soluble DIU byproduct.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating reaction completion.

Protocol 2: HATU Mediated Coupling

This protocol demonstrates the streamlined and efficient nature of modern aminium salt reagents.

Workflow Diagram:

HATU_Protocol Start Start: Resin with free amine Wash1 1. Wash Resin (3x with DMF) Start->Wash1 Activate_Couple 2. In-situ Activation & Coupling (Add Fmoc-AA-OH, HATU, DIPEA in DMF to resin) Wash1->Activate_Couple React 3. React for 20-45 min Activate_Couple->React Wash2 4. Wash Resin (3x with DMF, 3x with DCM) React->Wash2 End End: Resin with elongated peptide Wash2->End

Figure 4: Workflow for a HATU mediated coupling cycle in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: As with the DIC/HOBt protocol, begin with the swelled resin-bound peptide with a free N-terminal amine.

  • Reagent Preparation (Activation Solution): In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HATU (2.95 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution. Note: Pre-activation is typically not required; reagents can be added sequentially to the resin.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature. Reaction times are typically much shorter, ranging from 20 to 45 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble byproducts and excess reagents.

  • Monitoring: Confirm reaction completion using a qualitative test like the Kaiser test.

Conclusion

For researchers and professionals in drug development, the selection of a coupling reagent is a strategic decision that directly impacts project timelines and outcomes. While traditional carbodiimides like DCC and DIC are cost-effective and have a long history of use, their drawbacks are significant. The formation of insoluble or difficult-to-remove byproducts, coupled with a higher propensity for racemization and side reactions, complicates synthesis and purification.

Modern reagents, exemplified by HATU, provide a robust and highly efficient alternative. Their advantages—faster reaction kinetics, superior suppression of racemization, and the generation of easily removable, soluble byproducts—translate to higher purity crude products, simplified workflows, and greater overall reliability. This makes them the preferred choice for the synthesis of complex, high-value peptides where purity and stereochemical integrity are paramount.

References

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. [Link]

  • ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ResearchGate. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. The Catalyst's Companion. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Coupling reaction mechanism. DIC, diisopropylcarbodiimide. ResearchGate. [Link]

  • DIC Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]

  • CAS-1171919-22-4-2,4,6-TRICHLOROPHENYL 8-QUINOLINESULFONATE. ChemBuyersGuide.com. [Link]

  • GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

Sources

Validation

A Comparative Guide to Coupling Reagents in Peptide Fragment Condensation: Performance, Mechanism, and Racemization Control

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of peptide synthesis, the strategic ligation of peptide fragments, known as fragment condensation, stands as a powerful methodolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic ligation of peptide fragments, known as fragment condensation, stands as a powerful methodology for accessing complex and large peptides. The success of this approach hinges critically on the choice of coupling reagent, which governs reaction efficiency, yield, and perhaps most importantly, the preservation of stereochemical integrity at the C-terminal residue of the acyl donor fragment. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, offering experimental insights and data to inform the selection process. While the focus remains on established reagents, we also explore the chemical landscape of sulfonate-based activators, including a discussion on the theoretical potential of compounds like 2,4,6-trichlorophenyl 8-quinolinesulfonate.

The Challenge of Fragment Condensation: A Balancing Act of Reactivity and Chirality

Fragment condensation involves the formation of a peptide bond between two fully protected peptide segments. This strategy offers several advantages over linear solid-phase peptide synthesis (SPPS), including the ability to synthesize longer and more complex peptides, and the purification of smaller, more manageable fragments. However, the activation of the C-terminal carboxylic acid of one fragment renders the adjacent chiral center susceptible to racemization through the formation of an oxazolone intermediate. Therefore, the ideal coupling reagent must exhibit high reactivity to ensure efficient coupling of often sterically hindered fragments, while simultaneously minimizing the rate of racemization.

Established Classes of Coupling Reagents: A Performance Showdown

The arsenal of coupling reagents available to peptide chemists is vast, with each class possessing a distinct mechanistic profile and performance characteristics. The most prominent classes include carbodiimides, aminium/uronium salts, and phosphonium salts.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action:

G Peptide-COOH Peptide-COOH O-Acylisourea O-Acylisourea (Highly Reactive) Peptide-COOH->O-Acylisourea + DIC DIC R-N=C=N-R' Peptide Bond Peptide-CO-NH-Peptide' O-Acylisourea->Peptide Bond + Peptide'-NH2 DCU R-NH-CO-NH-R' (Urea Byproduct) O-Acylisourea->DCU OBt Ester OBt Active Ester (Less Reactive, Racemization Resistant) O-Acylisourea->OBt Ester + HOBt Peptide-NH2 Peptide'-NH2 HOBt HOBt OBt Ester->Peptide Bond + Peptide'-NH2

Figure 1: Carbodiimide activation with HOBt additive.

Performance and Considerations:

While effective, the O-acylisourea intermediate is highly prone to racemization. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[2][3] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which is less susceptible to racemization. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove from the reaction mixture due to its poor solubility.[1] DIC offers an advantage in this regard as the corresponding diisopropylurea is more soluble.[3]

Aminium/Uronium Salts: The Gold Standard for Efficiency

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high coupling efficiency and rapid reaction kinetics.[1][4]

Mechanism of Action:

G Peptide-COOH Peptide-COOH OAt Ester OAt Active Ester (Highly Reactive) Peptide-COOH->OAt Ester + HATU/Base HATU HATU Peptide Bond Peptide-CO-NH-Peptide' OAt Ester->Peptide Bond + Peptide'-NH2 Peptide-NH2 Peptide'-NH2 G Peptide-COOH Peptide-COOH OBt Ester OBt Active Ester Peptide-COOH->OBt Ester + PyBOP/Base PyBOP PyBOP Peptide Bond Peptide-CO-NH-Peptide' OBt Ester->Peptide Bond + Peptide'-NH2 Peptide-NH2 Peptide'-NH2

Figure 3: Activation mechanism of PyBOP.

Performance and Considerations:

Similar to aminium salts, phosphonium reagents like PyBOP generate active esters. A key advantage of phosphonium reagents is that they do not have the potential for the guanidinylation side reaction. [3]PyAOP, the HOAt analogue of PyBOP, offers enhanced reactivity and is particularly effective for difficult couplings, including those involving N-methylated amino acids. [1]

Comparative Performance Data

The choice of coupling reagent can significantly impact the outcome of a fragment condensation reaction. The following table summarizes typical performance characteristics based on literature data. It is important to note that actual results can be highly sequence- and substrate-dependent.

Coupling ReagentTypical Reaction TimeRelative YieldRacemization SuppressionKey Considerations
DCC/HOBt 4-24 hoursGoodModerateInsoluble urea byproduct.
DIC/HOBt 4-24 hoursGoodModerateSoluble urea byproduct. [3]
HBTU 1-4 hoursVery GoodGoodPotential for guanidinylation. [4]
HATU 0.5-2 hoursExcellentExcellentMore expensive than HBTU. [4]
PyBOP 1-4 hoursVery GoodGoodNo guanidinylation side reaction. [3]

The Case of Sulfonate-Based Reagents: An Area for Exploration

The initial query centered on the performance of 2,4,6-trichlorophenyl 8-quinolinesulfonate in fragment condensation. Extensive literature searches did not yield specific applications of this compound, or other aryl 8-quinolinesulfonates, as coupling reagents for peptide bond formation.

The established chemistry of sulfonate esters primarily involves their reaction with nucleophiles at the sulfur atom, leading to the formation of sulfonamides, or their use as leaving groups in substitution reactions. [5][6]The formation of a peptide bond requires the activation of a carboxylic acid. A hypothetical mechanism for a sulfonate-based coupling reagent would likely involve the formation of a mixed anhydride between the carboxylic acid and the sulfonic acid.

While this is chemically plausible, the reactivity and stability of such an intermediate for peptide synthesis have not been reported. It is possible that such reagents are not reactive enough to efficiently drive the amide bond formation, or that they are prone to side reactions. The current body of literature on peptide coupling reagents is dominated by the well-established carbodiimide, aminium/uronium, and phosphonium salt classes, which have been extensively optimized for performance and racemization suppression.

Experimental Protocols

The following are generalized protocols for fragment condensation using representative coupling reagents. Optimization of stoichiometry, reaction time, and temperature is often necessary for specific peptide fragments.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Fragment_A N-protected Peptide Fragment A (C-terminal COOH) Dissolve_A Dissolve Fragment A and Coupling Reagent/Additive in Solvent Fragment_A->Dissolve_A Fragment_B C-protected Peptide Fragment B (N-terminal NH2) Add_B Add Fragment B Fragment_B->Add_B Add_Base Add Base (e.g., DIPEA) Dissolve_A->Add_Base Add_Base->Add_B Stir Stir at appropriate temperature Add_B->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up/Extraction Quench->Extract Purify Purify by Chromatography (e.g., HPLC) Extract->Purify

Figure 4: General workflow for peptide fragment condensation.

Protocol 1: DIC/HOBt Mediated Coupling
  • Dissolve the N-protected peptide fragment (1.0 eq.) and HOBt (1.2 eq.) in an appropriate solvent (e.g., DMF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) to the solution and stir for 15 minutes.

  • Add the C-protected peptide fragment (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.

  • Proceed with standard aqueous work-up and purification.

Protocol 2: HATU Mediated Coupling

[7]

  • Dissolve the N-protected peptide fragment (1.0 eq.) and HATU (1.1 eq.) in an appropriate solvent (e.g., DMF).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the C-protected peptide fragment (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 0.5-2 hours, monitoring progress by TLC or HPLC.

  • Proceed with standard aqueous work-up and purification.

Protocol 3: PyBOP Mediated Coupling

[8]

  • Dissolve the N-protected peptide fragment (1.0 eq.), PyBOP (1.1 eq.), and HOBt (1.2 eq., optional but recommended for racemization suppression) in an appropriate solvent (e.g., DMF).

  • Add a tertiary amine base, such as DIPEA (2.0 eq.), to the solution.

  • Add the C-protected peptide fragment (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or HPLC.

  • Proceed with standard aqueous work-up and purification.

Conclusion

The selection of a coupling reagent for peptide fragment condensation is a critical decision that directly influences the success of the synthesis. While carbodiimides offer a cost-effective solution, aminium/uronium and phosphonium salt reagents generally provide superior performance in terms of reaction speed, yield, and, most importantly, suppression of racemization. HATU currently stands out as one of the most efficient reagents for challenging fragment condensations. The exploration of novel reagent classes is an ongoing endeavor in peptide chemistry; however, sulfonate-based activators like 2,4,6-trichlorophenyl 8-quinolinesulfonate do not currently have a documented application in this context. Researchers are encouraged to select a well-established coupling reagent and optimize the reaction conditions for their specific peptide fragments to achieve the desired outcome.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Wang, L., et al. (2023). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 62(15), e202217625. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Zhang, W., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2029-2043. [Link]

  • Zhao, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]

  • Zhang, W., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. ACS Publications. [Link]

  • Chen, S. X., & Maeji, N. J. (1994). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Australian Journal of Chemistry, 47(9), 1747-1751. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Zhao, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]

  • Li, X., et al. (2017). Fragment synthesis of disulfide-containing peptides. RSC Advances, 7(86), 54625-54630. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Amide/sulfonamide formation and subsequent ester hydrolysis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of protein chemistry, 11(2), 205–215. [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2019, September 22). Synthesis of peptides rich in serines?. [Link]

Sources

Comparative

LC-MS analysis for validating peptide purity after synthesis with 2,4,6-Trichlorophenyl 8-quinolinesulfonate

A Senior Application Scientist's Guide to LC-MS Validation of Novel Peptide Coupling Reagents Executive Summary The relentless pursuit of therapeutic peptides with higher purity, efficacy, and safety profiles necessitate...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to LC-MS Validation of Novel Peptide Coupling Reagents

Executive Summary

The relentless pursuit of therapeutic peptides with higher purity, efficacy, and safety profiles necessitates continuous innovation in solid-phase peptide synthesis (SPPS). The coupling reagent is the linchpin of this process, directly influencing yield, purity, and the suppression of deleterious side reactions like epimerization. While established reagents such as HATU and DIC/Oxyma serve as industry benchmarks, the landscape is ripe for novel agents that may offer enhanced performance, safety, or cost-efficiency. This guide introduces a robust framework for the validation of new coupling reagents, using the novel sulfonate ester, 2,4,6-Trichlorophenyl 8-quinolinesulfonate (TOSq), as a working example. We will detail a comparative workflow, leveraging the unparalleled analytical power of Liquid Chromatography-Mass Spectrometry (LC-MS) to rigorously assess performance against current gold standards. This document serves as a comprehensive protocol for researchers, chemists, and drug development professionals seeking to empirically validate and adopt next-generation synthesis tools.

The Imperative of Purity: The Role of Coupling Reagents in SPPS

In peptide synthesis, the goal is the exclusive formation of a specific amide bond between the activated carboxyl group of one amino acid and the free amino group of another. The reality, however, is a competitive reaction landscape where side reactions can lead to a heterogeneous mixture of impurities. These impurities, which include deletion sequences, truncations, and epimerized isoforms, can be challenging to separate and may compromise the biological activity and safety of the final product.[1][2]

The coupling reagent's primary role is to generate a highly reactive intermediate from the carboxylic acid, facilitating rapid and efficient amide bond formation while minimizing side reactions. The ideal reagent should provide:

  • High Coupling Efficiency: Driving the reaction to completion to maximize yield and prevent deletion sequences.

  • Suppression of Racemization: Preserving the stereochemical integrity of the chiral amino acids.[3][4]

  • Stability and Safety: Easy to handle with a favorable safety profile (e.g., non-explosive).

  • Solubility: Readily soluble in common SPPS solvents like Dimethylformamide (DMF) or greener alternatives.[5]

A Novel Candidate: 2,4,6-Trichlorophenyl 8-quinolinesulfonate (TOSq)

Activated sulfonate esters represent a class of potential coupling reagents. Here, we propose 2,4,6-Trichlorophenyl 8-quinolinesulfonate (TOSq) as a novel candidate. The proposed mechanism involves the reaction of the N-protected amino acid's carboxylate with TOSq to form a highly reactive mixed anhydride. The 8-quinolinesulfonate is an excellent leaving group, and the electron-withdrawing nature of the trichlorophenyl group further enhances the reactivity of the intermediate, promoting efficient aminolysis.

TOSq_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_Carboxylate R-COO⁻ (Amino Acid Carboxylate) Mixed_Anhydride R-CO-O-SO₂-Q (Reactive Intermediate) AA_Carboxylate->Mixed_Anhydride + TOSq TOSq TOSq (Coupling Reagent) Peptide_Amine H₂N-Peptide (N-terminal Amine) Peptide_Bond R-CO-NH-Peptide (New Peptide Bond) Mixed_Anhydride->Peptide_Bond + H₂N-Peptide

Caption: Proposed mechanism of amino acid activation by TOSq.

The key to validating TOSq is to empirically measure its performance against well-characterized, established reagents.

The Benchmarks: Established Reagents for Comparison

A meaningful validation requires comparison against the industry's most trusted reagents.

  • Aminium/Uronium Salts (HBTU, HATU): These reagents, such as HBTU and HATU, react with the amino acid to form an OBt or OAt active ester, respectively.[6][7][8] They are renowned for their high reactivity and speed, making them the workhorses for both routine and "difficult" couplings, which are sequences prone to incomplete reactions.[9][10][11] HATU is generally considered more reactive than HBTU and is particularly effective at minimizing racemization.[10][12]

  • Carbodiimide and Additives (DIC/Oxyma): This system uses a carbodiimide, typically N,N'-Diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[9][13] This activation alone can lead to significant racemization. The addition of an agent like Oxyma Pure® forms an intermediate oxyma ester, which is highly reactive yet effectively suppresses racemization.[4][14] The DIC/Oxyma system is a popular choice due to its high efficiency, low cost, and superior safety profile, as it avoids the potentially explosive benzotriazole-based additives like HOBt.[4]

Experimental Design for Comparative Validation

To objectively assess a novel reagent like TOSq, a controlled experiment is essential. This involves synthesizing an identical, challenging model peptide using TOSq and the benchmark reagents (HATU and DIC/Oxyma) under standardized conditions. The crude products are then analyzed by LC-MS to determine purity, impurity profiles, and stereochemical integrity.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_results Results & Comparison S1 SPPS with TOSq A1 LC-MS Purity Analysis (Crude Product) S1->A1 A2 Peptide Hydrolysis S1->A2 S2 SPPS with HATU S2->A1 S2->A2 S3 SPPS with DIC/Oxyma S3->A1 S3->A2 R1 Purity & Impurity Profile A1->R1 A3 Chiral LC-MS Analysis (Amino Acids) A2->A3 R2 Racemization Levels A3->R2 R3 Overall Performance Assessment R1->R3 R2->R3

Caption: Workflow for validating a novel peptide coupling reagent.

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide

This protocol outlines the synthesis of a single model peptide using three different coupling methods. A known "difficult" sequence, such as one containing sterically hindered amino acids (e.g., Aib) or a sequence prone to aggregation, is recommended.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain. Repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and Isopropanol (3x).

  • Amino Acid Coupling (Perform separately for each reagent):

    • Method A (TOSq): In a separate vial, pre-activate Fmoc-amino acid (4 eq) with TOSq (4 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF for 2 minutes. Add the solution to the resin.

    • Method B (HATU): In a separate vial, pre-activate Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.[15] Add the solution to the resin.

    • Method C (DIC/Oxyma): In a separate vial, dissolve Fmoc-amino acid (4 eq) and Oxyma Pure (4 eq) in DMF. Add DIC (4 eq) to the solution and add immediately to the resin.[13][16]

  • Reaction & Monitoring: Agitate the coupling reaction for 1 hour at room temperature. Take a small sample of resin beads and perform a Kaiser test to monitor for completion (a negative test indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • Product Precipitation: Filter the resin and precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol 2: LC-MS Analysis for Peptide Purity

This protocol provides a general method for analyzing the crude peptide products.

  • Sample Preparation: Dissolve a small amount of each crude peptide in 0.1% TFA in water to a final concentration of 1 mg/mL.

  • LC-MS System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[17] (Note: Formic acid is preferred over TFA for better MS sensitivity).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 200–2000 m/z.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra to confirm the identity of the main peak and characterize impurities.

  • Data Analysis:

    • Integrate the peak area of the UV chromatogram at 214 nm.

    • Calculate crude purity as: (Area of Target Peptide Peak / Total Area of All Peaks) * 100.

    • Confirm the mass of the main peak corresponds to the theoretical mass of the target peptide.

    • Use MS and MS/MS data to identify major impurities (e.g., +1 Da for epimerization, -amino acid mass for deletions).[18][19]

Data Interpretation and Performance Comparison

The data gathered from the LC-MS analyses allows for a direct, quantitative comparison of the coupling reagents. The results should be summarized for clarity.

Table 1: Comparative Performance of Coupling Reagents

Performance MetricTOSq (Novel Reagent)HATU (Aminium Benchmark)DIC/Oxyma (Carbodiimide Benchmark)
Crude Purity (%) [Experimental Value][Experimental Value][Experimental Value]
Target Peptide Yield [Relative Yield][Relative Yield][Relative Yield]
Major Impurities Detected [List impurities by mass][List impurities by mass][List impurities by mass]
Racemization Level (%) *[Experimental Value][Experimental Value][Experimental Value]

*Determined by a separate chiral LC-MS analysis after total hydrolysis, as described by Strege et al. (2023).[3]

Interpreting the Table:

  • Crude Purity: A direct measure of coupling efficiency and side reaction suppression. A higher percentage indicates a more effective reagent.

  • Target Peptide Yield: While crude purity is important, the overall yield of the desired product is critical for process efficiency.

  • Major Impurities: The identity of impurities provides mechanistic insight. For example, a high level of deletion sequences suggests incomplete coupling, while the presence of dipeptides or other adducts may point to specific side reactions of the reagent.

  • Racemization Level: This is a critical quality attribute, especially for therapeutic peptides. A lower value signifies superior performance in maintaining stereochemical integrity.[3][4]

Conclusion

The validation of a novel peptide coupling reagent is a multi-faceted process that demands rigorous and systematic evaluation. By employing a comparative framework against established benchmarks like HATU and DIC/Oxyma, researchers can generate the objective data needed to make informed decisions. LC-MS is an indispensable tool in this workflow, providing high-resolution separation and unambiguous mass identification that together paint a complete picture of peptide purity and identity.[18][20][21] The protocols and evaluation criteria outlined in this guide provide a clear pathway for assessing the performance of new reagents like 2,4,6-Trichlorophenyl 8-quinolinesulfonate (TOSq), ultimately empowering scientists to adopt superior chemical tools and advance the field of peptide synthesis.

References

  • Almac Group. (n.d.). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac. Retrieved from [Link]

  • Carpino, L. A., et al. (1993). HBTU activation for automated Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(49), 7829-7832. Available at: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Retrieved from [Link]

  • N.A. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC North America. Retrieved from [Link]

  • Neuland Labs. (2025, October 27). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind HBTU: Enhancing Peptide Synthesis Efficiency and Control. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature. Retrieved from [Link]

  • Strege, M. A., & Toth, F. I. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available at: [Link]

  • Waters Corporation. (n.d.). Characterization of Synthetic Peptides and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. LabRulez. Retrieved from [Link]

  • Zhang, Y., et al. (2021). DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Journal of Peptide Science, 28(3), e3368. Available at: [Link]

Sources

Validation

A Comparative Guide to Modern Sulfonamide Synthesis: Evaluating Alternatives to 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutic agents, including antibiotics, diuretics, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The synthesis of this critical moiety has traditionally relied on a variety of coupling reagents, among them 2,4,6-trichlorophenyl 8-quinolinesulfonate. However, the pursuit of milder reaction conditions, broader substrate scope, and improved safety profiles has driven the exploration of novel and more efficient alternatives. This guide provides a detailed comparison of contemporary reagents and methodologies for sulfonamide synthesis, offering researchers the insights needed to select the optimal strategy for their specific applications.

The Classical Approach: Sulfonyl Chlorides

The most traditional and widely practiced method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This method's longevity is a testament to its reliability and the ready availability of a vast array of sulfonyl chloride building blocks.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis using Sulfonyl Chloride

  • Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Sulfonamide Synthesis via Sulfonyl Chloride

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine Amine (1.0 eq) base Base (1.2 eq) solvent Aprotic Solvent sulfonyl_chloride Sulfonyl Chloride (1.1 eq) (add dropwise at 0 °C) solvent->sulfonyl_chloride stir Stir at RT (2-16 h) sulfonyl_chloride->stir quench Quench with H₂O stir->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify product Pure Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Advantages:

  • High reactivity.

  • Wide availability of starting materials.

  • Well-established and understood methodology.

Disadvantages:

  • Moisture sensitivity of sulfonyl chlorides.

  • Generation of corrosive HCl byproduct.

  • Can be harsh for sensitive or complex substrates.

Milder Alternatives: Sulfonyl Fluorides and SOF-Based Reagents

In recent years, sulfonyl fluorides have emerged as valuable alternatives to their chloride counterparts, offering enhanced stability and milder reaction conditions. The development of reagents like sulfuryl fluoride (SO₂F₂) and 4-(acetylamino)phenyl]imidodisulfuryl difluoride (ASIF) has further expanded the toolkit for sulfonamide synthesis.

Mechanism: The reaction of sulfonyl fluorides with amines is generally slower than with sulfonyl chlorides and often requires a stronger base or a catalyst. The increased stability of the S-F bond compared to the S-Cl bond allows for greater functional group tolerance. SO₂F₂ and related reagents enable the direct conversion of amines to sulfamoyl fluorides, which can then be coupled with another amine.

Experimental Protocol: Two-Step Sulfonamide Synthesis using SO₂F₂

Step 1: Synthesis of Sulfamoyl Fluoride

  • To a solution of a primary or secondary amine (1.0 eq) and a hindered base (e.g., DBU or DBU/triethylamine) in a suitable solvent (e.g., acetonitrile) at room temperature, bubble in SO₂F₂ gas or add a solution of SO₂F₂.

  • Monitor the reaction by ¹⁹F NMR or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction and isolate the sulfamoyl fluoride intermediate.

Step 2: Coupling with a Second Amine

  • Dissolve the isolated sulfamoyl fluoride (1.0 eq) and a second, typically less hindered, amine (1.1 eq) in a polar aprotic solvent (e.g., DMF).

  • Add a suitable base (e.g., potassium carbonate) and heat the reaction mixture if necessary.

  • Monitor the reaction for the formation of the final sulfonamide product.

  • Perform an aqueous workup and purify the product by standard methods.

Comparative Data: Sulfonyl Chlorides vs. Sulfonyl Fluorides

FeatureSulfonyl ChloridesSulfonyl Fluorides
Reactivity HighModerate to High
Stability Moisture sensitiveGenerally stable, benchtop reagents
Byproduct HCl (corrosive)HF (requires careful handling)
Conditions Often requires pyridine or Et₃NCan utilize milder, non-nucleophilic bases
Substrate Scope Broad, but can be harshExcellent, high functional group tolerance
Pre-activated Esters: The Role of 8-Quinolinesulfonates

Reagents like 2,4,6-trichlorophenyl 8-quinolinesulfonate serve as "pre-activated" esters of sulfonic acids. This strategy avoids the direct use of highly reactive sulfonyl halides.

Mechanism: The 8-quinolinesulfonate group acts as a good leaving group. The reaction proceeds through nucleophilic substitution at the sulfur atom by an amine. The choice of the activating phenol (e.g., 2,4,6-trichlorophenol) modulates the reactivity of the sulfonate ester.

Workflow for Sulfonamide Synthesis via Activated Esters

reagents Amine + Activated Sulfonate Ester (e.g., 2,4,6-Trichlorophenyl 8-quinolinesulfonate) reaction Reaction in suitable solvent (often with a non-nucleophilic base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Sulfonamide Product purification->product

Caption: Synthesis via activated sulfonate esters.

Advantages:

  • Avoids the use of sulfonyl halides.

  • Can be suitable for acid-sensitive substrates.

Disadvantages:

  • Requires pre-synthesis of the activated ester.

  • The phenolic byproduct must be removed during purification.

  • May offer limited advantages over modern, milder reagents.

Modern Coupling Reagents and Catalytic Methods

The field continues to evolve with the development of novel coupling reagents and catalytic systems that offer significant advantages in terms of efficiency, selectivity, and environmental impact.

a) N-Sulfonyl-N-phenylsulfoximines: These reagents have demonstrated excellent performance in the synthesis of sulfonamides from a wide range of amines and sulfonyl chlorides under mild conditions.

b) Transition-Metal Catalysis: Palladium and copper-catalyzed methods have been developed for the cross-coupling of sulfonyl chlorides or sulfinate salts with amines and anilines. These methods often exhibit high functional group tolerance and can be applied to complex molecular architectures.

c) SO₂ Surrogates: Reagents such as DABSO (DABCO-bis(sulfur dioxide)) serve as solid, easy-to-handle sources of SO₂. They can be used in multi-component reactions with amines and Grignard reagents or aryl halides to construct sulfonamides, bypassing the need for pre-formed sulfonyl chlorides.

Comparative Overview of Modern Alternatives

MethodReagent/CatalystKey AdvantagesPotential Limitations
Sulfonyl Fluorides SO₂F₂, ASIFHigh stability, mild conditions, good for late-stage functionalizationHandling of gaseous SO₂F₂, potential for HF byproduct
N-Sulfonyl-N-phenylsulfoximines Sulfoximine derivativesMild conditions, broad substrate scopeReagent synthesis may be required
Catalytic Cross-Coupling Pd or Cu catalystsHigh functional group tolerance, access to diverse structuresCatalyst cost and removal, optimization of reaction conditions
SO₂ Surrogates DABSOSolid, easy to handle SO₂ source, enables novel disconnectionsMulti-component nature can require extensive optimization
Conclusion

While the use of 2,4,6-trichlorophenyl 8-quinolinesulfonate and the classical sulfonyl chloride approach remain viable for sulfonamide synthesis, a host of modern alternatives now provide researchers with milder, more versatile, and often more efficient methodologies. The choice of reagent should be guided by the specific requirements of the target molecule, considering factors such as substrate complexity, functional group tolerance, and scalability. The adoption of sulfonyl fluorides and catalytic methods, in particular, represents a significant advancement in the field, enabling the synthesis of complex sulfonamides under conditions that were previously challenging. As the demand for novel sulfonamide-containing therapeutics continues to grow, the ongoing development of innovative synthetic methods will be paramount.

References

  • Sulfonyl Fluorides as Reagents in Organic Synthesis. Chemical Reviews. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • DABSO as a Source of Sulfur Dioxide in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Synthesis of Sulfonamides. Organic Letters. [Link]

  • Recent advances in the synthesis of sulfonamides. RSC Advances. [Link]

Comparative

A Researcher's Guide to the Kinetic Analysis of Novel Coupling Reagents: A Case Study of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

In the dynamic field of drug development and peptide chemistry, the quest for more efficient, reliable, and cost-effective synthetic methodologies is perpetual. The heart of peptide synthesis lies in the formation of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug development and peptide chemistry, the quest for more efficient, reliable, and cost-effective synthetic methodologies is perpetual. The heart of peptide synthesis lies in the formation of the amide bond, a reaction orchestrated by a diverse array of coupling reagents. While many reagents are well-characterized, the landscape is ever-evolving with the emergence of novel agents promising unique advantages. This guide provides a comprehensive framework for the kinetic evaluation of such novel reagents, using the intriguing, yet sparsely documented, 2,4,6-Trichlorophenyl 8-quinolinesulfonate as a case study.

This document is not a mere recitation of protocols but a deep dive into the "why" behind the "how." We will dissect the theoretical underpinnings of this novel reagent, compare it with established alternatives, and provide a robust, self-validating experimental workflow for its kinetic characterization. Our goal is to empower you, the researcher, to not only understand the principles but also to confidently evaluate and potentially adopt new tools in your synthetic arsenal.

The Emergence of a Novel Reagent: Theoretical Analysis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

The efficacy of a coupling reagent is fundamentally tied to its ability to activate a carboxylic acid towards nucleophilic attack by an amine. The structure of 2,4,6-Trichlorophenyl 8-quinolinesulfonate suggests a mechanism involving the formation of a highly reactive sulfonate ester intermediate.

Proposed Mechanism of Action

We hypothesize a two-step activation process. First, the carboxylic acid displaces the 2,4,6-trichlorophenoxide, a good leaving group due to the inductive effect of the chlorine atoms, to form an 8-quinolinesulfonyl ester of the amino acid. This intermediate is highly activated towards nucleophilic attack by the amine of the second amino acid. The quinoline nitrogen may also play a role in stabilizing the transition state.

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid (R-COOH) Reagent 2,4,6-Trichlorophenyl 8-quinolinesulfonate Intermediate Activated 8-quinolinesulfonyl ester AA_COOH->Intermediate + Reagent TCP_leaving_group 2,4,6-Trichlorophenol Intermediate->TCP_leaving_group - Intermediate_c Activated 8-quinolinesulfonyl ester AA_NH2 Incoming Amino Acid (R'-NH2) Peptide_bond Dipeptide (R-CO-NH-R') Intermediate_c->Peptide_bond + R'-NH2 Byproduct 8-quinolinesulfonic acid Peptide_bond->Byproduct +

Caption: Proposed mechanism for 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Hypothesized Advantages and Disadvantages
  • Potential Advantages: The highly electron-withdrawing nature of both the trichlorophenyl and quinolinesulfonyl groups could lead to a very rapid activation step. The water-solubility of the 8-quinolinesulfonic acid byproduct might simplify purification.

  • Potential Disadvantages: The high reactivity could increase the risk of racemization. The stability of the reagent and the activated intermediate in common synthesis solvents would need to be carefully evaluated.

The Competitive Landscape: A Comparison with Established Coupling Reagents

To contextualize the potential performance of our novel reagent, we must compare it to the current standards in the field. We will consider representatives from three major classes: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses

Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a cost-effective and widely used reagent.[1] The mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize racemization.[1][2]

G cluster_DIC DIC/HOBt Activation AA_COOH R-COOH O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + DIC DIC DIC HOBt_ester HOBt-ester O_Acylisourea->HOBt_ester + HOBt HOBt HOBt DIU Diisopropylurea (byproduct) HOBt_ester->DIU +

Caption: Activation mechanism of DIC with HOBt additive.

Phosphonium Salts: High Efficiency

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a popular phosphonium salt that forms a HOBt active ester. These reagents are known for their high coupling efficiency and are often used for sterically hindered amino acids.

G cluster_PyBOP PyBOP Activation AA_COOH R-COOH HOBt_ester HOBt-ester AA_COOH->HOBt_ester + PyBOP, Base PyBOP PyBOP Base Base (e.g., DIPEA) Byproducts Hexamethylphosphoramide + Pyrrolidine HOBt_ester->Byproducts +

Caption: Activation mechanism of PyBOP.

Uronium/Aminium Salts: Speed and Safety

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its modern counterparts like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and fast-acting reagents.[2] COMU, based on OxymaPure instead of the potentially explosive HOBt/HOAt, offers an improved safety profile.[2]

G cluster_COMU COMU Activation AA_COOH R-COOH Oxyma_ester Oxyma-ester AA_COOH->Oxyma_ester + COMU, Base COMU COMU Base Base (e.g., DIPEA) Byproducts Morpholino-based urea Oxyma_ester->Byproducts +

Caption: Activation mechanism of COMU.

Reagent ClassExample(s)Activation SpeedRacemization RiskByproductsKey Features
Carbodiimides DIC/HOBtModerateLow with additiveInsoluble/Soluble ureasCost-effective, widely used.[1]
Phosphonium Salts PyBOPFastLowWater-solubleHigh efficiency, good for hindered couplings.
Uronium/Aminium Salts HATU, COMUVery FastLowWater-solubleHigh reactivity, improved safety (COMU).[2]
Sulfonate Esters (Hypothesized) 2,4,6-Trichlorophenyl 8-quinolinesulfonatePotentially Very FastTo be determinedWater-solubleNovel mechanism, potential for rapid activation.

A Practical Guide to Kinetic Analysis of Coupling Reactions

To objectively assess the performance of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a rigorous kinetic analysis is essential. The following protocol provides a robust framework for such an evaluation, which can be adapted for any coupling reagent.

Experimental Workflow

G cluster_workflow Kinetic Analysis Workflow Model_Reaction Select Model Reaction (e.g., Fmoc-Gly-OH + H-Phe-OMe) Reagent_Prep Prepare Reagent Solutions (Coupling reagent, Amino Acids, Base) Model_Reaction->Reagent_Prep Reaction_Setup Initiate Reaction at Controlled Temperature Reagent_Prep->Reaction_Setup Time_Sampling Quench Aliquots at Timed Intervals Reaction_Setup->Time_Sampling HPLC_Analysis Analyze Samples by RP-HPLC Time_Sampling->HPLC_Analysis Data_Analysis Plot [Product] vs. Time Calculate Initial Rate HPLC_Analysis->Data_Analysis Comparison Compare Rates with Standard Reagents Data_Analysis->Comparison

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Protocol for Kinetic Analysis

Objective: To determine the initial reaction rate of a model peptide coupling reaction mediated by a novel coupling reagent.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling reagent (e.g., 2,4,6-Trichlorophenyl 8-quinolinesulfonate and standards like DIC/HOBt, PyBOP, COMU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., 1% Trifluoroacetic acid in Acetonitrile/Water)

  • HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the Fmoc-amino acid, amino acid ester hydrochloride, coupling reagent, and base in anhydrous DMF at known concentrations (e.g., 0.1 M). Rationale: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run.

  • Reaction Setup:

    • In a thermostatted reaction vial (e.g., 25 °C), add the Fmoc-amino acid and amino acid ester hydrochloride solutions.

    • Add the base to neutralize the hydrochloride salt and stir for 2 minutes. Rationale: Pre-neutralization ensures the free amine is available for coupling.

    • Initiate the reaction by adding the coupling reagent solution and start a timer. Rationale: The addition of the coupling reagent is the rate-determining initiation step.

  • Time-Course Sampling:

    • At specific time points (e.g., 0.5, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a larger volume (e.g., 180 µL) of the quenching solution. Rationale: Quenching with acid stops the reaction by protonating the amine and inactivating the coupling reagent.

  • HPLC Analysis:

    • Analyze each quenched sample by Reverse-Phase HPLC.

    • Use a suitable gradient of acetonitrile in water (with 0.1% TFA) to separate the starting materials, product (dipeptide), and byproducts.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the Fmoc group).

    • Generate a calibration curve for the product to quantify its concentration in each sample. Rationale: HPLC provides a quantitative measure of product formation over time.

  • Data Analysis:

    • Plot the concentration of the dipeptide product versus time.

    • Determine the initial reaction rate from the slope of the linear portion of the curve (typically the first few time points).

    • Repeat the experiment with standard coupling reagents under identical conditions for a direct comparison.

Assessing Racemization

To evaluate the risk of racemization, a chiral model system should be used (e.g., coupling of Fmoc-L-Phe-OH to H-L-Ala-OMe). The resulting dipeptide mixture (L-L and D-L isomers) can be analyzed by chiral HPLC or by HPLC after derivatization to separate the diastereomers. The percentage of the D-L isomer provides a quantitative measure of racemization.

Hypothetical Performance Comparison and Outlook

Based on our theoretical analysis and the established performance of other reagents, we can construct a hypothetical comparison to guide initial evaluations of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

ParameterDIC/HOBtPyBOPCOMU2,4,6-Trichlorophenyl 8-quinolinesulfonate (Hypothesized)
Relative Rate Baseline~5-10x~10-20xPotentially >20x
Racemization Risk LowLowVery LowModerate to High (to be tested)
Safety GoodGoodExcellentTo be determined (stability, toxicity)
Byproduct Removal ModerateEasyEasyPotentially Easy (water-soluble)
Cost-Effectiveness HighModerateLowTo be determined

This guide provides a robust framework for the systematic evaluation of novel coupling reagents like 2,4,6-Trichlorophenyl 8-quinolinesulfonate. By combining theoretical analysis with rigorous kinetic experiments, researchers can make data-driven decisions about adopting new technologies in their synthetic workflows. The principles and protocols outlined herein are designed to be broadly applicable, fostering a culture of critical evaluation and innovation in the field of peptide synthesis.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Vale, W., Rivier, C., & Brown, M. (1977). Regulatory Peptides of the Hypothalamus. Annual Review of Physiology, 39(1), 473-527. (Note: While not directly about coupling reagents, foundational peptide work relies on these methods). [Link]

  • U.S. Patent No. 5,233,044. (1993). Active esters for solid phase peptide synthesis.
  • Duong, N. N., Wang, B., Sooknoi, T., Crossley, S. P., & Resasco, D. E. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem, 10(13), 2823–2832. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Masterson, D. S. (2021). Emerging Trends in Solid State Phase Peptide Synthesis. [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289). Academic Press. [Link]

Sources

Validation

A Comparative Guide to 2,4,6-Trichlorophenyl 8-quinolinesulfonate for Large-Scale Amide Synthesis: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The efficient and cost-effective formation of amide bonds is a cornerstone of modern pharmaceutical and chemical manufacturing. The choice of coupling reage...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective formation of amide bonds is a cornerstone of modern pharmaceutical and chemical manufacturing. The choice of coupling reagent is a critical decision point in any large-scale synthesis, directly influencing reaction efficiency, product purity, scalability, and overall process economics. While a host of well-established reagents dominate the landscape, the exploration of novel agents that offer a superior balance of reactivity, cost, and safety is a continuous pursuit.

This guide provides a detailed cost-benefit analysis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a specialized coupling reagent, in the context of large-scale synthesis. We will dissect its mechanism, compare its projected performance against industry-standard alternatives, and provide actionable experimental protocols. Our analysis is grounded in the fundamental principles of organic chemistry and process development, offering a senior application scientist's perspective on where this reagent may offer a strategic advantage.

The Reagents: A Mechanistic Rationale

The efficacy of a coupling reagent is determined by its ability to activate a carboxylic acid, transforming the hydroxyl group into a competent leaving group, thereby facilitating nucleophilic attack by an amine. The structure of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is intentionally designed to achieve this activation with specific advantages.

2,4,6-Trichlorophenyl 8-quinolinesulfonate: A Bifunctional Design

This reagent is synthesized from two key components: 8-quinolinesulfonyl chloride and 2,4,6-trichlorophenol (TCP).[1][2] The resulting structure combines a potent activating group with a highly effective leaving group.

  • Activation: The 8-quinolinesulfonyl moiety serves as the primary activator. In the presence of a carboxylic acid and a base, it is believed to form a mixed sulfonic-carboxylic anhydride. This intermediate is highly reactive but can be prone to decomposition.

  • In-Situ Intermediate Formation: The key mechanistic step is the subsequent intramolecular reaction where the 2,4,6-trichlorophenoxide displaces the sulfonate, forming a stable, activated 2,4,6-trichlorophenyl (TCP) ester of the carboxylic acid.

  • The Leaving Group: 2,4,6-trichlorophenol is an excellent leaving group. The three electron-withdrawing chlorine atoms significantly increase the acidity of the phenol (pKa ≈ 6.0), thereby stabilizing the resulting phenoxide anion after the amine attacks the activated ester. This stability translates to a favorable reaction equilibrium for amide bond formation. Furthermore, TCP is less toxic and more cost-effective than other common phenol-based leaving groups, such as pentafluorophenol.[3]

Mechanism_TCPQS cluster_activation Activation & Intermediate Formation cluster_coupling Amide Formation RCOOH Carboxylic Acid ActiveEster Activated TCP Ester R-CO-OTCP RCOOH->ActiveEster + TCPQS + Base TCPQS 2,4,6-Trichlorophenyl 8-quinolinesulfonate TCPQS->ActiveEster Base Base (e.g., TEA) Base->ActiveEster QuinolineSulfonate Quinolinesulfonate Byproduct ActiveEster->QuinolineSulfonate forms Amide Amide Product ActiveEster->Amide + Amine Amine Amine R'-NH2 Amine->Amide TCP 2,4,6-Trichlorophenol Byproduct Amide->TCP releases

Caption: Proposed mechanism of TCPQS-mediated amide bond formation.

Benchmark Alternatives for Large-Scale Synthesis

A meaningful analysis requires comparison against established reagents, each with a distinct profile of reactivity, cost, and handling.

  • Carbodiimides (DCC, DIC): These are the workhorses for large-scale synthesis due to their low cost.[4] They activate carboxylic acids to form O-acylisourea intermediates. Their primary drawback is the formation of insoluble (DCC) or soluble but cumbersome (DIC) urea byproducts and a higher risk of racemization, which necessitates the use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5][6]

  • Uronium/Aminium Salts (HBTU, HATU, COMU): These reagents offer high efficiency, rapid reaction times, and generally low rates of racemization.[7][8] They are often the reagents of choice for difficult couplings.[9] However, their higher cost and the potentially explosive nature of benzotriazole-based byproducts (a concern for HBTU/HATU, but not the Oxyma-based COMU) can be limiting factors at scale.[5][7]

  • Phosphonium Salts (PyBOP): Similar to uronium salts in reactivity, phosphonium reagents like PyBOP are known for their ability to suppress racemization.[4] A key drawback is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct with the parent reagent, BOP, though modern alternatives like PyBOP avoid this issue.[10]

Cost-Benefit Analysis: A Comparative Data Summary

The selection of a coupling reagent is a multi-parameter optimization problem. The following table synthesizes available data and expert-derived insights to compare 2,4,6-Trichlorophenyl 8-quinolinesulfonate with its main competitors.

Parameter 2,4,6-Trichlorophenyl 8-quinolinesulfonate DIC / Oxyma HBTU COMU
Relative Cost ModerateLowModerate-HighHigh
Reactivity / Speed ModerateModerateHighVery High
Yield Good to Excellent (projected)Good to ExcellentExcellentExcellent
Racemization Risk Low to Moderate (stable active ester)Moderate (additive is critical)LowVery Low
Byproduct Profile Water-soluble quinolinesulfonate; TCP requires extraction.Diisopropylurea (DIU) can be difficult to remove.HOBt-based, potentially explosive residue.Water-soluble, non-explosive byproducts.[5][7]
Scalability / Workup Potentially straightforward aqueous workup.Can require extensive purification to remove DIU.Requires careful handling of byproducts.Excellent; easy purification due to soluble byproducts.
Safety & Handling Stable solid. TCP byproduct is toxic.[11][12]Liquid, easy to handle.Solid, stable.Non-explosive, safer alternative to HBTU/HATU.[5][8]
Ideal Use Case Processes where cost is a key driver but a pre-formed, stable active ester is desired to minimize side reactions.Cost-sensitive, large-volume syntheses of simple peptides or amides.Standard solid-phase synthesis and moderately difficult couplings.Difficult sequences, speed-critical processes, and syntheses where safety is paramount.

Experimental Protocols & Workflows

To translate theory into practice, we provide detailed protocols for a model amide coupling reaction. These protocols are designed as self-validating systems, outlining clear steps and rationale.

General Experimental Workflow

The workflow for a typical solution-phase coupling reaction is outlined below. The key variables are the order of addition and the reaction monitoring method.

Experimental_Workflow start Start dissolve_acid 1. Dissolve Carboxylic Acid & Amine in Aprotic Solvent (e.g., DMF, CH2Cl2) start->dissolve_acid cool 2. Cool Reaction Mixture (e.g., 0 °C) dissolve_acid->cool add_reagents 3. Add Coupling Reagent & Base (if required) cool->add_reagents react 4. Warm to Room Temp & Stir (1-12 h) add_reagents->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor quench 6. Quench Reaction (e.g., with H2O or sat. NH4Cl) monitor->quench Upon Completion workup 7. Aqueous Workup & Extraction quench->workup purify 8. Purify Crude Product (Column Chromatography, Recrystallization) workup->purify end End purify->end

Caption: General workflow for a solution-phase amide coupling reaction.

Protocol 1: Amide Bond Formation Using 2,4,6-Trichlorophenyl 8-quinolinesulfonate

Rationale: This protocol utilizes the in-situ formation of the TCP active ester. Pre-activation of the carboxylic acid before adding the amine can minimize side reactions involving the amine and the coupling reagent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 equiv) to a clean, dry reaction vessel equipped with a magnetic stirrer.

  • Dissolution: Add anhydrous DCM to dissolve the acid completely.

  • Activation: Cool the solution to 0 °C in an ice bath. Add 2,4,6-Trichlorophenyl 8-quinolinesulfonate (1.2 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Pre-activation Stir: Allow the mixture to stir at 0 °C for 15-20 minutes. This allows for the formation of the activated TCP ester.

  • Amine Addition: Add the Amine (1.1 equiv), either neat or dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Protocol 2: Amide Bond Formation Using DIC/OxymaPure

Rationale: This is a standard, cost-effective protocol widely used in large-scale synthesis. OxymaPure is added as a catalyst and racemization suppressant.[5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and OxymaPure (1.2 equiv) to a clean, dry reaction vessel with a magnetic stirrer.

  • Dissolution: Add anhydrous DMF to dissolve all solids.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DIC (1.2 equiv) dropwise over 5-10 minutes. A mild exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated diisopropylurea (DIU), if applicable.

    • Dilute the filtrate with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product. Note that complete removal of the soluble DIU byproduct may require careful chromatography.

Discussion: Strategic Application in Drug Development

The choice of coupling reagent is not merely a tactical decision but a strategic one that impacts the entire development lifecycle.

  • Process Economics: For multi-ton syntheses of relatively simple APIs, the low cost of a DIC/Oxyma system is often unbeatable.[5] The primary challenge is not the reaction itself but the downstream processing required to remove urea byproducts to meet stringent purity standards. This can increase the Process Mass Intensity (PMI), a measure of the overall waste generated.[13]

  • Speed and Complexity: For complex, sterically hindered fragments or in high-throughput medicinal chemistry, the speed and efficiency of COMU are paramount.[7][8] The higher upfront cost of the reagent is justified by faster development timelines and higher success rates for "difficult" couplings, which might otherwise require extensive re-optimization.[14]

  • The Niche for 2,4,6-Trichlorophenyl 8-quinolinesulfonate: This reagent occupies an interesting middle ground. Its primary advantage lies in the formation of a discrete, relatively stable TCP active ester. This two-stage activation (anhydride to ester) can offer a level of control not seen with carbodiimides. It is potentially best suited for:

    • Processes sensitive to side reactions: Where the high reactivity of uronium salts might be detrimental, and the slow, controlled reaction of a stable active ester is preferable.

    • Cost-conscious synthesis of complex molecules: It offers a potential cost saving over COMU or HATU while providing a more robust activation than DIC alone, especially if racemization is a concern.

    • Simplified Workup: The byproducts (quinolinesulfonate and TCP) are amenable to removal via standard aqueous extractions, which could simplify purification compared to the persistent DIU byproduct from DIC.

Conclusion

2,4,6-Trichlorophenyl 8-quinolinesulfonate is not positioned to universally replace workhorse reagents like DIC or high-performance ones like COMU. Instead, it represents a valuable specialized tool for the process chemist. Its cost-benefit profile suggests a strong potential in large-scale syntheses where a balance must be struck between raw material costs, reaction control, and purification efficiency. By converting a carboxylic acid into a stable, isolable (if desired) active ester, it provides a level of process control that can be critical for ensuring batch-to-batch consistency and minimizing hard-to-remove impurities. For drug development professionals, understanding the nuanced advantages of such specialized reagents is key to designing robust, efficient, and economically viable synthetic routes.

References

  • EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents.

  • 8-Quinolinesulfonyl chloride 18704-37-5 wiki - Guidechem .

  • Synthesis of 8-quinolinesulfonyl chloride - PrepChem.com .

  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem .

  • Preparation of trichlorophenol - European Patent Office - EP 0243038 A1 .

  • GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents .

  • CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol - Google Patents .

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications .

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI .

  • How to make 2,4,6 Trichlorophenol? - Sciencemadness.org .

  • 3-Methyl-8-quinolinesulphonyl chloride synthesis - ChemicalBook .

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Biosynth .

  • Coupling Reagents - Aapptec Peptides .

  • Commonly Used Coupling Reagents in Peptide Synthesis - BOC Sciences .

  • Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis - YouTube .

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery .

  • 1171919-22-4 | 2,4,6-Trichlorophenyl quinoline-8-sulfonate | ChemScene .

  • COMU in Peptide Synthesis: A Cost-Benefit Analysis and Comparative Guide - Benchchem .

  • 2,4,6-Trichlorophenyl 8-quinolinesulfonate (Cas 1171919-22-4) - Parchem .

  • Amide bond formation: beyond the myth of coupling reagents - Royal Society of Chemistry .

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed Central .

  • A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis - Benchchem .

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem .

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem .

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI .

  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC - NIH .

  • 2,4-D Fact Sheet - National Pesticide Information Center .

  • MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER - Newsom Seed .

  • Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC - NIH .

  • 2,4-D AMINE WEED KILLER - Southern Agricultural Insecticides, Inc.

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - NIH .

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D - FBN .

  • 2,4-D Technical Fact Sheet - National Pesticide Information Center .

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4,6-Trichlorophenyl 8-quinolinesulfonate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

The core principle of chemical waste management is segregation. Due to its chemical structure, 2,4,6-Trichlorophenyl 8-quinolinesulfonate is classified as a halogenated organic waste. Halogenated organic compounds are those that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom.[1][2] This classification is critical because halogenated and non-halogenated waste streams are treated differently; halogenated wastes typically require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.[2][3] Mixing halogenated waste with non-halogenated waste can contaminate the entire container, leading to more complex and costly disposal procedures.[2][4]

Hazard Identification and Risk Assessment

Furthermore, sulfonate esters are known to be potent electrophiles.[8] This reactivity suggests that 2,4,6-Trichlorophenyl 8-quinolinesulfonate could react with nucleophiles, and its stability under various conditions should be considered. The primary risks associated with this compound are likely to be skin and eye irritation, potential toxicity upon ingestion or inhalation, and long-term environmental damage if not disposed of correctly.

Table 1: Key Properties of 2,4,6-Trichlorophenol (as a proxy)

PropertyValueSource
Molecular Weight197.5 g/mol [9]
Melting Point69 °C[9]
Boiling Point246 °C[10]
Water Solubility4,000 mg/L[9]
Log Koc1.7 - 3.3[9]

These properties of 2,4,6-trichlorophenol indicate that it has moderate solubility in water and a moderate tendency to adsorb to organic matter in soil and sediment.[9]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to PPE protocols is mandatory. All handling and disposal procedures should be conducted within a certified chemical fume hood.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[11] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

Disposal Procedures

The proper disposal of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is a multi-step process that emphasizes segregation, proper containment, and clear labeling. The following workflow provides a step-by-step guide for researchers.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Segregate Segregate Halogenated Waste FumeHood->Segregate Container Use a Designated, Compatible Hazardous Waste Container Segregate->Container Label Label Container Clearly Container->Label Store Store Securely in a Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by Certified Hazardous Waste Handler Store->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Figure 1. Disposal workflow for 2,4,6-Trichlorophenyl 8-quinolinesulfonate.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • All waste containing 2,4,6-Trichlorophenyl 8-quinolinesulfonate, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated hazardous waste container for halogenated organic compounds.[1]

    • Crucially, do not mix this waste with non-halogenated organic waste. [2][4] This prevents cross-contamination and ensures proper disposal treatment.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[4]

    • The container must be clearly labeled as "Hazardous Waste" and list all of its contents, including "2,4,6-Trichlorophenyl 8-quinolinesulfonate".[1][4] Do not use abbreviations or chemical formulas.[4] The label should be affixed to the container before the first drop of waste is added.[4]

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Once the container is full (no more than 90%), arrange for its collection by your institution's certified hazardous waste management provider.

    • The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[2][3] This process is necessary to break down the stable chlorinated aromatic rings and prevent the release of harmful substances into the environment.

Chemical Inactivation (Not Recommended for Routine Disposal)

While chemical degradation methods for some hazardous compounds exist, they are not recommended for the routine disposal of 2,4,6-Trichlorophenyl 8-quinolinesulfonate in a standard laboratory setting. The hydrolysis of sulfonate esters can be complex and may require specific conditions (e.g., strong base) that could generate other hazardous byproducts.[12] The degradation of chlorinated phenols can also be challenging and may lead to the formation of other toxic compounds.[6] Therefore, the most reliable and safest disposal method is through a certified hazardous waste program.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2,4,6-Trichlorophenyl 8-quinolinesulfonate, a compound with a significant potential for hazard, a stringent disposal protocol is essential. By adhering to the principles of waste segregation, proper containment, and clear labeling, researchers can ensure that this compound is managed safely from cradle to grave, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety office for any additional requirements.

References

  • Braun Research Group.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. Safety Data Sheet - Bis(2,4,6-trichlorophenyl)
  • U.S. Environmental Protection Agency.
  • Bucknell University.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Fisher Scientific. Safety Data Sheet - Bis(2,4,6-trichlorophenyl)
  • National Institutes of Health.
  • Electronic Code of Federal Regulations.
  • Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • The American Chemical Society.
  • National Institutes of Health. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • TCI Chemicals.
  • Centers for Disease Control and Prevention. Toxicological Profile for Chlorophenols.
  • Fisher Scientific.
  • Chemistry LibreTexts. 10.
  • Periodic Chemistry.
  • Novatia, LLC.
  • Parchem.
  • SANEXEN. Fact sheet: 2,4,6-trichlorophenol.
  • National Center for Biotechnology Information. Table 1, Properties of 2,4,6-Trichlorophenol - 15th Report on Carcinogens.
  • National Oceanic and Atmospheric Administr
  • ChemScene.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,6-Trichlorophenyl 8-quinolinesulfonate

This document provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trichlorophenyl 8-quinolinesulfonate. As the toxicological properties of this specific compound...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trichlorophenyl 8-quinolinesulfonate. As the toxicological properties of this specific compound have not been exhaustively investigated, this guidance is predicated on a conservative risk assessment based on the known hazards of its structural components, particularly the 2,4,6-trichlorophenyl moiety. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of a robust safety plan. The 2,4,6-trichlorophenyl group is associated with significant health and environmental risks.

Primary Routes of Exposure:

  • Dermal Contact: Absorption through the skin can cause irritation and systemic effects.[1][2]

  • Ocular Contact: Can cause serious eye irritation and potential damage.[1][2][3]

  • Inhalation: Inhaling dust or aerosols can lead to respiratory tract irritation.[2]

  • Ingestion: The substance is harmful if swallowed.[1][2][3]

Summary of Key Hazards:

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation
CarcinogenicityH351: Suspected of causing cancer[3]
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects[3]

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), the work environment must be optimized to minimize exposure. This follows the hierarchy of controls, prioritizing the removal or reduction of the hazard at its source.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of 2,4,6-Trichlorophenyl 8-quinolinesulfonate, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of dust or aerosols.

    • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

    • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][5][6]

  • Administrative Controls:

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled. Prohibit eating, drinking, smoking, and the application of cosmetics in these areas.[1][2]

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: All personnel must be trained on the specific hazards, handling procedures, emergency protocols, and proper disposal of this compound before beginning work.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following multi-layered approach is mandatory.

Table of Required PPE:

Body PartRequired EquipmentSpecifications and Standards
Eyes/Face Safety Goggles & Face ShieldGoggles must be chemical splash-proof and conform to EN166 (EU) or be NIOSH-approved (US).[3][7] A full-face shield must be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[8]
Hands Double Gloves (Chemical-Resistant)An inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., butyl rubber or laminate). Gloves must be inspected for defects before each use. Change gloves immediately if contamination is suspected.[7]
Body Chemical-Resistant Lab Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] For larger-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[9]
Respiratory NIOSH-Approved RespiratorA respirator is required if engineering controls are insufficient or during spill cleanup. A minimum of an N95-rated particulate respirator is necessary for handling the solid.[1] For operations that may generate aerosols or vapors, a full-face respirator with appropriate cartridges should be used.[7]
PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown/Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (If Required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (Over Cuffs) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown/Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: The prescribed sequence for donning and doffing PPE to minimize exposure.

Safe Handling and Operations Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of accidental exposure or release.

  • Preparation: Assemble all necessary materials, including the chemical, solvents, and waste containers, inside the chemical fume hood before starting.

  • Weighing: If handling the solid, weigh it directly into a tared container within the fume hood to prevent dust generation.[10]

  • Manipulation: Perform all dilutions and transfers within the fume hood, keeping the sash at the lowest practical height.

  • Post-Handling: After use, securely seal the primary container. Decontaminate all surfaces and equipment before removing them from the fume hood.

  • Doffing: Follow the prescribed PPE doffing procedure (see diagram above).

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[3]

Handling_Workflow Prep Preparation (Assemble materials in fume hood) Don Don Full PPE Prep->Don Weigh Weighing/Transfer (Inside fume hood) Don->Weigh React Perform Experiment Weigh->React Decon Decontaminate Workspace & Equipment React->Decon Waste Segregate & Seal Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for the safe handling of the chemical.

Emergency Response Protocols

Immediate and correct action is vital in an emergency.

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[5][6] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

    • Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or stops, provide artificial respiration.[10] Call a poison center or doctor for medical advice.

    • Ingestion: Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1][2] Seek immediate medical attention.[10]

  • In Case of a Spill:

    • Evacuate: Alert others and evacuate the immediate area.[5][6]

    • Secure: Restrict access to the spill area.

    • Report: Inform your laboratory supervisor and institutional safety office.

    • Cleanup (Trained Personnel Only): Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[5][6] Do not use combustible materials like paper towels.

    • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][10]

    • Decontaminate: Clean the spill area thoroughly. Ventilate the area after cleanup is complete.[5][6]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly. Rinse with an appropriate solvent (check for reactivity) followed by soap and water.

  • Waste Segregation: All waste must be treated as hazardous.

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and excess chemical go into a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Unused solutions and decontamination rinses go into a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[4][12]

Waste_Disposal Source Chemical Use Generates Waste (Solids, Liquids, PPE) Segregate Segregate Waste at Source (Solid vs. Liquid) Source->Segregate Solid_Container Seal in Labeled Solid Hazardous Waste Container Segregate->Solid_Container Liquid_Container Seal in Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Store Store Temporarily in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Pickup Arrange Pickup by EH&S Department Store->Pickup Dispose Final Disposal at Approved Facility Pickup->Dispose

Caption: The mandated pathway for hazardous chemical waste disposal.

References

  • BenchChem. (2025).
  • Fisher Scientific. (2012).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bis(2,4,6-trichlorophenyl)
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • BenchChem. (2025). Personal protective equipment for handling Pergolide sulfone.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Bis(2,4,6-trichlorophenyl)
  • CDH Fine Chemical.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • New Jersey Department of Health. Hazard Summary - 2,4,6-TRICHLOROPHENOL.
  • NOAA. CAMEO Chemicals - 2,4,6-TRICHLOROPHENOL.
  • New Jersey Department of Health. Hazard Summary - 2,4,5-TRICHLOROPHENOL.
  • Cole-Parmer. (2021). Material Safety Data Sheet - Bis(2,4,6-trichlorophenyl)
  • Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorophenyl 8-quinolinesulfonate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorophenyl 8-quinolinesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.